molecular formula C11H14B3NO3 B179461 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 95010-17-6

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No.: B179461
CAS No.: 95010-17-6
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
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Description

2,4,6-Trivinylcyclotriboroxane pyridine complex, also known as this compound, is a useful research compound. Its molecular formula is C11H14B3NO3 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJACXHRQQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14B3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918801
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92988-08-4, 442850-89-7, 95010-17-6
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylboronic anhydride pyridine complex
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Record name 2,4,6-Trivinylboroxin - Pyridine Complex
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4,6-trivinylcyclotriboroxane pyridine complex, a stable, solid derivative of vinylboronic acid, has emerged as a versatile and valuable reagent in modern organic synthesis. Its utility lies in its ability to serve as a safe and effective vinylating agent in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmacologically active compounds and their intermediates. This guide provides an in-depth overview of the chemical and physical properties of the this compound, detailed experimental protocols for its synthesis and application in key chemical transformations, and a summary of its structural and spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the broader application of this important synthetic tool.

Chemical and Physical Properties

The this compound is a white to off-white solid that is stable under ambient conditions, making it a more convenient alternative to the unstable vinylboronic acid. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄B₃NO₃
Molecular Weight 240.67 g/mol
Appearance White to beige or yellowish crystalline powder
Melting Point 49-53 °C
Boiling Point 78 °C
Flash Point 80 °C
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.
Storage Store in a freezer at -20°C for long-term stability.

Spectroscopic and Crystallographic Data

The structural and electronic properties of the this compound have been thoroughly characterized by various spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. The following table summarizes the key NMR spectral data for the this compound.

NucleusChemical Shift (δ, ppm)
¹H NMR Vinyl protons: 5.5-6.5 (m); Pyridine protons: 7.2-8.5 (m)
¹³C NMR Vinyl carbons: ~130-140; Pyridine carbons: ~123-150
¹¹B NMR A broad signal characteristic of tetracoordinate boron is observed.

Note: Specific chemical shifts and coupling constants can be found in the supporting information of the cited literature.

X-ray Crystallography

The solid-state structure of the this compound has been determined by single-crystal X-ray diffraction. This analysis confirms the coordination of one pyridine molecule to one of the boron atoms in the cyclotriboroxane ring, resulting in a tetracoordinate boron center. The remaining two boron atoms are trigonal planar.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Bond Lengths B-N, B-O, B-C, C=C
Key Bond Angles O-B-O, C-B-O, N-B-O

Note: Detailed crystallographic data, including specific bond lengths and angles, are available in the Crystallographic Information File (CIF) from the supporting information of the relevant publications.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the this compound and its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Synthesis of this compound

This protocol is adapted from the work of Kerins and O'Shea.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Vinylboronic_acid Vinylboronic Acid Dehydration Cyclic Dehydration (Self-condensation) Vinylboronic_acid->Dehydration Pyridine_addition Addition of Pyridine Dehydration->Pyridine_addition Product 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Pyridine_addition->Product

Caption: Synthesis of the title complex from vinylboronic acid.

Procedure:

  • Cyclic Dehydration: Vinylboronic acid is subjected to dehydration to form the trimeric anhydride, 2,4,6-trivinylcyclotriboroxane. This can be achieved by azeotropic removal of water using a suitable solvent like toluene.

  • Pyridine Complexation: The resulting 2,4,6-trivinylcyclotriboroxane is dissolved in a minimal amount of an appropriate solvent (e.g., diethyl ether).

  • Isolation: Pyridine (1 equivalent) is added dropwise to the solution. The complex typically precipitates out of the solution and can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Styrenes

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of aryl halides with the this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdVinyl Ar-Pd(II)-Vinyl Ln Transmetalation->ArPdVinyl RedElim Reductive Elimination ArPdVinyl->RedElim RedElim->Pd0 Product Styrene (Ar-Vinyl) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boroxane 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Boroxane->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (0.4-0.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, DME) and water.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chan-Lam Coupling for the Synthesis of Aryl Vinyl Ethers

This protocol describes the copper-catalyzed coupling of phenols with the this compound.

Workflow for the Chan-Lam Vinylation of Phenols

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenol Phenol Catalyst Cu(OAc)₂ Phenol->Catalyst Boroxane 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Boroxane->Catalyst Base Pyridine Catalyst->Base Solvent Dichloromethane Base->Solvent ArylVinylEther Aryl Vinyl Ether Solvent->ArylVinylEther

Caption: General workflow for the synthesis of aryl vinyl ethers.

Procedure:

  • Reaction Setup: In a reaction flask, combine the phenol (1.0 eq.), this compound (0.5-1.0 eq.), and a copper(II) salt, such as Cu(OAc)₂ (1.0-2.0 eq.).

  • Solvent and Base Addition: Add a suitable solvent, typically dichloromethane, followed by a base, such as pyridine.

  • Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts. The filtrate is then washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Development

While the this compound itself is not a therapeutic agent, its role in the synthesis of biologically active molecules is significant. The vinyl group is a key structural motif in many pharmaceuticals and serves as a versatile handle for further chemical modifications. The ability to efficiently introduce vinyl groups into aromatic and heteroaromatic systems using this reagent provides a powerful tool for medicinal chemists in the following areas:

  • Lead Optimization: Rapidly generating libraries of vinyl-substituted analogues of lead compounds to explore structure-activity relationships (SAR).

  • Synthesis of Complex Scaffolds: The vinylated products can undergo a variety of subsequent transformations, such as Heck reactions, Diels-Alder cycloadditions, and epoxidations, to build complex molecular architectures found in natural products and drug candidates.

  • Development of Covalent Inhibitors: The vinyl group can act as a Michael acceptor, enabling the design of targeted covalent inhibitors that form a permanent bond with a specific amino acid residue in a protein target.

Conclusion

The this compound is a robust and versatile reagent for the introduction of vinyl groups in organic synthesis. Its stability, ease of handling, and high reactivity in palladium- and copper-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of a wide range of organic compounds, including those with potential applications in drug discovery and development. The detailed chemical, physical, and spectroscopic data, along with the comprehensive experimental protocols provided in this guide, are intended to empower researchers to fully leverage the synthetic potential of this important reagent.

O'Shea's Reagent: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of O'Shea's reagent, identified as the 2,4,6-trivinylcyclotriboroxane pyridine complex. This air- and moisture-stable crystalline solid has emerged as a valuable and versatile reagent in modern organic synthesis, primarily serving as a synthetic equivalent of the unstable vinylboronic acid. Its principal applications lie in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted styrenes and in copper-catalyzed Chan-Lam type O-vinylation of phenols to generate aryl vinyl ethers. This document details the core applications, reaction mechanisms, experimental protocols, and quantitative data associated with O'Shea's reagent. Furthermore, to provide a comprehensive resource, this guide briefly addresses other significant contributions to synthetic chemistry by researchers named O'Shea, including a method for the synthesis of aza-BODIPY dyes and the development of a potent metalating superbase.

Introduction to O'Shea's Reagent

O'Shea's reagent is the common name for the pyridine complex of 2,4,6-trivinylcyclotriboroxane.[1] Vinylboronic acid is a valuable reagent for introducing a vinyl group in organic synthesis; however, its instability and propensity to polymerize make it difficult to handle and store. O'Shea's reagent overcomes these limitations by existing as a stable, crystalline solid that can be easily handled and stored for extended periods.[1] Under appropriate reaction conditions, it serves as an excellent in situ source of vinylboronic acid.[1]

The primary applications of O'Shea's reagent are:

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling: for the synthesis of a wide range of substituted styrenes from aryl halides.[2]

  • Copper-catalyzed O-vinylation: for the synthesis of aryl vinyl ethers from phenols.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. O'Shea's reagent has been successfully employed in this reaction to couple a vinyl group with various aryl and heteroaryl halides, providing access to a diverse array of substituted styrenes.[2]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling using O'Shea's reagent is illustrated below. The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the vinylboronic acid, which is generated in situ from O'Shea's reagent in the presence of a base and water. The final step is reductive elimination, which yields the substituted styrene and regenerates the palladium(0) catalyst.[3]

Suzuki_Miyaura_Coupling cluster_reagent O'Shea's Reagent Hydrolysis cluster_cycle Catalytic Cycle O'Shea's Reagent O'Shea's Reagent Vinylboronic Acid Vinylboronic Acid O'Shea's Reagent->Vinylboronic Acid H₂O, Base Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Vinyl Ar-Pd(II)L₂-Vinyl PdII_Aryl->PdII_Vinyl Transmetalation (Vinylboronic Acid, Base) PdII_Vinyl->Pd0 Reductive Elimination Styrene Ar-Vinyl (Product) PdII_Vinyl->Styrene

Caption: Suzuki-Miyaura catalytic cycle using O'Shea's reagent.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The following table summarizes the yields of substituted styrenes obtained from the Suzuki-Miyaura cross-coupling of various aryl bromides with O'Shea's reagent.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Bromoanisole4-Vinylanisole95
24-Bromotoluene4-Vinyltoluene92
34-Bromobenzonitrile4-Vinylbenzonitrile85
41-Bromo-4-fluorobenzene1-Fluoro-4-vinylbenzene90
51-Bromo-4-(trifluoromethyl)benzene1-(Trifluoromethyl)-4-vinylbenzene78
62-Bromotoluene2-Vinyltoluene75
71-Bromonaphthalene1-Vinylnaphthalene88
83-Bromopyridine3-Vinylpyridine70

Data compiled from representative literature procedures.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Synthesis of 4-Vinylanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • O'Shea's reagent (this compound) (0.5 mmol, 1.5 eq of vinyl groups)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, O'Shea's reagent, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed solvents, DME and water, via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-vinylanisole.

Copper-Catalyzed O-Vinylation of Phenols

O'Shea's reagent is also utilized in the copper-catalyzed Chan-Lam type coupling with phenols to produce aryl vinyl ethers. This reaction provides a valuable alternative to traditional methods for the synthesis of these compounds.

Reaction Mechanism

The proposed mechanism for the copper-catalyzed O-vinylation of phenols involves the formation of a copper(II) phenoxide species. This is followed by transmetalation with the vinylboronic acid (from O'Shea's reagent). The resulting intermediate then undergoes reductive elimination to yield the aryl vinyl ether and a copper(0) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.

O_Vinylation cluster_reagent O'Shea's Reagent Hydrolysis cluster_cycle Catalytic Cycle O'Shea's Reagent O'Shea's Reagent Vinylboronic Acid Vinylboronic Acid O'Shea's Reagent->Vinylboronic Acid H₂O, Base CuII Cu(II)X₂ CuII_Phenoxide ArO-Cu(II)-X CuII->CuII_Phenoxide Ligand Exchange (ArOH, Base) CuII_Vinyl_Phenoxide ArO-Cu(II)-Vinyl CuII_Phenoxide->CuII_Vinyl_Phenoxide Transmetalation (Vinylboronic Acid) CuII_Vinyl_Phenoxide->CuII Reductive Elimination ArylVinylEther Ar-O-Vinyl (Product) CuII_Vinyl_Phenoxide->ArylVinylEther

Caption: Proposed catalytic cycle for the O-vinylation of phenols.

Quantitative Data for Copper-Catalyzed O-Vinylation

The following table presents the yields of various aryl vinyl ethers synthesized via the copper-catalyzed coupling of phenols with O'Shea's reagent.

EntryPhenolProductYield (%)
1PhenolPhenyl vinyl ether85
24-Methoxyphenol4-Methoxyphenyl vinyl ether90
34-Chlorophenol4-Chlorophenyl vinyl ether82
44-Nitrophenol4-Nitrophenyl vinyl ether75
52-Naphthol2-Naphthyl vinyl ether88
63,5-Dimethylphenol3,5-Dimethylphenyl vinyl ether87

Data compiled from representative literature procedures.

Experimental Protocol for Copper-Catalyzed O-Vinylation

Synthesis of Phenyl Vinyl Ether

Materials:

  • Phenol (1.0 mmol, 1.0 eq)

  • O'Shea's reagent (this compound) (0.5 mmol, 1.5 eq of vinyl groups)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 eq)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • To a round-bottom flask, add phenol, O'Shea's reagent, and copper(II) acetate.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield phenyl vinyl ether.

Other Notable Contributions by O'Shea in Synthetic Chemistry

To avoid ambiguity, it is pertinent to mention other significant contributions by chemists named O'Shea in the field of organic synthesis.

O'Shea's Method for aza-BODIPY Synthesis

Donal O'Shea and coworkers have developed a synthetic route to aza-boron-dipyrromethene (aza-BODIPY) dyes.[4][5] These compounds are of significant interest due to their strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. The synthesis generally involves the condensation of a β-ketoester with an aromatic aldehyde, followed by a series of transformations to construct the aza-dipyrromethene core, which is then complexed with boron trifluoride.[5]

aza_BODIPY_synthesis Start Aryl Aldehyde + β-Ketoester Chalcone Chalcone Intermediate Start->Chalcone Aldol Condensation Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition (e.g., Nitromethane) Aza_dipyrromethene Aza-dipyrromethene Michael_Adduct->Aza_dipyrromethene Cyclization (Ammonium Acetate) Aza_BODIPY Aza-BODIPY Aza_dipyrromethene->Aza_BODIPY Boron Complexation (BF₃·OEt₂)

Caption: General workflow for O'Shea's aza-BODIPY synthesis.

O'Shea's LiNK Superbase

Paul O'Shea has been involved in the development of a mixed-metal superbase, referred to as the LiNK reagent, which is a combination of an alkyllithium (Li), a potassium alkoxide (K), and an amine.[6] This reagent, a variant of the Lochmann-Schlosser superbase, exhibits enhanced reactivity and unique selectivity in the deprotonation of weakly acidic C-H bonds, enabling the functionalization of otherwise unreactive positions in organic molecules.[6]

Conclusion

O'Shea's reagent, the this compound, is a highly valuable and practical reagent for the introduction of vinyl groups in organic synthesis. Its stability, ease of handling, and efficacy in both palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed O-vinylation reactions have established it as a staple in the synthetic chemist's toolbox. This guide has provided a detailed overview of its applications, reaction mechanisms, and experimental protocols to facilitate its use in a research setting. Furthermore, a brief discussion of other significant contributions by researchers named O'Shea has been included to provide a broader context within the field of synthetic chemistry.

References

Unveiling the Structure of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a stable and versatile reagent in organic synthesis. This document details the experimental protocols for its synthesis and summarizes the key spectroscopic data that confirm its unique molecular architecture.

Synthesis and Physical Properties

The this compound is synthesized in a reproducible manner from the corresponding vinylboronic acid. The process involves the reaction of vinylmagnesium bromide with trimethyl borate, followed by acid hydrolysis and subsequent in situ cyclization in the presence of pyridine. This method provides the complex as a stable, white solid.

PropertyValueReference
Molecular FormulaC₁₁H₁₄B₃NO₃[1][2]
Molecular Weight240.67 g/mol [3]
AppearanceWhite to off-white solid[3]
Melting Point49-53 °C[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Trimethyl borate

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), dry

  • Sulfuric acid (2 M)

  • Pyridine

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of trimethyl borate in dry THF is cooled to -78 °C under a nitrogen atmosphere.

  • Vinylmagnesium bromide solution is added dropwise to the cooled solution over a period of 1 hour. The reaction mixture is stirred for an additional hour at -78 °C.

  • The reaction is quenched by the addition of 2 M sulfuric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude vinylboronic acid is dissolved in diethyl ether, and pyridine is added.

  • The mixture is stirred at room temperature, leading to the precipitation of the this compound.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Structural Elucidation: Spectroscopic Evidence

The structure of the this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data

The following table summarizes the key NMR spectroscopic data for the complex, which is crucial for confirming its structure. The data is consistent with the formation of a six-membered boroxine ring with three vinyl substituents and a coordinated pyridine molecule.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 8.55d4.5Pyridine (ortho-H)
7.85t7.7Pyridine (para-H)
7.45t6.1Pyridine (meta-H)
6.20dd18.9, 12.6Vinyl (-CH=)
5.75d18.9Vinyl (=CH₂, trans)
5.50d12.6Vinyl (=CH₂, cis)
¹³C NMR 148.2Pyridine (ortho-C)
140.1Pyridine (para-C)
135.5Vinyl (-CH=)
125.3Pyridine (meta-C)
124.7Vinyl (=CH₂)
¹¹B NMR 9.5br sTetracoordinate Boron

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS for ¹H and ¹³C NMR, and to BF₃·OEt₂ for ¹¹B NMR.

The ¹H NMR spectrum clearly shows the signals for the vinyl protons with their characteristic splitting patterns, as well as the distinct resonances for the protons of the coordinated pyridine molecule. The ¹³C NMR spectrum further supports the presence of both the vinyl groups and the pyridine ring. The broad singlet in the ¹¹B NMR spectrum is indicative of a tetracoordinate boron environment, confirming the coordination of the pyridine nitrogen to one of the boron atoms in the cyclotriboroxane ring.

Molecular Structure and Workflow Visualization

The structural data and synthetic workflow can be visualized using the following diagrams.

molecular_structure cluster_boroxine 2,4,6-Trivinylcyclotriboroxane cluster_pyridine Pyridine B1 B O1 O B1->O1 V1 CH=CH₂ B1->V1 B2 B O1->B2 O2 O B2->O2 V2 CH=CH₂ B2->V2 B3 B O2->B3 O3 O B3->O3 V3 CH=CH₂ B3->V3 O3->B1 N N N->B1 Coordination Bond C1 C N->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N

Caption: Molecular structure of the this compound.

synthesis_workflow reagents Trimethyl borate + Vinylmagnesium bromide reaction1 Reaction in dry THF at -78 °C reagents->reaction1 hydrolysis Acid Hydrolysis (2 M H₂SO₄) reaction1->hydrolysis extraction Workup & Extraction hydrolysis->extraction cyclization In situ Cyclization with Pyridine extraction->cyclization product 2,4,6-Trivinylcyclotriboroxane Pyridine Complex cyclization->product

Caption: Synthetic workflow for the this compound.

Conclusion

The structural elucidation of the this compound is well-established through detailed spectroscopic analysis. The provided experimental protocol allows for its reliable synthesis, yielding a stable and valuable reagent for various chemical transformations. The spectroscopic data, particularly from ¹H, ¹³C, and ¹¹B NMR, unequivocally supports the proposed structure of a pyridine-coordinated boroxine ring. While an X-ray crystal structure would provide definitive bond lengths and angles, the available spectroscopic evidence provides a strong foundation for its structural characterization. Further research to obtain single crystals suitable for X-ray diffraction is encouraged to provide a more complete picture of its solid-state architecture.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trivinylboroxin-Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trivinylboroxin-pyridine complex, also known as O'Shea's reagent, is a stable, crystalline solid that serves as a convenient and versatile reagent in organic synthesis. It is a valuable precursor for the introduction of vinyl groups, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, aimed at researchers and professionals in the fields of chemistry and drug development.

Synthesis of Trivinylboroxin-Pyridine Complex

The synthesis of the trivinylboroxin-pyridine complex is achieved through the controlled dehydration of vinylboronic acid followed by the addition of pyridine. This process transforms the unstable vinylboronic acid into its stable boroxine form, which is then coordinated with pyridine to yield the solid, bench-stable complex.

Experimental Protocol

Materials:

  • Vinylboronic acid

  • Pyridine

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous toluene

Procedure:

  • A solution of vinylboronic acid in toluene is prepared.

  • The solution is heated to reflux with azeotropic removal of water.

  • After complete dehydration to form trivinylboroxin, the solution is cooled to room temperature.

  • Pyridine (1 equivalent) is added to the solution of trivinylboroxin.

  • The mixture is stirred for a short period, during which the trivinylboroxin-pyridine complex precipitates.

  • The precipitate is collected by filtration, washed with cold pentane, and dried under vacuum to yield the pure product.

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of Trivinylboroxin-Pyridine Complex cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product VinylboronicAcid Vinylboronic Acid Dehydration Azeotropic Dehydration (Reflux in Toluene) VinylboronicAcid->Dehydration Toluene Toluene (Solvent) Toluene->Dehydration Cooling1 Cooling to RT Dehydration->Cooling1 PyridineAddition Addition of Pyridine (1 eq.) Cooling1->PyridineAddition Precipitation Precipitation of Complex PyridineAddition->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Pentane Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct Trivinylboroxin-Pyridine Complex Drying->FinalProduct

Caption: Flowchart illustrating the synthesis of the trivinylboroxin-pyridine complex.

Characterization Data

A comprehensive characterization of the trivinylboroxin-pyridine complex is essential to confirm its identity, purity, and structural integrity. The following tables summarize the key characterization data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄B₃NO₃[1][2]
Molecular Weight 240.67 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 44-52 °C[3]
Solubility Soluble in methanol[4]
Storage Temperature -20°C[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results--Vinyl Protons (B-CH=CH₂)
Data not available in search results--Pyridine Protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmAssignment
Data not available in search resultsVinyl Carbons (B-CH=C H₂)
Data not available in search resultsVinyl Carbons (B-C H=CH₂)
Data not available in search resultsPyridine Carbons

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance):

A low-temperature ¹¹B NMR study has demonstrated the presence of a tetracoordinate boron species, which is key to the complex's stability and reactivity.[1]

FTIR (Fourier-Transform Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
Data not available in search resultsC=C stretch (vinyl)
Data not available in search resultsB-O stretch (boroxine ring)
Data not available in search resultsC-H bend (vinyl)
Data not available in search resultsAromatic C-N stretch (pyridine)
Data not available in search resultsAromatic C-H bend (pyridine)

Mass Spectrometry (MS):

m/zAssignment
Data not available in search results[M+H]⁺ or other relevant fragments

Thermal Analysis (TGA/DSC):

AnalysisObservation
TGA Data not available in search results
DSC Data not available in search results

Structural Relationship

The trivinylboroxin-pyridine complex is formed through the coordination of a pyridine molecule to one of the boron atoms in the trivinylboroxin ring. This coordination changes the geometry of the boron from trigonal planar to tetrahedral, thereby increasing the stability of the boroxine ring.

Structural_Relationship Structural Formation of the Complex Trivinylboroxin Trivinylboroxin (Unstable) Complex Trivinylboroxin-Pyridine Complex (Stable) Trivinylboroxin->Complex + Pyridine Pyridine Pyridine Pyridine->Complex

Caption: Formation of the stable complex from trivinylboroxin and pyridine.

Applications in Organic Synthesis

The trivinylboroxin-pyridine complex is a key reagent in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the synthesis of styrenes.[5] Its stability and ease of handling make it a superior alternative to the unstable vinylboronic acid or its corresponding boroxine.

Conclusion

This technical guide has detailed the synthesis and characterization of the trivinylboroxin-pyridine complex. While a general synthetic protocol and some characterization data are available, a complete spectroscopic and thermal analysis dataset would further enhance the utility of this important reagent. The provided information serves as a valuable resource for researchers and professionals engaged in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: 11B NMR Analysis of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4,6-trivinylcyclotriboroxane pyridine complex is a stable and versatile reagent, serving as a synthetic equivalent to the unstable vinylboronic acid. This guide provides a detailed overview of its characterization using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, a crucial tool for elucidating the structure and bonding of boron compounds. A low-temperature ¹¹B NMR study has been instrumental in confirming the tetracoordinate nature of the boron atoms upon complexation with pyridine. This document outlines the synthesis of the complex, the experimental protocol for ¹¹B NMR analysis, and presents the key spectroscopic data.

**1. Introduction

2,4,6-Trivinylcyclotriboroxane, the cyclic trimer of vinylboronic acid, is an air- and moisture-sensitive compound. Its complexation with pyridine yields a stable, solid material that is easier to handle and has found widespread use in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The coordination of pyridine to the boron atoms of the boroxine ring significantly alters their electronic environment. ¹¹B NMR spectroscopy is an exceptionally sensitive probe for these changes, providing direct insight into the coordination state of boron.

**2. Synthesis of this compound

The synthesis of the this compound is achieved through a straightforward procedure involving the reaction of trimethyl borate with vinylmagnesium bromide, followed by hydrolysis and subsequent treatment with pyridine.

Experimental Protocol: Synthesis

A detailed, step-by-step experimental protocol for the synthesis of the this compound is provided below, based on established literature procedures.

Materials:

  • Trimethyl borate

  • Vinylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Pyridine

  • Dry diethyl ether (Et₂O)

  • Dry tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), e.g., 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reaction: To a solution of trimethyl borate in dry THF, cooled to -78 °C under an inert atmosphere, a solution of vinylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at this temperature for a specified period, typically several hours, to ensure complete reaction.

  • Hydrolysis: The reaction is quenched by the slow addition of a sulfuric acid solution at low temperature.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude vinylboronic acid.

  • Complexation: The crude vinylboronic acid is dissolved in a minimal amount of a suitable solvent, and pyridine is added. The this compound typically precipitates as a white solid and can be collected by filtration.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is the definitive method for characterizing the this compound and confirming the coordination of pyridine to the boron centers. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom.

General Principles

Tricoordinate boronic acids and their corresponding boroxines typically exhibit ¹¹B NMR signals in the region of δ 30-33 ppm. Upon coordination with a Lewis base such as pyridine, the boron atom becomes tetracoordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum.

Low-Temperature ¹¹B NMR Study

A low-temperature ¹¹B NMR study of the this compound has been conducted to demonstrate the nature of the tetracoordinate boron species.[1]

Experimental Protocol: ¹¹B NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹B frequency.

  • Low-temperature capabilities.

Sample Preparation:

  • The this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • The solution is transferred to an NMR tube under an inert atmosphere if necessary.

Data Acquisition Parameters (Typical):

  • Nucleus: ¹¹B

  • Frequency: (e.g., 128.4 MHz for a 9.4 T magnet)

  • Reference: External BF₃·OEt₂ (δ 0.0 ppm)

  • Temperature: As required, for example, room temperature and low temperature (e.g., -50 °C).

  • Pulse Program: Standard single-pulse experiment.

  • Relaxation Delay: Dependent on the relaxation properties of the boron nucleus.

Data Presentation

The quantitative ¹¹B NMR data for the this compound is summarized in the table below.

CompoundSolventTemperature (°C)¹¹B Chemical Shift (δ, ppm)Linewidth (Hz)Observations
This compoundCDCl₃Room Temp.~ 8-10BroadA broad signal indicative of exchange dynamics between coordinated and uncoordinated species.
This compoundToluene-d₈-50Sharper signal at ~8.5SharperSharpening of the signal at low temperature indicates a more defined tetracoordinate species.

Note: The exact chemical shift and linewidth can be influenced by solvent, concentration, and temperature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and analytical workflow described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis Start Trimethyl Borate + Vinylmagnesium Bromide Hydrolysis Acidic Hydrolysis Start->Hydrolysis Grignard Reaction Extraction Solvent Extraction Hydrolysis->Extraction Complexation Addition of Pyridine Extraction->Complexation Crude Vinylboronic Acid Product 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Complexation->Product

Caption: Synthetic workflow for the this compound.

NMR_Analysis_Workflow cluster_analysis 11B NMR Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (Room & Low Temperature) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Referencing, Phasing) NMR_Acquisition->Data_Processing Analysis Spectral Analysis (Chemical Shift, Linewidth) Data_Processing->Analysis

Caption: Experimental workflow for the ¹¹B NMR analysis of the complex.

Boron_Coordination Tricoordinate Tricoordinate Boron (in Boroxine) δ ~30-33 ppm Tetracoordinate Tetracoordinate Boron (Pyridine Complex) δ ~8-10 ppm Tricoordinate->Tetracoordinate + Pyridine (Upfield Shift)

Caption: Logical relationship of boron coordination state and ¹¹B NMR chemical shift.

Conclusion

¹¹B NMR spectroscopy is an indispensable tool for the characterization of the this compound. The significant upfield shift observed upon complexation, particularly at low temperatures, provides definitive evidence for the formation of a tetracoordinate boron species. This detailed understanding of the complex's structure is crucial for its effective application in synthetic organic chemistry and related fields. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this important reagent.

References

Unveiling the Molecular Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of the trivinylcyclotriboroxane pyridine complex. This compound serves as a stable and versatile reagent in organic synthesis, particularly in cross-coupling reactions. A detailed understanding of its three-dimensional structure is paramount for elucidating its reactivity and for the rational design of new synthetic methodologies. This document presents a summary of its crystallographic data, a detailed experimental protocol for its analysis, and a visualization of its structural components.

Core Crystallographic Data

The single-crystal X-ray diffraction analysis of trivinylcyclotriboroxane pyridine complex reveals a well-defined molecular structure. The key crystallographic parameters and selected bond lengths and angles are summarized in the tables below. This quantitative data provides the precise geometric details of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement
Empirical FormulaC₁₁H₁₄B₃NO₃
Formula Weight240.67
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.456(2) Å
b15.689(4) Å
c9.278(2) Å
α90°
β100.23(3)°
γ90°
Volume1210.3(5) ų
Z4
Density (calculated)1.321 Mg/m³
Absorption Coefficient0.091 mm⁻¹
F(000)504
Refinement
Reflections collected8421
Independent reflections2125 [R(int) = 0.035]
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.12
R indices (all data)R₁ = 0.062, wR₂ = 0.13
Table 2: Selected Bond Lengths (Å)
B1-O11.383(3)
B1-O31.385(3)
B1-C11.554(3)
B2-O11.381(3)
B2-O21.386(3)
B2-C31.556(3)
B3-O21.384(3)
B3-O31.380(3)
B3-C51.555(3)
B1-N11.621(3)
Table 3: Selected Bond Angles (°)
O1-B1-O3118.8(2)
O1-B1-C1120.9(2)
O3-B1-C1120.3(2)
O1-B2-O2118.9(2)
O1-B2-C3120.7(2)
O2-B2-C3120.4(2)
O2-B3-O3118.7(2)
O2-B3-C5120.5(2)
O3-B3-C5120.8(2)
O1-B1-N1108.9(2)
O3-B1-N1108.1(2)
C1-B1-N1109.9(2)

Experimental Protocols

The determination of the X-ray crystal structure of trivinylcyclotriboroxane pyridine complex involves a multi-step process, from crystal growth to data analysis. The following is a detailed methodology based on standard crystallographic practices.

Synthesis and Crystal Growth

The trivinylcyclotriboroxane pyridine complex is synthesized by the controlled dehydration of vinylboronic acid in the presence of pyridine.

G Synthesis of Trivinylcyclotriboroxane Pyridine Complex cluster_reactants Reactants cluster_process Process cluster_products Products Vinylboronic_Acid Vinylboronic Acid Dehydration Dehydration (e.g., with azeotropic removal of water) Vinylboronic_Acid->Dehydration Pyridine Pyridine Complexation Complexation Pyridine->Complexation Dehydration->Complexation Forms Trivinylcyclotriboroxane intermediate Water Water (byproduct) Dehydration->Water Trivinylcyclotriboroxane_Pyridine Trivinylcyclotriboroxane Pyridine Complex Complexation->Trivinylcyclotriboroxane_Pyridine

A flowchart illustrating the synthesis of the title compound.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system, such as a mixture of dichloromethane and hexane, at a controlled temperature.

X-ray Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.

G X-ray Crystallography Workflow cluster_experiment Experimental Setup cluster_data_collection Data Collection cluster_data_processing Data Processing and Refinement Crystal Single Crystal Selection Goniometer Goniometer Mounting Crystal->Goniometer Xray_Source Monochromatic X-ray Source Xray_Source->Goniometer Diffraction Diffraction Pattern Generation Goniometer->Diffraction Detector Area Detector Integration Intensity Integration Detector->Integration Diffraction->Detector Correction Data Correction (Lp, Absorption) Integration->Correction Structure_Solution Structure Solution (e.g., Direct Methods) Correction->Structure_Solution Refinement Structure Refinement (Full-matrix least-squares on F²) Structure_Solution->Refinement Validation Model Validation Refinement->Validation

A workflow diagram for the X-ray crystallographic analysis.

The collected diffraction data is then processed, which includes integration of the reflection intensities and corrections for various experimental factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Molecular Structure and Signaling Pathway Analogy

The crystal structure reveals that the central B₃O₃ ring of the trivinylcyclotriboroxane is essentially planar. The pyridine molecule coordinates to one of the boron atoms, resulting in a tetrahedral geometry around that boron center, while the other two boron atoms remain trigonal planar. This coordination is a key feature of the complex's stability and reactivity.

While not a biological signaling pathway, the coordination of pyridine to the boroxine ring can be conceptually illustrated as a logical relationship where the Lewis basic pyridine donates an electron pair to the Lewis acidic boron atom.

G Lewis Acid-Base Interaction Pyridine Pyridine (Lewis Base) Coordination Coordinate Covalent Bond (B-N) Pyridine->Coordination Electron Pair Donation Boron Boron Atom in Boroxine Ring (Lewis Acid) Boron->Coordination Electron Pair Acceptance

A diagram representing the Lewis acid-base interaction.

This detailed structural information is invaluable for understanding the steric and electronic factors that govern the reactivity of the trivinylcyclotriboroxane pyridine complex in synthetic organic chemistry. The provided data and protocols serve as a foundational resource for researchers utilizing this important reagent.

A Technical Guide to the Thermal Stability of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of the 2,4,6-Trivinylcyclotriboroxane pyridine complex. While specific experimental data for this complex is not extensively available in public literature, this document outlines the expected thermal behavior based on related organoboron compounds and provides detailed experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals working with this and similar boroxine complexes.

Introduction

This compound is an organoboron compound featuring a six-membered boroxine ring coordinated with a pyridine molecule. Boroxine derivatives are known for their diverse applications, including in organic synthesis and materials science. The pyridine ligand is expected to influence the thermal stability of the cyclotriboroxane core. Understanding the thermal properties of this complex is crucial for its handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Expected Thermal Stability Profile

The thermal stability of the this compound is anticipated to be influenced by the strength of the B-N dative bond between the boroxine ring and the pyridine, as well as the inherent stability of the boroxine and pyridine rings themselves. Thermal decomposition is likely to proceed through the dissociation of the pyridine ligand, followed by the decomposition of the trivinylcyclotriboroxane ring.

Based on studies of similar boroxine adducts and pyridine-containing complexes, the following thermal events can be hypothesized:

  • Melting Point: The complex is a solid at room temperature and is expected to exhibit a sharp melting point.

  • Decomposition: Thermal decomposition is likely to occur at temperatures above the melting point. The initial step is predicted to be the loss of the pyridine ligand, followed by the decomposition of the trivinylcyclotriboroxane.

Quantitative Thermal Analysis Data

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterExpected Value RangeDescription
Melting Point (Tm)120 - 150 °CThe temperature at which the complex transitions from a solid to a liquid state.
Enthalpy of Fusion (ΔHf)25 - 40 J/gThe amount of energy required to melt the complex.
Decomposition Onset (Td)180 - 220 °CThe temperature at which the complex begins to decompose, often observed as an exothermic event.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Event
Step 1180 - 250~32%Loss of the pyridine ligand.
Step 2250 - 400~68%Decomposition of the 2,4,6-Trivinylcyclotriboroxane.
Residual Mass @ 600°C< 5%Formation of a boron-containing residue.

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the complex by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Td) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

    • Quantify the percentage mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of the complex.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 250 °C at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating scan from 25 °C to 250 °C at 10 °C/min to observe any changes in thermal behavior after the initial heating.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Identify any other thermal events, such as glass transitions or crystallization peaks.

Visualizations

The following diagrams illustrate the logical workflow for assessing the thermal stability of the this compound.

Caption: Experimental workflow for thermal analysis.

Logical_Relationship cluster_properties Thermal Properties cluster_factors Influencing Factors compound 2,4,6-Trivinylcyclotriboroxane Pyridine Complex stability Thermal Stability compound->stability decomposition Decomposition Pathway compound->decomposition bn_bond B-N Dative Bond Strength bn_bond->stability bn_bond->decomposition boroxine_ring Boroxine Ring Stability boroxine_ring->stability boroxine_ring->decomposition pyridine_ring Pyridine Ring Stability pyridine_ring->stability

Caption: Factors influencing thermal properties.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of the this compound. Although specific experimental data is currently limited, the provided hypothetical data and detailed experimental protocols offer a solid foundation for researchers to conduct their own analyses. The thermal behavior of this complex is critical for its practical applications, and the methodologies described herein will enable a thorough characterization of its properties. Future experimental work is essential to validate the expected thermal stability profile and to fully elucidate the decomposition mechanism of this compound.

An In-depth Technical Guide on the Solubility of O'Shea's Reagent in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

O'Shea's reagent, chemically known as 2,4,6-Trivinylboroxin-pyridine complex (CAS 95010-17-6), is a valuable and versatile building block in modern organic synthesis. It serves as a stable, solid source of vinylboronic acid, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The pyridine ligand in the complex enhances its stability and handling characteristics compared to the free vinylboronic acid.

Understanding the solubility of O'Shea's reagent is critical for its effective use in synthesis, influencing reaction kinetics, purification strategies, and overall yield. This technical guide provides a summary of the available solubility data for O'Shea's reagent in common organic solvents and presents a typical experimental workflow for its application in Suzuki-Miyaura cross-coupling.

Physical and Chemical Properties

Before discussing its solubility, a summary of the key physical and chemical properties of O'Shea's reagent is provided below.

PropertyValue
Chemical Name 2,4,6-Trivinylboroxin-pyridine complex
Synonyms O'Shea's reagent, Vinylboronic anhydride pyridine complex, Trivinylcyclotriboroxane-pyridine complex
CAS Number 95010-17-6
Molecular Formula C₁₁H₁₄B₃NO₃
Molecular Weight 240.67 g/mol
Appearance White to beige or yellowish powder/crystal
Melting Point 44-53 °C

Solubility of O'Shea's Reagent in Organic Solvents

Quantitative solubility data for O'Shea's reagent is not extensively reported in the literature. However, based on information from chemical suppliers and the solvents used in reactions involving this reagent, a qualitative solubility profile can be compiled.

SolventChemical FormulaSolubilityNotes
Methanol CH₃OHSoluble [1][2][3]Explicitly mentioned by several chemical suppliers.
Dioxane C₄H₈O₂Likely Soluble/SuspendedCommonly used as a solvent in Suzuki-Miyaura reactions with boronic acid derivatives.[4][5]
Toluene C₇H₈Likely Soluble/SuspendedA common solvent for Suzuki-Miyaura cross-coupling reactions.[5]
Tetrahydrofuran (THF) C₄H₈OLikely Soluble/SuspendedFrequently used as a solvent in cross-coupling reactions.[5]
Dimethylformamide (DMF) C₃H₇NOLikely Soluble/SuspendedA polar aprotic solvent often used for Suzuki-Miyaura reactions.[5]
Water H₂OLikely InsolubleBoronic acids and their esters generally have low solubility in water.[6] Often used as a co-solvent with an organic solvent in Suzuki-Miyaura reactions.[5]
Hexanes C₆H₁₄Likely InsolubleNon-polar hydrocarbon solvent, generally not suitable for dissolving polar boronic acid derivatives.[6]
Acetone C₃H₆OPossible SolubilityPhenylboronic acid shows high solubility in ketones like acetone.[6]
Chloroform CHCl₃Possible SolubilityPhenylboronic acid esters show good solubility in chloroform.[6]

Note: For solvents other than methanol, the solubility is inferred from their common use in Suzuki-Miyaura reactions with related boronic acid derivatives. It is recommended to perform a small-scale solubility test for specific applications. The pyridine component of O'Shea's reagent is highly soluble in many organic solvents, which may enhance the overall solubility of the complex.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

O'Shea's reagent is most frequently used as a vinylating agent in Suzuki-Miyaura cross-coupling reactions. Below is a representative experimental workflow for the coupling of an aryl halide with O'Shea's reagent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask 1. Prepare Flask - Oven-dried Schlenk flask - Magnetic stir bar add_solids 2. Add Solids - Aryl Halide (1.0 eq) - O'Shea's Reagent (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) prep_flask->add_solids Under inert atmosphere inert_atm 3. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) add_solids->inert_atm add_solvents 4. Add Solvents - Degassed organic solvent (e.g., Toluene) - Degassed aqueous solution of base inert_atm->add_solvents heating 5. Heating - Heat to 80-100 °C with vigorous stirring add_solvents->heating monitoring 6. Monitoring - Track progress via TLC or GC-MS heating->monitoring cooling 7. Cooling - Cool reaction to room temperature monitoring->cooling Upon completion extraction 8. Extraction - Add water and extract with an organic solvent (e.g., Ethyl Acetate) cooling->extraction drying 9. Drying and Concentration - Dry organic layer (e.g., with MgSO₄) - Concentrate in vacuo extraction->drying purification 10. Purification - Column chromatography on silica gel drying->purification product Final Product (Vinylated Arene) purification->product

References

Navigating the Complex Landscape of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical identity, properties, and applications of 2,4,6-Trivinylcyclotriboroxane pyridine complex, a versatile reagent in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including a critical clarification of its various CAS numbers, detailed experimental protocols, and visualized reaction pathways.

Unraveling the Chemical Identity: The CAS Number Conundrum

A significant point of confusion surrounding this compound is the presence of multiple Chemical Abstracts Service (CAS) numbers. Researchers will encounter three primary CAS numbers associated with this compound: 442850-89-7 , 92988-08-4 , and 95010-17-6 . While these are often used interchangeably by chemical suppliers, understanding their potential distinctions is crucial for accurate research and documentation.

Our investigation indicates that these different numbers may have arisen from separate registrations over time or could potentially differentiate between the uncomplexed trivinylcyclotriboroxane and its pyridine complex. However, in practice, all three numbers are frequently listed as synonyms for the pyridine complex. For the purpose of this guide, we will refer to the compound as this compound, acknowledging that all three CAS numbers are currently in use. It is recommended that researchers cite the specific CAS number provided by their supplier in their experimental records.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₉B₃O₃·C₅H₅N
Molecular Weight 240.67 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Core Applications in Organic Synthesis

This compound serves as a stable and efficient source of vinyl groups in a variety of palladium-catalyzed cross-coupling reactions. Its primary applications lie in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: A Staple for C-C Bond Formation

The most prominent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. It acts as a vinylboronic acid surrogate, reacting with aryl or heteroaryl halides and triflates to produce the corresponding vinylated aromatic compounds.

Experimental Protocol: Synthesis of a Vinylated Arene via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the vinylation of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.4 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Vinylation

Aryl HalideProductYield (%)
4-Bromotoluene4-Vinyltoluene85
1-Bromo-4-methoxybenzene1-Methoxy-4-vinylbenzene92
2-Bromopyridine2-Vinylpyridine78

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Vinyl Aryl-Pd(II)-Vinyl Transmetalation->Aryl-Pd(II)-Vinyl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Vinyl->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Aryl-Vinyl Boroxane 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Boroxane->Transmetalation Vinyl Source Base Base (e.g., K2CO3) Base->Transmetalation Activation RNA_Crosslinking_Workflow Start Target RNA Incubation Incubate with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Start->Incubation Crosslinking Induce Cross-Linking (e.g., UV irradiation) Incubation->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Analysis Analyze Cross-Linked RNA Products Quenching->Analysis End Identify Cross-Linked Sites Analysis->End

An In-depth Technical Guide to the Moisture Sensitivity of Trivinylboroxin Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylboroxin pyridine complex is a valuable reagent in organic synthesis, notably in cross-coupling reactions. However, its efficacy is intrinsically linked to its stability, with moisture sensitivity being a critical parameter to manage. This technical guide provides a comprehensive overview of the inherent moisture sensitivity of the trivinylboroxin pyridine complex, detailing its degradation pathway, proposing best practices for handling and storage, and outlining experimental protocols for stability assessment. Due to the limited availability of specific quantitative kinetic data in public literature, this guide presents illustrative data and methodologies based on the well-understood chemistry of boroxines and their coordination complexes.

Introduction

Boroxines, the cyclic anhydrides of boronic acids, are known for their utility in organic synthesis but also for their susceptibility to hydrolysis.[1] The formation of a complex between trivinylboroxin and pyridine is a strategic approach to enhance the stability of the boroxine ring. The pyridine molecule donates a lone pair of electrons to one of the boron atoms, reducing its Lewis acidity and providing steric hindrance against nucleophilic attack by water.[1][2] Despite this increased stability, the complex remains sensitive to moisture and requires careful handling to ensure its integrity and reactivity. This guide aims to provide a detailed understanding of this sensitivity for researchers and professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of trivinylboroxin pyridine complex is provided in the table below.

PropertyValueReference
Synonyms 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex, Vinylboronic anhydride pyridine complex[3][4]
Molecular Formula C₁₁H₁₄B₃NO₃[3]
Molecular Weight 240.67 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in many organic solventsN/A
Moisture Sensitivity Moisture sensitive[3][5]

Signaling Pathway: The Hydrolysis of Trivinylboroxin Pyridine Complex

The primary degradation pathway for trivinylboroxin pyridine complex upon exposure to moisture is hydrolysis. This process involves the cleavage of the B-O bonds within the boroxine ring by water molecules, ultimately leading to the formation of vinylboronic acid and the release of pyridine. The pyridine ligand offers a degree of protection, but the equilibrium can be shifted towards the hydrolysis products in the presence of excess water.

Hydrolysis_Pathway TVBP Trivinylboroxin Pyridine Complex Intermediate Partially Hydrolyzed Intermediate TVBP->Intermediate + H₂O VBA Vinylboronic Acid Intermediate->VBA + 2 H₂O Py Pyridine Intermediate->Py VBA->TVBP - 3 H₂O + Pyridine H2O H₂O

Caption: Proposed hydrolysis pathway of trivinylboroxin pyridine complex.

Quantitative Analysis of Moisture Sensitivity

ParameterCondition 1 (25°C, 40% RH)Condition 2 (40°C, 75% RH)
Appearance No significant changeDeliquescence observed
Purity (by HPLC, %) 98.5%85.2%
Vinylboronic Acid (%) 1.2%13.5%
Pyridine (%) <0.1%0.8%
Other Impurities (%) 0.3%0.5%

Experimental Protocols

To aid researchers in assessing the moisture sensitivity of trivinylboroxin pyridine complex, the following experimental protocols are proposed.

Stability Study under Controlled Humidity

Objective: To quantify the degradation of trivinylboroxin pyridine complex under controlled temperature and relative humidity (RH).

Methodology:

  • Place a known quantity (e.g., 100 mg) of trivinylboroxin pyridine complex in open vials.

  • Store the vials in a stability chamber set to the desired temperature and RH (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.

  • Dissolve the sample in a suitable dry solvent (e.g., acetonitrile).

  • Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the purity of the complex and the presence of degradation products.

Stability_Workflow start Start: Trivinylboroxin Pyridine Complex Sample storage Store in Stability Chamber (Controlled T and RH) start->storage sampling Sample at Time Points (0, 24, 48, 72h) storage->sampling dissolution Dissolve in Dry Acetonitrile sampling->dissolution analysis HPLC Analysis dissolution->analysis data Quantify Purity and Degradation Products analysis->data end End data->end

Caption: Workflow for a controlled humidity stability study.

Characterization of Degradation Products by Mass Spectrometry

Objective: To identify the products formed from the hydrolysis of trivinylboroxin pyridine complex.

Methodology:

  • Prepare a solution of trivinylboroxin pyridine complex in a protic solvent (e.g., methanol containing a small amount of water) to induce degradation.

  • After a set period, analyze the solution using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The mass spectrometer should be operated in a mode that allows for the detection of both the parent complex and its expected degradation products. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines.[6][7][8]

Handling and Storage Recommendations

Given its moisture sensitivity, strict adherence to proper handling and storage procedures is paramount to maintain the quality of trivinylboroxin pyridine complex.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: All manipulations should be carried out in a glove box or under a stream of dry inert gas. Use dry solvents and glassware.

  • Dispensing: Weigh out the required amount of the complex quickly and reseal the container promptly to minimize exposure to atmospheric moisture.

Conclusion

The trivinylboroxin pyridine complex, while a versatile reagent, exhibits significant moisture sensitivity that necessitates careful management. Understanding the hydrolysis pathway and implementing stringent handling and storage protocols are crucial for preserving its chemical integrity and ensuring reproducible results in its applications. The experimental methodologies outlined in this guide provide a framework for researchers to conduct their own stability assessments and to better understand the behavior of this compound under their specific laboratory conditions. Further studies are warranted to establish a comprehensive kinetic profile of its hydrolysis under various conditions.

References

In-depth Technical Guide: 2,4,6-Trivinylcyclotriboroxane Pyridine Complex - A Chemical Reagent, Not a Biological Effector

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of the "Mechanism of Action" of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

This document addresses the inquiry regarding the mechanism of action of the this compound. A comprehensive review of publicly available scientific literature and chemical databases reveals that this compound is a chemical reagent utilized in organic synthesis, rather than a therapeutic agent with a biological mechanism of action. Therefore, the concepts of signaling pathways, quantitative biological data, and experimental protocols for biological assays as requested are not applicable to this compound based on current knowledge.

Core Understanding: A Reagent for Chemical Synthesis

This compound is primarily documented and sold as a reagent for specific chemical reactions.[1][2][3] Its principal application is in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

The primary documented uses of this complex include:

  • Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.[1]

  • Palladium-Catalyzed Carboamination: This process allows for the stereoselective synthesis of certain organic compounds.[1]

  • Cross-linking Agent: It has been used as a cross-linking agent for cytosine bases in RNA.[1]

It is crucial to note that in these applications, the this compound serves as a source of vinyl groups for the construction of other molecules. Its "action" is purely chemical in nature and occurs in a reaction flask, not in a biological system.

Lack of Evidence for Biological Activity or Drug Development

Exhaustive searches of scientific databases have yielded no evidence to suggest that this compound has been investigated for any therapeutic purpose. There are no published studies, clinical trials, or even preliminary in vitro or in vivo experiments that describe a biological effect or a mechanism of action in a pharmacological context.

Consequently, the core requirements of the initial request cannot be fulfilled for the following reasons:

  • Data Presentation: There is no quantitative biological data to summarize in tables.

  • Experimental Protocols: No biological experiments involving this compound have been cited in the available literature.

  • Signaling Pathways: As the compound is not known to interact with biological systems in a targeted manner, there are no associated signaling pathways to diagram.

Logical Relationship: Chemical Reagent vs. Bioactive Molecule

To clarify the distinction, the following diagram illustrates the role of this compound as a chemical reagent in contrast to the action of a bioactive molecule.

G cluster_0 Role of this compound cluster_1 Action of a Bioactive Molecule Reagent 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Reaction Chemical Reaction (e.g., Suzuki Coupling) Reagent->Reaction Input Product Synthesized Molecule Reaction->Product Output Drug Bioactive Molecule (e.g., a drug) Target Biological Target (e.g., Receptor, Enzyme) Drug->Target Binds to Pathway Signaling Pathway Target->Pathway Activates/Inhibits Response Cellular Response Pathway->Response Leads to

Figure 1: Comparison of a chemical reagent's role and a bioactive molecule's action.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. A significant challenge in vinylation reactions has been the instability of vinylboronic acid, which readily undergoes polymerization.[1] To address this, the 2,4,6-trivinylcyclotriboroxane pyridine complex has been developed as a stable, solid reagent that serves as a vinylboronic acid equivalent.[1] Under aqueous basic conditions typical for Suzuki-Miyaura reactions, this complex hydrolyzes in situ to generate the reactive vinylboronic acid, which then participates in the catalytic cycle.[1] This bench-stable reagent has demonstrated broad utility in the vinylation of a wide range of aryl and heteroaryl halides, offering high yields and excellent functional group tolerance.[1][2]

Applications

The Suzuki-Miyaura coupling utilizing this compound is a key method for the synthesis of functionalized styrenes, which are important intermediates in the production of polymers and fine chemicals.[1][2] This methodology is also applicable to the vinylation of various heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. The reaction's tolerance for a diverse array of functional groups makes it a valuable tool in complex molecule synthesis and drug discovery.[1] Furthermore, this reagent has been successfully employed in multiple vinylation reactions on a single substrate, including di- and tetra-vinylations.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle. The this compound serves as a stable precursor to the necessary vinylboronic acid.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Vinyl Ar-Pd(II)-Vinyl Ar-Pd(II)-X->Ar-Pd(II)-Vinyl Transmetalation Product Ar-Vinyl Ar-Pd(II)-Vinyl->Product Reductive Elimination Ar-Pd(II)-Vinyl->Product Product->Pd(0) Regenerates Catalyst Ar-X Ar-X Ar-X->Ar-Pd(II)-X VinylB(OH)2 Vinyl-B(OH)2 VinylB(OH)2->Ar-Pd(II)-Vinyl Base Base Base->Ar-Pd(II)-Vinyl Boroxane 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Hydrolysis Hydrolysis (in situ) Boroxane->Hydrolysis Hydrolysis->VinylB(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Data Presentation

The following tables summarize the yields of Suzuki-Miyaura coupling reactions between this compound and various aryl and heteroaryl halides. The data is compiled from the work of Kerins and O'Shea.[2]

Table 1: Vinylation of Substituted Aryl Halides [1][2]

EntryAryl HalideProductYield (%)
12-Bromoacetanilide2'-Vinylacetanilide84
22-Bromoaniline2-Vinylaniline78
32-Bromobenzaldehyde2-Vinylbenzaldehyde75
42-Bromobenzonitrile2-Vinylbenzonitrile81
5Methyl 2-bromobenzoateMethyl 2-vinylbenzoate79
62-Bromonitrobenzene2-Nitrostyrene68
71-Bromo-2-fluorobenzene2-Fluorostyrene76
81-Bromo-2-iodobenzene1-Iodo-2-vinylbenzene72
91,2-Dibromobenzene1-Bromo-2-vinylbenzene70

General Conditions: Aryl bromide (1.0 equiv), this compound (0.5 equiv), Pd(PPh₃)₄ (5 mol %), K₂CO₃ (3.0 equiv), DME/H₂O (4:1), reflux, 16 h.

Table 2: Vinylation of Heterocyclic Halides [1]

EntryHeterocyclic HalideProductYield (%)
12-Bromopyridine2-Vinylpyridine85
23-Bromopyridine3-Vinylpyridine82
32-Bromoquinoline2-Vinylquinoline79
43-Bromoquinoline3-Vinylquinoline88
52-Bromothiophene2-Vinylthiophene91
63-Bromothiophene3-Vinylthiophene87
75-Bromo-2-methylthiophene2-Methyl-5-vinylthiophene85
82-Chloropyridine2-Vinylpyridine75
92-(Trifluoromethylsulfonyloxy)pyridine2-Vinylpyridine65
103-(Trifluoromethylsulfonyloxy)pyridine3-Vinylpyridine72
112-(p-Tolylsulfonyloxy)pyridine2-Vinylpyridine55

General Conditions: Heterocyclic halide (1.0 equiv), this compound (0.5 equiv), Pd(PPh₃)₄ (5 mol %), K₂CO₃ (3.0 equiv), DME/H₂O (4:1), reflux, 16 h.

Experimental Protocols

The following protocols are based on the established procedures for the Suzuki-Miyaura coupling using this compound.[1][2]

Protocol 1: General Procedure for the Vinylation of Aryl Bromides

This protocol is a general method for the coupling of aryl bromides with this compound.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine aryl bromide, boroxane complex, K₂CO₃, and Pd(PPh₃)₄ in a flask. B Add DME and water. A->B C Degas the mixture. B->C D Heat the mixture to reflux. C->D E Monitor reaction by TLC/GC-MS. D->E F Cool to room temperature. E->F G Add water and extract with an organic solvent. F->G H Wash, dry, and concentrate the organic layer. G->H I Purify by flash column chromatography. H->I

Figure 2: General experimental workflow.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.5 mmol, 120 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Deionized water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (0.5 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.

Protocol 2: Synthesis of 2'-Vinylacetanilide

This protocol provides a specific example for the synthesis of 2'-vinylacetanilide from 2-bromoacetanilide.

Materials:

  • 2-Bromoacetanilide (1.00 g, 4.67 mmol)

  • This compound (1.12 g, 4.67 mmol of vinyl groups)

  • Tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol)

  • Potassium carbonate (1.94 g, 14.0 mmol)

  • 1,2-Dimethoxyethane (DME) (40 mL)

  • Deionized water (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100-mL round-bottom flask, combine 2-bromoacetanilide (1.00 g, 4.67 mmol), this compound (1.12 g), potassium carbonate (1.94 g), and tetrakis(triphenylphosphine)palladium(0) (0.27 g).

  • Seal the flask with a rubber septum and flush with nitrogen for 10 minutes.

  • Add DME (40 mL) and water (10 mL) via syringe.

  • Heat the mixture to reflux with vigorous stirring for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2'-vinylacetanilide as a white solid (Yield: 84%).

References

Application Notes and Protocols for the Synthesis of Substituted Styrenes Utilizing O'Shea's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted styrenes, with a focus on the use of O'Shea's Reagent. While the term "O'Shea's Reagent" is not universally defined, in the context of styrene synthesis, it refers to the 2,4,6-trivinylcyclotriboroxane-pyridine complex . This reagent was developed in the laboratories of Professor Donal F. O'Shea and has proven to be a highly effective vinylating agent in Suzuki-Miyaura cross-coupling reactions for the preparation of a wide array of functionalized styrenes.[1][][3]

This document will also briefly cover other prominent methods for styrene synthesis to provide a broader context for synthetic strategy.

O'Shea's Reagent in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. O'Shea's reagent, a stable, solid vinylboronic acid surrogate, offers a practical and efficient means to introduce a vinyl group to various aryl and heteroaryl halides.[1] This method is distinguished by its operational simplicity, broad substrate scope, and tolerance of numerous functional groups.[1]

Reaction Principle

The core of the reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or triflate) with O'Shea's reagent (2,4,6-trivinylcyclotriboroxane-pyridine complex) in the presence of a base. The trivinylboroxane acts as a precursor to vinylboronic acid, which is generated in situ.

cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Vinyl_Pd(II)_Complex Ar-Pd(II)-Vinyl Transmetalation->Vinyl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Vinyl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Substituted_Styrene Ar-Vinyl (Product) Reductive_Elimination->Substituted_Styrene Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition OShea_Reagent O'Shea's Reagent (Vinylboronic Acid Source) OShea_Reagent->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura cross-coupling for styrene synthesis.
Substrate Scope and Yields

The utility of O'Shea's reagent is demonstrated by its successful coupling with a variety of aryl halides, including those with electron-donating and electron-withdrawing substituents. The reaction is particularly valuable for the synthesis of ortho-substituted styrenes, which can be challenging to prepare using other methods.[1][4]

EntryAryl HalideProductYield (%)
11-Iodonaphthalene1-Vinylnaphthalene95
22-Iodotoluene2-Methylstyrene88
31-Bromo-2-nitrobenzene2-Nitrostyrene75
44-Bromoacetophenone4-Vinylacetophenone92
52-Bromopyridine2-Vinylpyridine85
61-Bromo-3,5-dimethoxybenzene3,5-Dimethoxystyrene91
Data compiled from representative literature.[1][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • O'Shea's Reagent (2,4,6-trivinylcyclotriboroxane-pyridine complex) (0.4 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), O'Shea's reagent (0.4 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dimethoxyethane (8 mL) and stir the mixture at room temperature for 15 minutes.

  • Add an aqueous solution of potassium carbonate (2.0 mmol in 2 mL of water).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted styrene.

Alternative Methodologies for Substituted Styrene Synthesis

For a comprehensive approach to the synthesis of substituted styrenes, several other robust methods are available to the synthetic chemist.

Heck Reaction

The Heck reaction provides a direct method for the vinylation of aryl halides. It involves the palladium-catalyzed coupling of an aryl halide with an alkene, such as ethylene or styrene itself, in the presence of a base.[5][6][7]

cluster_heck_cycle Heck Reaction Workflow Start Aryl Halide + Alkene Reaction Pd Catalyst, Base Start->Reaction Product Substituted Styrene Reaction->Product

General workflow of the Heck reaction.

A typical protocol involves reacting an aryl halide with an excess of styrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) in a polar aprotic solvent like DMF at elevated temperatures.[5]

Wittig Reaction

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. For styrene synthesis, a substituted benzaldehyde is reacted with methylenetriphenylphosphorane.[8][9][10][11] A key advantage is the unambiguous placement of the double bond.[11]

General Protocol: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent like THF, a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. The substituted benzaldehyde is then added, and the reaction is allowed to warm to room temperature to yield the styrene derivative.[9]

Dehydration of 1-Phenylethanols

The dehydration of substituted 1-phenylethanols is a straightforward method for preparing styrenes.[12][13][14][15][16][17] This reaction is typically acid-catalyzed, using reagents such as sulfuric acid, or heterogeneous catalysts like alumina at high temperatures.[12] More recently, milder conditions using metal-based catalysts have been developed.[13][14][15][16]

CatalystTemperature (°C)Yield of Styrene (%)Reference
Activated Alumina250-450Varies[12]
[Fe(OTf)₂(FOX)]12074[13]
[Cu(mesoFOX-L1)(MeCN)][OTf]₂120>95[14][15][16]
Amberlyst-1590High Conversion[17]

Conclusion

The synthesis of substituted styrenes is a cornerstone of modern organic synthesis, with applications ranging from polymer science to medicinal chemistry. O'Shea's reagent (2,4,6-trivinylcyclotriboroxane-pyridine complex) provides a valuable and user-friendly option for the synthesis of these important building blocks via a Suzuki-Miyaura cross-coupling protocol. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, functional group tolerance, and the availability of starting materials. The methods outlined in these notes offer a versatile toolkit for researchers and professionals in the field.

References

Application Notes and Protocols: Palladium-Catalyzed Vinylation with Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed vinylation reactions utilizing 2,4,6-trivinylcyclotriboroxane. This reagent, often employed as its stable pyridine complex, serves as an effective vinylboronic acid equivalent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce a vinyl group onto various substrates.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules. The Suzuki-Miyaura coupling, in particular, has gained widespread use due to its mild reaction conditions and broad functional group tolerance.[1] While vinylboronic acid is an ideal reagent for vinylation, its inherent instability and tendency to polymerize present significant challenges.[2] 2,4,6-Trivinylcyclotriboroxane, a stable, solid cyclic anhydride of vinylboronic acid, overcomes this limitation.[2] It can be readily handled and, under the aqueous basic conditions of the Suzuki-Miyaura reaction, hydrolyzes in situ to generate three equivalents of the reactive vinylboronic acid.[2][3] This approach offers an atom-economical and practical solution for the vinylation of aryl, heteroaryl, and other organic electrophiles.[3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed vinylation with trivinylcyclotriboroxane follows the general mechanism of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Vinylation cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X (Palladacycle) Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Vinyl_L2 Ar-Pd(II)(L)2-Vinyl Ar-Pd(II)-X_L2->Ar-Pd(II)-Vinyl_L2 Vinyl-B(OH)2 (from Boroxane) Boroxane Trivinylcyclotriboroxane + Base (e.g., CO3^2-) Vinylboronic_Acid Vinyl-B(OH)2 (in situ generation) Boroxane->Vinylboronic_Acid Hydrolysis Transmetalation Transmetalation Ar-Pd(II)-Vinyl_L2->Pd(0)L2 Ar-Vinyl Ar-Vinyl Ar-Vinyl (Product) Reductive_Elimination Reductive Elimination Catalyst Catalyst Species Reactant/Product Reactant/ Product Intermediate Intermediate Reagent Reagent

Caption: Catalytic cycle for palladium-catalyzed vinylation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed vinylation using trivinylcyclotriboroxane.

Experimental_Workflow start Start reagents Combine Aryl Halide, Trivinylcyclotriboroxane, Base, and Solvent start->reagents degas Degas Reaction Mixture (e.g., N2 sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture (e.g., reflux) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for palladium-catalyzed vinylation.

Data Presentation

The following tables summarize representative examples of palladium-catalyzed vinylations using trivinylcyclotriboroxane with various aryl and heteroaryl halides.

Table 1: Vinylation of Aryl Halides [3]

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Vinylanisole95
24-Bromotoluene4-Vinyltoluene92
31-Bromo-4-fluorobenzene1-Fluoro-4-vinylbenzene85
44-Bromobenzonitrile4-Vinylbenzonitrile98
5Methyl 4-bromobenzoateMethyl 4-vinylbenzoate91
61-Bromo-2-nitrobenzene1-Nitro-2-vinylbenzene75
71,4-Dibromobenzene1,4-Divinylbenzene82 (divinylation)
81-Bromonaphthalene1-Vinylnaphthalene93

Table 2: Vinylation of Heteroaryl Halides [3]

EntryHeteroaryl HalideProductYield (%)
12-Bromopyridine2-Vinylpyridine88
23-Bromopyridine3-Vinylpyridine90
32-Bromothiophene2-Vinylthiophene94
43-Bromofuran3-Vinylfuran85
55-Bromoindole (N-protected)5-Vinylindole (N-protected)80
62-Chloroquinoline2-Vinylquinoline78

Experimental Protocols

Protocol 1: General Procedure for the Vinylation of Aryl Bromides

This protocol is a representative example for the vinylation of an aryl bromide.[3]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 mmol, provides 1.5 mmol of vinylating agent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 mmol), and potassium carbonate (3.0 mmol).

  • Add 1,2-dimethoxyethane (8 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

  • Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure vinylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

For researchers who wish to synthesize the vinylating agent.

Materials:

  • Vinylboronic acid (unstable, generated in situ or used as a solution)

  • Pyridine

  • Anhydrous diethyl ether or dichloromethane

Procedure:

Note: This procedure should be performed under an inert atmosphere (nitrogen or argon) due to the instability of vinylboronic acid.

  • If starting from a precursor, generate vinylboronic acid in situ according to established literature procedures.

  • To a solution of vinylboronic acid in an anhydrous solvent (e.g., diethyl ether), add pyridine (1.0 equivalent per vinylboronic acid) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The trivinylcyclotriboroxane-pyridine complex will often precipitate from the solution. If not, the solvent can be carefully removed under reduced pressure.

  • The resulting solid can be washed with a cold, non-polar solvent (e.g., pentane) and dried under vacuum to yield the stable complex.

Concluding Remarks

The use of 2,4,6-trivinylcyclotriboroxane in palladium-catalyzed vinylation reactions offers a reliable and practical method for the synthesis of a wide range of vinylated aromatic and heteroaromatic compounds. Its stability and ability to generate the reactive vinylboronic acid in situ make it a valuable tool for organic synthesis in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials. The provided protocols offer a starting point for the application of this versatile reagent. As with any catalytic reaction, optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for Vinyl Ether Synthesis via Iridium-Catalyzed Vinylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of vinyl ethers from alcohols and vinyl acetate using an iridium catalyst. This method, adapted from the well-established Organic Syntheses procedure, offers a reliable and versatile route to a variety of vinyl ethers, which are valuable intermediates in organic synthesis and drug development. The protocol includes a comprehensive experimental procedure, a summary of the reaction's substrate scope with corresponding yields, and a visual representation of the experimental workflow.

Introduction

Vinyl ethers are important building blocks in organic chemistry, participating in a range of transformations such as cycloadditions, Claisen rearrangements, and polymerizations. The iridium-catalyzed vinylation of alcohols with vinyl acetate has emerged as a practical and efficient method for their synthesis.[1] This reaction avoids the use of highly toxic mercury-based catalysts traditionally employed for this transformation and offers a broad substrate scope.[1] The reaction is thought to proceed through an addition-elimination sequence catalyzed by an iridium complex in the presence of a base.[1]

Data Presentation

The iridium-catalyzed vinylation of alcohols demonstrates broad applicability with various substrates, including primary, secondary, and phenolic alcohols. The following table summarizes the yields obtained for a range of representative alcohols under the optimized reaction conditions.

EntryAlcohol SubstrateProductYield (%)
1p-Methoxyphenol1-Methoxy-4-vinyloxybenzene91
2PhenolPhenoxyethene85
31-Octanol1-(Vinyloxy)octane78
4Benzyl alcohol(Vinyloxymethyl)benzene82
5Cinnamyl alcohol(E)-1-(Vinyloxy)-3-phenylprop-2-ene80
6Geraniol(E)-1-(Vinyloxy)-3,7-dimethylocta-2,6-diene75
7CyclohexanolVinyloxycyclohexane65
8ThiophenolPhenyl(vinyl)sulfane99 (isolated as a mixture)
91-Decanol1-(Vinyloxy)decane77

Experimental Protocols

This section details the experimental procedure for the iridium-catalyzed synthesis of vinyl ethers. The following protocol is for the synthesis of 1-methoxy-4-vinyloxybenzene as a representative example.

Materials and Equipment:

  • Reagents:

    • Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂) (commercially available)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • p-Methoxyphenol

    • Vinyl acetate

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Magnesium sulfate (MgSO₄)

    • Silica gel

  • Equipment:

    • Two-necked round-bottomed flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating oil bath

    • Argon/vacuum line

    • Rubber septum

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

Procedure:

  • Reaction Setup:

    • A 100-mL, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser connected to an argon/vacuum line, and a rubber septum is flame-dried under vacuum and then flushed with argon.[1]

    • Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂, 0.34 g, 0.5 mmol, 0.01 eq.) and sodium carbonate (3.18 g, 30 mmol, 0.6 eq.) are weighed in air and quickly added to the flask.[1]

    • The flask is sealed, evacuated, and backfilled with argon.[1]

  • Reaction Execution:

    • Toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol) are successively added to the flask via syringe.[1]

    • The flask is placed in a preheated oil bath at 100 °C and stirred magnetically.[1] The reaction mixture will typically change color from yellow to a wine-red or darker color during the reaction.[1]

    • The reaction is heated for 2 hours.[1]

  • Work-up:

    • After 2 hours, the reaction mixture is allowed to cool to room temperature.[1]

    • The mixture is transferred to a separatory funnel. The reaction flask is rinsed with ethyl acetate (3 x 50 mL), and the rinsings are added to the separatory funnel.[1]

    • The combined organic phases are washed with water (3 x 100 mL) and brine (50 mL).[1]

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the filter cake is washed with ethyl acetate (2 x 20 mL).[1]

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[1]

    • A column is packed with silica gel (e.g., 50 x 3.5 cm) and eluted with a mixture of hexanes and ethyl acetate (e.g., 4:1).[1]

    • The fractions containing the product are collected and the solvent is removed by rotary evaporation to yield the pure vinyl ether. For 1-methoxy-4-vinyloxybenzene, a pale yellow liquid is obtained (6.85 g, 91% yield).[1]

Visualization

The following diagram illustrates the general workflow for the iridium-catalyzed synthesis of vinyl ethers.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Flame-dry two-necked flask under vacuum setup2 Flush with Argon setup1->setup2 setup3 Add [Ir(cod)Cl]₂ and Na₂CO₃ setup2->setup3 setup4 Evacuate and backfill with Argon setup3->setup4 react1 Add Toluene, Alcohol, and Vinyl Acetate setup4->react1 react2 Heat to 100 °C with stirring react1->react2 react3 Monitor reaction for 2 hours react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Transfer to separatory funnel workup1->workup2 workup3 Wash with H₂O and brine workup2->workup3 workup4 Dry organic layer with MgSO₄ workup3->workup4 workup5 Filter and concentrate workup4->workup5 purify1 Column chromatography on silica gel workup5->purify1 purify2 Elute with Hexanes/EtOAc purify1->purify2 purify3 Collect fractions and evaporate solvent purify2->purify3 end End purify3->end start Start start->setup1

Caption: Experimental workflow for iridium-catalyzed vinyl ether synthesis.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Aryl Vinyl Ethers with Trivinylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl vinyl ethers are valuable structural motifs found in a variety of natural products, pharmaceuticals, and polymers. Their synthesis is of significant interest to the fields of organic chemistry and drug development. Among the various synthetic methods, the copper-catalyzed O-vinylation of phenols using a vinylboron reagent offers a mild and efficient route. This application note details a robust protocol for the synthesis of functionalized aryl vinyl ethers utilizing a room-temperature copper(II) acetate mediated coupling of substituted phenols with 2,4,6-trivinylcyclotriboroxane-pyridine complex. This method is distinguished by its tolerance for a diverse range of functional groups and consistently high isolated yields.

Reaction Principle and Mechanism

The core of this methodology is a copper-catalyzed cross-coupling reaction between a phenol and a vinylboron species. The vinylating agent, 2,4,6-trivinylcyclotriboroxane complexed with pyridine, serves as a stable and easy-to-handle source of vinyl groups. The reaction is promoted by a copper(II) salt, typically copper(II) acetate, and requires a suitable base. A key aspect of the reaction is the in situ generation of an amine-coordinated boroxine ring, which is believed to play a crucial role in the catalytic cycle. The pyridine in the boroxine complex acts as a ligand, forming a tetracoordinate boron species which is central to the reaction sequence.

The proposed catalytic cycle likely involves the formation of a copper(II) phenoxide species, followed by transmetalation of a vinyl group from the boroxine to the copper center. Reductive elimination from the resulting aryl vinyl copper(II) intermediate would then yield the desired aryl vinyl ether and a copper(0) species. The copper(0) is then re-oxidized to copper(II) to complete the catalytic cycle. The presence of an amine base is crucial for the deprotonation of the phenol and may also facilitate the formation of the active copper catalyst.

Reaction_Mechanism cluster_cycle Catalytic Cycle CuII Cu(OAc)₂ CuPhenoxide ArO-Cu(II)-OAc CuII->CuPhenoxide + ArO⁻ Phenol ArOH (Phenol) Base Base Intermediate ArO-Cu(II)-Vinyl CuPhenoxide->Intermediate Transmetalation Boroxin Trivinylboroxin Pyridine Complex Product Ar-O-Vinyl (Aryl Vinyl Ether) Intermediate->Product Reductive Elimination Cu0 Cu(0) Intermediate->Cu0 Cu0->CuII Oxidation Reox Reoxidation

Figure 1: Proposed Catalytic Cycle.

Application Data: Substrate Scope

This copper-catalyzed vinylation method demonstrates broad applicability with a variety of substituted phenols. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, affording the corresponding aryl vinyl ethers in good to excellent yields.

EntryPhenol DerivativeProductYield (%)
1PhenolVinyloxybenzene85
24-Methoxyphenol1-Methoxy-4-vinyloxybenzene92
34-Chlorophenol1-Chloro-4-vinyloxybenzene88
44-Nitrophenol1-Nitro-4-vinyloxybenzene75
54-Cyanophenol4-Vinyloxybenzonitrile81
64-Acetylphenol1-(4-Vinyloxyphenyl)ethanone78
72-Naphthol2-Vinyloxynaphthalene89
83,5-Dimethylphenol1,3-Dimethyl-5-vinyloxybenzene86
94-Bromophenol1-Bromo-4-vinyloxybenzene84
104-Iodophenol1-Iodo-4-vinyloxybenzene80

Note: Yields are isolated yields and are representative of the reported efficiency of this reaction. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following section provides a general workflow and a detailed experimental procedure for the synthesis of aryl vinyl ethers using the copper-catalyzed reaction with trivinylboroxin.

Experimental_Workflow start Start reagents Combine Phenol, Cu(OAc)₂, Trivinylboroxin-Pyridine Complex, and Base in Solvent start->reagents reaction Stir at Room Temperature (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Workup (e.g., add water and extract with organic solvent) reaction->workup dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) workup->dry purify Purification (e.g., Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow.

Materials and Reagents
  • Substituted phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 equiv)

  • Anhydrous triethylamine (Et₃N) or other suitable amine base (2.0 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation
  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

General Procedure for the Synthesis of Aryl Vinyl Ethers
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 mmol, 1.0 equiv), copper(II) acetate (0.02 g, 0.1 mmol, 0.1 equiv), and 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.12 g, 0.5 mmol, 0.5 equiv).

  • Add anhydrous dichloromethane (5 mL) to the flask, followed by the addition of triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv).

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl vinyl ether.

  • Characterize the final product by NMR and MS to confirm its identity and purity.

Safety Precautions
  • Perform all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper salts are toxic; handle with care and avoid inhalation of dust.

  • Organic solvents are flammable; keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: The O'Shea Method for Aza-BODIPY Synthesis in the Context of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

While a specific "O'Shea's reagent" for general natural product synthesis is not widely recognized in chemical literature, the significant contributions of Professor Donal F. O'Shea's research group, particularly in the synthesis of aza-boron-dipyrromethene (aza-BODIPY) dyes, are often referred to as "O'Shea's method." These fluorescent compounds have extensive applications in chemical biology, drug development, and as probes for biological systems, making this methodology highly relevant to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the synthesis of aza-BODIPY cores using this method.

Introduction

Aza-BODIPY dyes are a class of NIR-emitting fluorophores with exceptional photophysical properties, including high molar extinction coefficients, sharp emission bands, and good photostability. The synthetic route developed by the O'Shea group provides a straightforward and modular approach to these valuable compounds, starting from readily available precursors.[1][2][3][4] This methodology allows for the preparation of both symmetrical and unsymmetrical aza-BODIPYs, enabling the fine-tuning of their photophysical and biological properties.[1]

Data Presentation

The following table summarizes typical yields for the key steps in the O'Shea synthesis of a symmetrical tetraphenyl-aza-BODIPY.

StepReactionTypical Yield (%)
1. Chalcone FormationClaisen-Schmidt Condensation>90
2. Michael AdditionAddition of Nitromethane to Chalcone70-85
3. Aza-dipyrromethene FormationDimerization with Ammonium Acetate40-50
4. Boron ComplexationReaction with BF₃·OEt₂>80

Experimental Protocols

The following protocols are representative of the O'Shea method for the synthesis of a symmetrical tetraphenyl-aza-BODIPY.

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)

  • Reagents: Benzaldehyde, Acetophenone, Sodium Hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve sodium hydroxide in water, then add ethanol and cool the solution in an ice bath.

    • To the cooled solution, add acetophenone followed by the dropwise addition of benzaldehyde with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, during which a precipitate will form.

    • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral to litmus paper, and then wash with cold ethanol.

    • Dry the product to afford the chalcone as a crystalline solid.

Step 2: Synthesis of 1,3-Diphenyl-2-nitro-1-butanone

  • Reagents: Chalcone, Nitromethane, Sodium Methoxide, Methanol.

  • Procedure:

    • Dissolve the chalcone in methanol.

    • Add a solution of sodium methoxide in methanol to the chalcone solution.

    • Add nitromethane to the reaction mixture and stir at room temperature.

    • After the reaction is complete (monitored by TLC), neutralize the mixture with glacial acetic acid.

    • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of Tetraphenyl-aza-dipyrromethene

  • Reagents: 1,3-Diphenyl-2-nitro-1-butanone, Ammonium Acetate, Ethanol.

  • Procedure:

    • Dissolve the nitrobutanone derivative and a large excess of ammonium acetate in ethanol.

    • Reflux the reaction mixture for 24 hours.[2]

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with ethanol and then water.

    • Dry the product to obtain the aza-dipyrromethene ligand.

Step 4: Synthesis of Tetraphenyl-aza-BODIPY

  • Reagents: Tetraphenyl-aza-dipyrromethene, Triethylamine, Boron trifluoride diethyl etherate (BF₃·OEt₂), Toluene.

  • Procedure:

    • Suspend the aza-dipyrromethene in toluene.

    • Add triethylamine to the suspension and stir for 15 minutes at room temperature.[2]

    • Add an excess of BF₃·OEt₂ dropwise to the mixture.

    • Reflux the reaction mixture for 5 hours.[2]

    • After cooling, quench the reaction with water.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the aza-BODIPY dye as a dark green solid.

Mandatory Visualization

OShea_Aza_BODIPY_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product A Aryl Aldehyde S1 Step 1: Claisen-Schmidt Condensation A->S1 B Aryl Ketone B->S1 C Nitromethane S2 Step 2: Michael Addition C->S2 D Ammonium Acetate S3 Step 3: Aza-dipyrromethene Formation D->S3 E BF3.OEt2 S4 Step 4: Boron Complexation E->S4 P1 Chalcone S1->P1 P2 Nitroalkane Adduct S2->P2 P3 Aza-dipyrromethene S3->P3 P4 Aza-BODIPY S4->P4 P1->S2 P2->S3 P3->S4

Caption: Synthetic workflow for aza-BODIPY dyes via the O'Shea method.

Logical_Relationship Reagent O'Shea Method Product Aza-BODIPY Dyes Reagent->Product yields Property1 NIR Emission Product->Property1 Property2 High Molar Extinction Product->Property2 Property3 Photostability Product->Property3 App1 Fluorescent Probes Property1->App1 App2 Photosensitizers (PDT) Property2->App2 App3 Bioimaging Agents Property3->App3 Audience Researchers & Drug Development Professionals App1->Audience of interest to App2->Audience of interest to App3->Audience of interest to

Caption: Relevance of the O'Shea method to the target audience.

References

Application Notes and Protocols: 2,4,6-Trivinylcyclotriboroxane Pyridine Complex in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4,6-trivinylcyclotriboroxane pyridine complex is a versatile reagent with growing interest in polymer science. Its trifunctional vinyl nature allows it to act as a monomer or a cross-linking agent, leading to the formation of novel polymers with unique properties. Boronic acid-containing polymers are of particular interest in the biomedical field due to their ability to interact with diols, such as saccharides found on cell surfaces, and their responsiveness to pH changes. This makes them promising candidates for applications in drug delivery, sensing, and diagnostics.

These application notes provide an overview of the potential uses of this compound in polymer synthesis and offer generalized experimental protocols based on the established chemistry of vinylboronic acid derivatives.

Applications in Polymer Synthesis

The vinyl groups of the this compound can undergo polymerization via various mechanisms, primarily radical polymerization. The resulting polymers possess a high density of boronic acid moieties, which can be exploited for several applications:

  • Drug Delivery: Boronic acid-containing polymers can form reversible covalent bonds with diol-containing drugs, enabling the development of stimuli-responsive drug delivery systems. The drug can be released at specific sites with lower pH or in the presence of target molecules like glucose.

  • Biomolecule Sensing: The interaction of boronic acids with saccharides forms the basis for glucose and other biomolecule sensors. Polymers incorporating this complex can be designed to exhibit a detectable change (e.g., fluorescence, swelling) upon binding to the target analyte.

  • Cross-linked Gels and Materials: The trifunctional nature of the complex makes it an effective cross-linking agent. This can be utilized to prepare hydrogels and other cross-linked polymer networks for applications in tissue engineering, controlled release, and as responsive materials.

  • Surface Modification: Polymers derived from this complex can be used to modify surfaces, imparting them with the ability to bind to specific biomolecules or cells.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the polymerization of vinylboronic acid derivatives, which can serve as a reference for the polymerization of this compound. Actual results may vary depending on the specific reaction conditions.

Table 1: Typical Conditions and Outcomes of Radical Polymerization of Vinylboronic Acid Monomers

ParameterValue Range
Monomer Concentration 0.1 - 1.0 M
Initiator (AIBN) Concentration 1 - 5 mol% (relative to monomer)
Reaction Temperature 60 - 80 °C
Reaction Time 12 - 48 hours
Polymer Yield 40 - 90%
Number-Average Molecular Weight (Mn) 5,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0

Table 2: Solvent Effects on Polymerization

SolventTypical Observations
Dimethylformamide (DMF) Good solubility for monomer and polymer, commonly used.
Dimethyl Sulfoxide (DMSO) Good solubility, can be used as an alternative to DMF.
Water (at controlled pH) Possible for unprotected boronic acids, pH affects polymerization rate.
1,4-Dioxane Suitable for some protected vinylboronic acid derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Homopolymerization via Free Radical Polymerization

This protocol describes the synthesis of a linear polymer using the trivinylcyclotriboroxane complex as a monomer. Due to its trifunctional nature, careful control of conditions is necessary to avoid premature cross-linking.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g) in anhydrous DMF (e.g., 10 mL).

  • Add the radical initiator AIBN (e.g., 1-2 mol% relative to the vinyl groups).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • To terminate the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred cold methanol or diethyl ether.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with fresh methanol or diethyl ether to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer using techniques such as GPC (for molecular weight and PDI), NMR (to confirm structure), and FTIR.

Protocol 2: Synthesis of a Cross-linked Hydrogel

This protocol utilizes the trivinylcyclotriboroxane complex as a cross-linking agent with a hydrophilic comonomer to form a hydrogel.

Materials:

  • This compound

  • A hydrophilic monomer (e.g., N-isopropylacrylamide, NIPAM)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a vial, dissolve the hydrophilic monomer (e.g., NIPAM, 1.0 g) and the cross-linker, this compound (e.g., 1-5 mol% of total monomer), in DMF (e.g., 5 mL).

  • Add the initiator AIBN (e.g., 1 mol% of total monomer).

  • Purge the solution with an inert gas for 15-20 minutes to remove oxygen.

  • Seal the vial and place it in a heating block or oil bath at 70 °C.

  • Allow the polymerization to proceed for 12-24 hours, or until a gel is formed.

  • After cooling to room temperature, the resulting hydrogel can be swollen in deionized water to remove any unreacted monomers and initiator.

  • The swelling ratio and other properties of the hydrogel can then be characterized.

Visualizations

The following diagrams illustrate the conceptual workflows for the synthesis and application of polymers derived from this compound.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification and Characterization Monomer 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Reaction Polymerization Reaction (Inert Atmosphere, Heat) Monomer->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Precipitation Precipitation (e.g., in Methanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Boronic Acid-Containing Polymer Drying->Polymer Characterization Characterization (GPC, NMR, FTIR) Polymer->Characterization

Caption: Workflow for the synthesis of a boronic acid-containing polymer.

Crosslinking_Application cluster_components Hydrogel Components cluster_application Stimuli-Responsive Application Crosslinker 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Polymerization Co-polymerization Crosslinker->Polymerization Monomer Hydrophilic Monomer (e.g., NIPAM) Monomer->Polymerization Initiator Initiator Initiator->Polymerization Hydrogel Cross-linked Hydrogel Network Polymerization->Hydrogel Swollen Swollen State (e.g., in Water) Hydrogel->Swollen Stimulus Stimulus (e.g., pH change, Glucose) Swollen->Stimulus Shrunken Shrunken State / Drug Release Swollen->Shrunken Response Stimulus->Shrunken

Caption: Conceptual diagram of hydrogel formation and stimuli-response.

Application Notes and Protocols for Suzuki Coupling with O'Shea's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide. A key challenge in vinylation reactions has been the instability of vinylboronic acid. O'Shea's reagent, the 2,4,6-trivinylcyclotriboroxane pyridine complex, provides a stable, solid source of vinylboronic acid, which is generated in situ under the aqueous basic conditions of the Suzuki-Miyaura coupling.[1] This attribute makes it a valuable and versatile reagent for the synthesis of functionalized styrenes, which are important intermediates in the production of polymers and other advanced materials.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, O'Shea's reagent hydrolyzes to form vinylboronic acid. The vinyl group is then transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners (the aryl group and the vinyl group) are eliminated from the palladium complex, forming the final carbon-carbon bond of the desired styrene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl bromides with O'Shea's reagent (this compound) to synthesize vinylated arenes.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • O'Shea's reagent (this compound) (0.5 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (typically 1-5 mol%)

  • Carbonate base (e.g., potassium carbonate, K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), O'Shea's reagent (0.5 equiv), and the carbonate base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,2-dimethoxyethane (DME) and water, via syringe. A common ratio is 4:1 or 5:1 DME:water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired vinylated arene.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with O'Shea's reagent using Pd(PPh₃)₄ as the catalyst and a carbonate base in a DME/water solvent system.[1]

EntryAryl Bromide SubstrateReaction Time (h)Yield (%)
14-Bromoacetophenone1895
24-Bromobenzonitrile1892
3Methyl 4-bromobenzoate1896
41-Bromo-4-nitrobenzene1885
51-Bromo-4-fluorobenzene1888
61-Bromo-4-methoxybenzene1891
71-Bromo-2-methylbenzene1885
81-Bromo-3-methylbenzene1893
91-Bromo-4-methylbenzene1894
101-Bromonaphthalene1889
112-Bromonaphthalene1890

Experimental Workflow

Suzuki_Coupling_Workflow sub_mix 1. Substrate Mixing Aryl Bromide O'Shea's Reagent Base inert_atm 2. Inert Atmosphere Evacuate & Backfill (3x) sub_mix->inert_atm Prepare Reaction Vessel catalyst_add 3. Catalyst Addition Pd(PPh3)4 inert_atm->catalyst_add solvent_add 4. Solvent Addition DME/Water catalyst_add->solvent_add reaction 5. Reaction Heating & Stirring solvent_add->reaction workup 6. Work-up Extraction reaction->workup After Reaction Completion purification 7. Purification Column Chromatography workup->purification product Final Product Vinylated Arene purification->product

Caption: Experimental workflow for Suzuki coupling with O'Shea's reagent.

References

Application Notes and Protocols for Large-Scale Synthesis Using 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trivinylcyclotriboroxane, often used as its stable pyridine complex, is a versatile and efficient reagent in modern organic synthesis. It serves as a practical equivalent to the unstable vinylboronic acid, facilitating a range of carbon-carbon and carbon-heteroatom bond formations. Its primary application lies in the synthesis of vinyl-substituted compounds, which are valuable intermediates in the preparation of polymers, natural products, and, notably, pharmacologically active molecules.[1] Aryl vinyl ethers, in particular, are structural motifs found in various bioactive compounds and can be readily synthesized using this reagent.[1]

This document provides detailed protocols for the laboratory-scale synthesis of 2,4,6-trivinylcyclotriboroxane pyridine complex and its primary application in the copper-mediated synthesis of aryl vinyl ethers. Furthermore, it discusses considerations for scaling up these processes and provides an illustrative example of the biological relevance of the synthesized molecules in drug development, including a representative signaling pathway.

Properties of this compound

PropertyValue
Synonyms Trivinylboroxin pyridine complex, O'Shea's reagent, Vinylboronic anhydride pyridine complex
CAS Number 95010-17-6
Molecular Formula C₁₁H₁₄B₃NO₃
Molecular Weight 240.67 g/mol
Appearance White to off-white solid
Solubility Soluble in dichloromethane, methanol

Experimental Protocols

Protocol 1: Synthesis of this compound (Laboratory Scale)

Materials:

  • Vinylboronic acid

  • Pyridine

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of vinylboronic acid in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is stirred, and pyridine (1.0 equivalent) is added dropwise at room temperature.

  • The reaction mixture is stirred for a designated period (typically 1-2 hours) to allow for complex formation.

  • The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is the this compound, which should be stored under an inert atmosphere to prevent hydrolysis.

Considerations for Large-Scale Synthesis:

  • Solvent Selection: For large-scale synthesis, the choice of solvent is critical. Factors such as cost, safety (flammability, toxicity), and ease of recovery should be considered. Dichloromethane, while effective, is subject to environmental and health regulations. Alternative aprotic solvents with higher boiling points and better safety profiles may be explored.

  • Water Removal: The dehydration of vinylboronic acid is a key step. On a large scale, azeotropic distillation with a suitable solvent (e.g., toluene) could be a more efficient method for water removal than drying agents.

  • Reaction Control: Temperature and addition rates need to be carefully controlled to manage any exotherms, especially during the addition of pyridine.

  • Isolation and Purification: On a larger scale, filtration and crystallization would be the preferred methods for isolation and purification over chromatography. The choice of crystallization solvent would need to be optimized.

  • Safety: Vinylboronic acid and its derivatives can be moisture-sensitive. The pyridine complex is more stable but should still be handled in a controlled environment to minimize exposure to moisture and air. Appropriate personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area or a fume hood.

Protocol 2: Copper-Mediated Synthesis of Aryl Vinyl Ethers

This protocol is adapted from the work of O'Shea and coworkers and demonstrates the utility of the trivinylcyclotriboroxane pyridine complex in synthesizing a diverse range of aryl vinyl ethers.[1][2]

Materials:

  • Substituted phenol

  • This compound (1 )

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 mmol), copper(II) acetate (1.0 mmol), and this compound (1 ) (0.66 mmol).

  • Add anhydrous dichloromethane as the solvent, followed by pyridine (10.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a plug of silica gel, eluting with dichloromethane.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure aryl vinyl ether.

Data Presentation: Synthesis of Aryl Vinyl Ethers

The following table summarizes the yields of various substituted aryl vinyl ethers synthesized using Protocol 2.[1]

Phenol SubstrateProductIsolated Yield (%)
4-Phenylphenol4-Vinyloxybiphenyl95
4-Chlorophenol1-Chloro-4-vinyloxybenzene91
4-Methoxyphenol1-Methoxy-4-vinyloxybenzene94
4-Nitrophenol1-Nitro-4-vinyloxybenzene75
4-Cyanophenol4-Vinyloxybenzonitrile80
4-Acetylphenol1-(4-Vinyloxyphenyl)ethanone85
2-Naphthol2-Vinyloxynaphthalene88

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of aryl vinyl ethers using this compound.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Substituted Phenol Reaction Reaction in DCM (Room Temperature, 24h) Phenol->Reaction Boroxane 2,4,6-Trivinylcyclotriboroxane Pyridine Complex (1) Boroxane->Reaction Copper Cu(OAc)₂ Copper->Reaction Base Pyridine Base->Reaction Filtration Filtration through Silica Gel Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Product Pure Aryl Vinyl Ether Chromatography->Product

Aryl Vinyl Ether Synthesis Workflow
Application in Drug Development: An Illustrative Example

While no specific drug has been identified as being synthesized on a commercial scale using this exact reagent, the aryl vinyl ether moiety is present in numerous bioactive molecules. For instance, some kinase inhibitors and G protein-coupled receptor (GPCR) antagonists feature this functional group. The synthesis of such molecules is a key area of interest in drug development.

Illustrative Signaling Pathway: Inhibition of a Kinase Pathway

Many kinase inhibitors function by blocking the phosphorylation cascade that drives cell proliferation and survival. A common target is the MAPK/ERK pathway, which is often dysregulated in cancer. An aryl vinyl ether-containing kinase inhibitor could potentially block this pathway.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway and the potential point of inhibition by a hypothetical aryl vinyl ether-containing drug.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS activates GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression regulates Inhibitor Aryl Vinyl Ether Kinase Inhibitor Inhibitor->RAF inhibits

MAPK/ERK Signaling Pathway Inhibition

In this hypothetical scenario, the aryl vinyl ether-containing kinase inhibitor binds to and inhibits the activity of a kinase (e.g., RAF), thereby preventing the downstream signaling events that lead to cell proliferation. This is a common mechanism of action for many targeted cancer therapies.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of vinyl-containing compounds, particularly aryl vinyl ethers. The protocols provided herein offer a solid foundation for laboratory-scale synthesis and a starting point for process development toward large-scale production. The ability to efficiently generate aryl vinyl ethers opens avenues for the synthesis of a wide range of biologically active molecules, making this reagent a valuable tool for researchers in drug discovery and development. Further process optimization would be required to implement these methods on an industrial scale, with careful consideration of safety, cost, and environmental impact.

References

Application Notes and Protocols: Functional Group Tolerance of Potassium Organotrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates, often associated with the pioneering work of Prof. Donal O'Shea, have emerged as highly versatile and robust coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] These reagents offer significant advantages over their boronic acid and ester counterparts, including enhanced stability to air and moisture, indefinite benchtop stability, and a remarkable tolerance to a wide array of functional groups.[2] This broad functional group compatibility is of paramount importance in the synthesis of complex molecules, particularly in the later stages of a synthetic route where sensitive functionalities are present. These application notes provide a comprehensive overview of the functional group tolerance of potassium organotrifluoroborates and detailed protocols for their use in cross-coupling reactions.

Key Advantages of Potassium Organotrifluoroborates

  • Air and Moisture Stability: Unlike many organoboron reagents, potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, simplifying their handling and storage.[1][2]

  • High Functional Group Tolerance: A key feature of these reagents is their compatibility with a diverse range of functional groups, which often remain intact under the cross-coupling conditions.[2][3]

  • Ease of Preparation and Purification: They can be readily prepared from the corresponding boronic acids or via in-situ methods and are often easily purified by recrystallization.[1]

  • Stoichiometric Control: Their solid nature allows for precise stoichiometric control in reactions, often requiring only a small excess of the reagent.[3]

Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The use of potassium organotrifluoroborates as coupling partners has significantly expanded the scope of this reaction, particularly with respect to the tolerated functional groups on both the organotrifluoroborate and the coupling partner (typically an aryl or heteroaryl halide/triflate).

A wide array of functional groups are well-tolerated under typical Suzuki-Miyaura conditions employing potassium organotrifluoroborates. These include, but are not limited to:

  • Carbonyls: Aldehydes, ketones, and esters are generally compatible.[2][3]

  • Nitrogen-containing groups: Nitriles, nitro groups, amides, and various nitrogen-containing heterocycles are well-tolerated.[2][4] However, it has been noted that nitro groups may be reduced to anilines under certain reaction conditions.[3]

  • Oxygen-containing groups: Ethers, phenols, and alcohols are typically compatible.

  • Halogens: Other halogen atoms on the aromatic rings of either coupling partner often remain untouched, allowing for sequential couplings.

  • Acidic Protons: While strong bases are used, functional groups with acidic protons such as those in unprotected indoles, pyrazoles, and benzimidazoles have been successfully coupled.[4]

The following workflow illustrates the general process of a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - K Organotrifluoroborate - Pd Catalyst - Ligand - Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp degas->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Fig. 1: General workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data on Functional Group Tolerance

The following tables summarize the performance of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions with a variety of functionalized aryl and heteroaryl chlorides and bromides.

Table 1: Coupling of Potassium Cyclopropyltrifluoroborate with Functionalized Aryl Chlorides [3]

EntryAryl ChlorideProductYield (%)
14-Chloroacetophenone4-Cyclopropylacetophenone85
2Methyl 4-chlorobenzoateMethyl 4-cyclopropylbenzoate92
34-Chlorobenzonitrile4-Cyclopropylbenzonitrile88
44-Chlorobenzaldehyde4-Cyclopropylbenzaldehyde75
52-Chlorobenzonitrile2-Cyclopropylbenzonitrile81

Table 2: Coupling of Potassium Homoenolate Trifluoroborates with Functionalized Aryl Bromides [2]

EntryHomoenolate TrifluoroborateAryl BromideProductYield (%)
1K trifluoroboratohomoenolate from methyl crotonate4-BromoacetophenoneMethyl 4-(4-acetylphenyl)butanoate85
2K trifluoroboratohomoenolate from crotononitrile4-Bromobenzonitrile4-(4-cyanophenyl)butanenitrile78
3K trifluoroboratohomoenolate from N,N-dimethylcrotonamide1-Bromo-4-nitrobenzene4-(4-nitrophenyl)-N,N-dimethylbutanamide72
4K trifluoroboratohomoenolate from ethyl crotonate4-BromobenzaldehydeEthyl 4-(4-formylphenyl)butanoate81

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides[4]

This protocol is representative for the coupling of secondary alkyl trifluoroborates with aryl chlorides.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.01 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene (0.2 M)

  • Water (0.2 M)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, potassium cyclopropyltrifluoroborate, palladium(II) acetate, RuPhos, and potassium carbonate.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Homoenolate Trifluoroborates with Aryl Halides[3]

This protocol is suitable for the coupling of ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium trifluoroboratohomoenolate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.10 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene/Water (10:1 v/v, 0.1 M)

Procedure:

  • In a glovebox, charge a reaction tube with palladium(II) acetate and RuPhos.

  • Add toluene to the tube.

  • Outside the glovebox, add the aryl halide, potassium trifluoroboratohomoenolate, and potassium carbonate to the reaction tube.

  • Add the required volume of water.

  • Seal the tube and place it in a heating block at 85 °C. Stir vigorously for 12-18 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction with potassium organotrifluoroborates is generally accepted to proceed through the following key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.

G pd0 Pd(0)L_n pd2_complex R'-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition pd2_r_r_prime R-Pd(II)(R')L_n pd2_complex->pd2_r_r_prime Transmetalation (+ Base) transmetalation_complex [R-B(F)₃]⁻ pd2_r_r_prime->pd0 Reductive Elimination product R-R' aryl_halide R'-X

Fig. 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Potassium organotrifluoroborates are exceptionally stable and versatile reagents for Suzuki-Miyaura cross-coupling reactions, demonstrating remarkable tolerance for a wide range of functional groups. This attribute makes them invaluable tools in modern organic synthesis, particularly for the late-stage functionalization of complex molecules in pharmaceutical and materials science research. The provided protocols offer a starting point for the successful application of these powerful reagents.

References

Application Notes and Protocols for Chemoselective Reactions of 2,4,6-Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trivinylcyclotriboroxane, often complexed with pyridine for enhanced stability, serves as a highly effective and bench-stable surrogate for the otherwise unstable vinylboronic acid. Its principal application in organic synthesis lies in the chemoselective vinylation of various substrates, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-mediated Chan-Lam coupling reactions. This reagent's structure allows for the delivery of three vinyl equivalents, making it an atom-economical choice for introducing vinyl functionalities into organic molecules. The chemoselectivity of its reactions is dictated by the choice of catalyst and reaction conditions, enabling the selective formation of carbon-carbon (C-C) or carbon-oxygen (C-O) bonds.

Chemoselectivity and Reaction Principles

The vinyl groups of 2,4,6-trivinylcyclotriboroxane exhibit predictable reactivity based on the catalytic system employed. This chemoselectivity allows for its application in two major types of transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: In the presence of a palladium catalyst, typically Pd(0) species like Pd(PPh₃)₄, and a base, 2,4,6-trivinylcyclotriboroxane readily participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides (or triflates). This reaction chemoselectively forms a new carbon-carbon bond, leading to the synthesis of substituted styrenes and dienes. The reaction is tolerant of a wide array of functional groups on the coupling partner.[1]

  • Copper-Mediated Chan-Lam Coupling: When a copper(II) salt, such as copper(II) acetate, is used as the mediator in the presence of a base, 2,4,6-trivinylcyclotriboroxane undergoes a Chan-Lam type coupling with phenols. This process chemoselectively forms a carbon-oxygen bond, yielding aryl vinyl ethers.[2][3] This methodology provides a valuable route to these important structural motifs under relatively mild, room-temperature conditions.

The pyridine ligand in the commercially available form of the reagent not only stabilizes the boroxine ring but also plays a role in the reaction mechanism, potentially by facilitating the formation of a tetracoordinate boron species.[2][3] Under the aqueous basic conditions typical of many cross-coupling reactions, the cyclotriboroxane can hydrolyze in situ to generate three equivalents of vinylboronic acid.[4]

Experimental Workflows and Diagrams

The following diagrams illustrate the general experimental workflows for the two primary chemoselective reactions of 2,4,6-trivinylcyclotriboroxane.

Suzuki_Miyaura_Workflow reagents Aryl Halide/Triflate 2,4,6-Trivinylcyclotriboroxane (Pyridine Complex) reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction_mixture solvent Solvent (e.g., DME/H2O) solvent->reaction_mixture heating Heating (e.g., 80-100 °C) reaction_mixture->heating Stirring workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Substituted Styrene purification->product

Suzuki-Miyaura Cross-Coupling Workflow

Chan_Lam_Workflow reagents Phenol 2,4,6-Trivinylcyclotriboroxane (Pyridine Complex) reaction_mixture Reaction Mixture reagents->reaction_mixture mediator Cu(II) Mediator (e.g., Cu(OAc)2) Base (e.g., Pyridine/Et3N) mediator->reaction_mixture solvent Solvent (e.g., CH2Cl2) solvent->reaction_mixture stirring Stirring at Room Temp. reaction_mixture->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product Aryl Vinyl Ether purification->product

Copper-Mediated Aryl Vinyl Ether Synthesis Workflow

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of substituted styrenes and aryl vinyl ethers using 2,4,6-trivinylcyclotriboroxane.

Table 1: Synthesis of Substituted Styrenes via Suzuki-Miyaura Cross-Coupling

EntryAryl Halide SubstrateProductYield (%)
11-Bromo-4-methoxybenzene4-Methoxystyrene95
21-Bromo-4-nitrobenzene4-Nitrostyrene88
31-Bromo-4-cyanobenzene4-Cyanostyrene92
42-Bromotoluene2-Methylstyrene85
51-Bromonaphthalene1-Vinylnaphthalene90
62'-Bromoacetanilide2'-Vinylacetanilide87

Note: Yields are isolated yields and can vary based on specific reaction conditions and scale.

Table 2: Synthesis of Aryl Vinyl Ethers via Copper-Mediated Coupling

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl vinyl ether85
24-Methoxyphenol4-Methoxyphenyl vinyl ether90
34-Nitrophenol4-Nitrophenyl vinyl ether75
44-Cyanophenol4-Cyanophenyl vinyl ether82
52-Naphthol2-Naphthyl vinyl ether88
64-Hydroxybenzaldehyde4-Formylphenyl vinyl ether78

Note: Yields are isolated yields and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Synthesis of Substituted Styrenes

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with 2,4,6-trivinylcyclotriboroxane-pyridine complex.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, 1.2 vinyl equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.4 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add the degassed solvents, DME (5 mL) and water (1 mL).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure substituted styrene.

Protocol 2: General Procedure for the Copper-Mediated Synthesis of Aryl Vinyl Ethers

This protocol outlines a general method for the copper(II) acetate-mediated coupling of a phenol with 2,4,6-trivinylcyclotriboroxane-pyridine complex.[2][3]

Materials:

  • Phenol (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 mmol, 1.5 vinyl equiv.)

  • Copper(II) acetate [Cu(OAc)₂] (1.5 mmol)

  • Triethylamine (Et₃N) or Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the phenol (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 mmol), and copper(II) acetate (1.5 mmol).

  • Add dichloromethane (10 mL) to the flask.

  • Add the base, triethylamine or pyridine (2.0 mmol), to the stirred suspension.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional dichloromethane.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure aryl vinyl ether.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules with Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of biologically active molecules and their intermediates using 2,4,6-trivinylcyclotriboroxane. This reagent serves as a practical equivalent to vinylboronic acid for the efficient vinylation of phenols, a key transformation in the synthesis of various biologically active compounds.

Introduction

2,4,6-Trivinylcyclotriboroxane has emerged as a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Its primary application lies in the copper-catalyzed vinylation of phenols to produce aryl vinyl ethers. Aryl vinyl ether moieties are present in a range of biologically active molecules and serve as versatile synthetic intermediates in medicinal chemistry. This document outlines the application of trivinylcyclotriboroxane in the synthesis of a precursor to selective estrogen receptor modulators (SERMs), providing a detailed experimental protocol and relevant biological context.

Core Application: Synthesis of Aryl Vinyl Ethers

The copper-catalyzed vinylation of phenols using trivinylcyclotriboroxane is a robust and efficient method for the synthesis of aryl vinyl ethers. The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a valuable tool in the synthesis of complex molecules.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the yields of aryl vinyl ethers obtained from the copper-catalyzed vinylation of various substituted phenols with 2,4,6-trivinylcyclotriboroxane.

Phenol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolEt3NCH2Cl2Room Temp1895
4-MethoxyphenolPyridineToluene802488
4-NitrophenolDMAPTHF601275
4-ChlorophenolEt3NCH2Cl2Room Temp2092
2-NaphtholPyridineToluene802485
4-HydroxybenzophenoneEt3NCH2Cl2Room Temp1890

Experimental Protocols

Synthesis of a Vinyloxy-Benzothiophene Precursor for SERM Analogues

This protocol describes the synthesis of a vinyl ether derivative of a benzothiophene core, a key structural motif in selective estrogen receptor modulators (SERMs) like Raloxifene. The vinylation of the phenolic hydroxyl group can be a key step in the synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties.

Materials:

  • 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex

  • Copper(II) acetate (Cu(OAc)2)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add copper(II) acetate (0.1 mmol).

  • In a separate vial, dissolve the 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the trivinylcyclotriboroxane solution to the reaction mixture via syringe over 10 minutes.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-(vinyloxy)-2-(4-(vinyloxy)phenyl)benzo[b]thiophene.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Benzothiophene Precursor and Et3N in CH2Cl2 add_cu Add Cu(OAc)2 start->add_cu add_boroxane Add Trivinylcyclotriboroxane Solution to Reaction Mixture add_cu->add_boroxane prep_boroxane Prepare Trivinylcyclotriboroxane Solution in CH2Cl2 prep_boroxane->add_boroxane stir Stir at Room Temperature (18-24h) add_boroxane->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Vinyloxy-Benzothiophene Analogue purify->product

Caption: Experimental workflow for the synthesis of a vinyloxy-benzothiophene precursor.

Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)

The synthesized vinyl ether analogues of SERMs are expected to interact with the estrogen receptor (ER). The following diagram illustrates the generalized signaling pathway of estrogen and the mechanism of action of SERMs like Raloxifene. SERMs exhibit tissue-selective agonist or antagonist activity.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast/Uterine Tissue (Antagonist Effect) er_mem Membrane ER er_cyto Estrogen Receptor (ER) er_dimer ER Dimer er_cyto->er_dimer Dimerization & Translocation serm SERM (e.g., Raloxifene Analogue) serm->er_cyto Binds estrogen Estrogen estrogen->er_cyto Binds ere Estrogen Response Element (ERE) on DNA gene_transcription Gene Transcription ere->gene_transcription bone_response Decreased Bone Resorption Increased Bone Density gene_transcription->bone_response Agonist Action breast_response Blocked Cell Proliferation gene_transcription->breast_response Antagonist Action er_dimer->ere Binds

Caption: Simplified signaling pathway of SERMs.

Application Notes and Protocols: O'Shea's Reagent in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "O'Shea's reagent" can refer to several chemical tools developed or popularized by the research group of Professor Donal O'Shea. In the context of materials science, two prominent examples stand out: a synthetic methodology for aza-BODIPY dyes and a vinylating reagent for Suzuki-Miyaura cross-coupling reactions. This document provides detailed application notes and protocols for the use of these reagents in the synthesis and functionalization of advanced materials. A third, a potent metalating agent, is also briefly discussed for its potential in monomer synthesis.

O'Shea's Method for aza-BODIPY Dyes: Fluorescent Materials for Sensing Applications

Aza-boron-dipyrromethene (aza-BODIPY) dyes are a class of near-infrared (NIR) fluorophores with applications in bioimaging, sensing, and photodynamic therapy. The synthetic route developed by O'Shea and coworkers provides a straightforward method for the preparation of tetraphenyl-aza-BODIPY derivatives from simple precursors.

Application: Fluorescent Chemosensor for Nitroaromatic Compounds

Aza-BODIPY dyes synthesized via O'Shea's method can be employed as highly sensitive fluorescent chemosensors for the detection of nitroaromatic compounds (NACs), which are common explosives.[1][2][3][4] The sensing mechanism is based on the fluorescence quenching of the aza-BODIPY dye upon interaction with NACs.

Quantitative Data: Performance of a Tetraphenyl-aza-BODIPY Sensor for Nitroaromatic Compounds

AnalyteSolvent SystemStern-Volmer Constant (Ksv, M⁻¹)Limit of Detection (LOD)
2,4,6-Trinitrophenol (TNP)Acetonitrile/Water1420-
2,4,6-Trinitrophenol (TNP)Acetonitrile/Ethanol1215-
2,4,6-Trinitrotoluene (TNT)Acetonitrile1364-
2,4-Dinitrotoluene (DNT)Acetonitrile968-
Data sourced from[1][3][4]
Experimental Protocol: Synthesis of a Tetraphenyl-aza-BODIPY Dye

This protocol describes the four-step synthesis of a tetraphenyl-conjugated aza-BODIPY dye.

Step 1: Synthesis of (E)-Chalcone

  • Dissolve benzaldehyde (5.00 mL, 0.05 mol) in ethanol (30 mL).

  • Add the ethanolic solution to a solution of NaOH (4.90 g, 0.12 mol) in water (50 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the chalcone.

Step 2: Synthesis of 4-Nitro-1,3-diphenylbutan-1-one

  • Dissolve the chalcone (2.5 g, 0.012 mol) in hot methanol (30 mL).

  • Add nitromethane (3.6 mL, 0.06 mol) and a catalytic amount of NaOH.

  • Reflux the mixture for 3 hours.

  • Cool the solution and collect the product by filtration.

Step 3: Synthesis of the aza-Dipyrromethene Ligand

  • Dissolve 4-nitro-1,3-diphenylbutan-1-one (1.00 g, 3.71 mmol) and ammonium acetate (9.99 g, 0.13 mol) in n-butanol (25 mL).

  • Saturate the solution with nitrogen and reflux for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and collect the precipitate by filtration.

Step 4: Synthesis of the aza-BODIPY Dye

  • Prepare a solution of the aza-dipyrromethene ligand (1.5 g, 3.34 mmol) in dry dichloroethane (80 mL).

  • Add triethylamine (0.24 mL, 1.40 mmol) and stir under a nitrogen atmosphere until reflux.

  • Add boron trifluoride diethyl etherate (0.31 mL, 2.51 mmol) and continue refluxing for 24 hours under nitrogen.

  • After cooling, wash the mixture with water (2 x 80 mL), dry over magnesium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel.

OSheas_Aza_BODIPY_Synthesis cluster_start Starting Materials Benzaldehyde Benzaldehyde Chalcone 1. (E)-Chalcone (Aldol Condensation) Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone Nitrobutanone 2. 4-Nitro-1,3-diphenylbutan-1-one (Michael Addition) Chalcone->Nitrobutanone Nitromethane AzaDPM 3. aza-Dipyrromethene (Cyclization) Nitrobutanone->AzaDPM Ammonium Acetate AzaBODIPY 4. aza-BODIPY Dye (Complexation) AzaDPM->AzaBODIPY BF3·OEt2, Et3N

Figure 1: Synthetic workflow for aza-BODIPY dyes via O'Shea's method.
Application: Fluorescent pH Sensors

Aza-BODIPY dyes with appropriate functional groups can act as fluorescent pH indicators, exhibiting changes in their photophysical properties in response to pH variations.[5][6][7][8][9][10] This makes them valuable for developing pH-sensitive materials for applications in biotechnology and environmental monitoring.

Quantitative Data: Photophysical Properties of aza-BODIPY pH Indicators

Indicatorλabs (acidic, nm)λabs (basic, nm)λem (acidic, nm)Molar Absorption Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)pKa
Dye 1 696-715~80,000~0.204.66
Dye 3 -----6.66
Dye 5 -----8.21
Data for dyes 1, 3, and 5 are from a study on broad-range optical pH sensors and represent examples of how the pKa can be tuned.[5][11]
Experimental Protocol: pH Sensing with an aza-BODIPY Dye
  • Prepare a stock solution of the aza-BODIPY indicator dye in a suitable organic solvent (e.g., THF or ethanol).

  • For solution-based measurements, dilute the stock solution into a series of buffer solutions of known pH.

  • For material-based sensors, immobilize the dye within a hydrogel matrix by, for example, non-covalent entrapment.[5]

  • Record the absorption and fluorescence spectra of the dye in each buffer solution or of the dye-containing material exposed to the buffers.

  • Plot the fluorescence intensity or absorbance at a specific wavelength against the pH to generate a titration curve and determine the pKa of the indicator.

Aza_BODIPY_pH_Sensing cluster_prep Sensor Preparation cluster_measurement Measurement Workflow cluster_analysis Data Analysis AzaBODIPY aza-BODIPY Dye Sensor pH-Sensitive Material AzaBODIPY->Sensor Matrix Hydrogel Matrix Matrix->Sensor Buffer Buffer Solution (Varying pH) Sensor->Buffer Spectrometer Spectrometer (Absorbance/Fluorescence) Buffer->Spectrometer Data Spectral Data Spectrometer->Data TitrationCurve Titration Curve Data->TitrationCurve pKa pKa Determination TitrationCurve->pKa

Figure 2: Workflow for pH sensing using an aza-BODIPY-based material.

2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Vinylating Agent for Materials Synthesis

The this compound is a stable, solid reagent that serves as an effective vinylboronic acid equivalent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[12][13][14] This reagent is particularly useful for introducing vinyl groups into aromatic and heteroaromatic systems, which are key building blocks for a variety of functional materials, including conjugated polymers for organic electronics.

Application: Synthesis of Styrene Derivatives for Polymer Precursors

This reagent can be used to synthesize a wide range of functionalized styrene derivatives from the corresponding aryl halides.[12][13] These styrenes can then be polymerized to create materials with tailored electronic and optical properties for applications such as organic light-emitting diodes (OLEDs).

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Bromides with this compound

EntryAryl BromideCatalystBaseSolventTime (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄K₂CO₃DME/H₂O1295
24-BromobenzonitrilePd(PPh₃)₄K₂CO₃DME/H₂O1292
31-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃DME/H₂O1285
42-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O1288
53-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O1291
Data adapted from a discussion addendum on Suzuki-Miyaura cross-coupling.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Vinylation

This protocol provides a general method for the vinylation of aryl halides using this compound.[12][15]

  • In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (0.5 mmol, providing 1.5 mmol of vinyl groups), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., dimethoxyethane/water).

  • Degas the mixture and heat under a nitrogen or argon atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired vinylated compound.

Suzuki_Vinylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction VinylReagent 2,4,6-Trivinylcyclotriboroxane Pyridine Complex VinylReagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DME/H₂O) Solvent->Reaction Product Vinylated Product (e.g., Styrene Derivative) Reaction->Product

Figure 3: General workflow for Suzuki-Miyaura vinylation.

LiTMP/KOtBu Superbase: A Tool for Monomer Synthesis

The combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and potassium tert-butoxide (KOtBu) forms a powerful superbase capable of deprotonating weakly acidic C-H bonds. While direct, detailed protocols for materials synthesis using this specific reagent are less commonly documented in the searched literature, its potential lies in the synthesis of functionalized monomers for polymerization. For instance, the regioselective deprotonation of heterocycles like thiophene is a key step in the synthesis of monomers for conducting polymers.[16][17][18][19]

Potential Application: Synthesis of Functionalized Thiophene Monomers

The LiTMP/KOtBu system can potentially be used for the regioselective deprotonation of thiophene derivatives, followed by quenching with an electrophile to introduce functional groups. The resulting functionalized thiophenes can then be polymerized to create materials for organic electronics.

Conceptual Protocol: Deprotonation of Thiophene for Monomer Synthesis
  • Prepare the LiTMP/KOtBu reagent in an appropriate solvent (e.g., THF) under an inert atmosphere.

  • Add the thiophene derivative to the cooled solution of the superbase.

  • Allow the deprotonation reaction to proceed at a controlled temperature.

  • Quench the resulting organometallic species with a suitable electrophile (e.g., an alkyl halide, a silyl chloride, or a source of a polymerizable group).

  • Purify the functionalized thiophene monomer using standard techniques such as distillation or chromatography.

Monomer_Synthesis_Concept cluster_deprotonation Deprotonation cluster_functionalization Functionalization Thiophene Thiophene Derivative DeprotonatedThiophene Deprotonated Thiophene Thiophene->DeprotonatedThiophene Superbase LiTMP/KOtBu Superbase->DeprotonatedThiophene FunctionalizedMonomer Functionalized Thiophene Monomer DeprotonatedThiophene->FunctionalizedMonomer Electrophile Electrophile Electrophile->FunctionalizedMonomer Polymerization Polymerization FunctionalizedMonomer->Polymerization FunctionalMaterial Functional Polymer Polymerization->FunctionalMaterial

Figure 4: Conceptual workflow for thiophene monomer synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with O'Shea's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Suzuki-Miyaura cross-coupling reactions for the vinylation of aryl and heteroaryl halides using O'Shea's reagent (2,4,6-trivinylcyclotriboroxane-pyridine complex).

Frequently Asked Questions (FAQs)

Q1: What is O'Shea's reagent and what are its advantages in Suzuki-Miyaura coupling?

A1: O'Shea's reagent is the pyridine complex of 2,4,6-trivinylcyclotriboroxane. Its primary advantage is that it serves as a stable, solid, and easy-to-handle precursor for vinylboronic acid, which is otherwise notoriously unstable and prone to polymerization.[1] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, O'Shea's reagent hydrolyzes in situ to generate the reactive vinylboronic acid needed for the catalytic cycle.[1] This allows for reliable and reproducible vinylation of a wide range of substrates.

Q2: What is a typical starting point for catalyst loading when using O'Shea's reagent?

A2: A general starting point for palladium catalyst loading is in the range of 1-5 mol%.[2][3] For many applications, a catalyst loading of 1-3 mol% of a Pd(0) source like Pd(PPh₃)₄ has been shown to be effective.[4] Optimization may be required depending on the reactivity of the specific aryl halide substrate.

Q3: Can all three vinyl groups of O'Shea's reagent participate in the reaction?

A3: Yes, each of the three vinyl moieties on the cyclotriboroxane ring is available for transfer. This means that you can use substoichiometric amounts of O'Shea's reagent relative to the aryl halide. For instance, using 0.4 equivalents of O'Shea's reagent can theoretically provide 1.2 equivalents of the vinylating agent.[1]

Q4: Is the presence of water necessary for the reaction?

A4: Yes, water is crucial for the in situ hydrolysis of the 2,4,6-trivinylcyclotriboroxane to the active vinylboronic acid.[1] The reaction is typically run in a biphasic solvent system, such as a mixture of an organic solvent (e.g., DME, THF, toluene) and an aqueous base solution.[1][5]

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Consider using a fresh batch of catalyst or a direct Pd(0) source like Pd(PPh₃)₄. The formation of palladium black is an indicator of catalyst decomposition.[6]
Incomplete Hydrolysis of O'Shea's Reagent Ensure sufficient water and base are present in the reaction mixture to facilitate the hydrolysis of the boroxane ring. Vigorous stirring is important to ensure proper mixing of the biphasic system.
Protodeboronation of Vinylboronic Acid Once formed in situ, the vinylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). This can be exacerbated by prolonged reaction times or high temperatures. Monitor the reaction progress and avoid unnecessarily long reaction times.
Poor Aryl Halide Reactivity The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[7] Aryl chlorides are the most challenging substrates and may require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands) and higher temperatures.[2]
Oxygen Contamination Oxygen can lead to the oxidative homocoupling of the vinylboronic acid and deactivate the Pd(0) catalyst.[8] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9]
Formation of Side Products
Side Product Potential Cause & Mitigation
Homocoupling of Vinylboronic Acid (Butadiene) This is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two vinylboronic acid molecules.[8] Mitigation: Rigorously degas all solvents and the reaction vessel. Use a direct Pd(0) catalyst source to avoid the presence of Pd(II) species at the start of the reaction.
Homocoupling of Aryl Halide (Biaryl) This can occur at high temperatures or with very reactive aryl halides. Mitigation: Lower the reaction temperature and consider a lower catalyst loading.
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can be promoted by certain solvents or impurities that can act as hydride sources. Mitigation: Ensure the use of pure, anhydrous solvents.
Polymerization of Vinyl Product The vinylated product can sometimes polymerize under the reaction conditions, especially at elevated temperatures. Mitigation: Monitor the reaction and stop it as soon as the starting material is consumed. Avoid excessive heating.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura vinylation of various aryl halides using O'Shea's reagent.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801695
4-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801692
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801688
2-BromopyridinePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801685
4-IodoanisolePd(PPh₃)₄ (1.5)Na₂CO₃Toluene/H₂O1001290
3-BromobenzaldehydePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801691
1-Bromo-2-fluorobenzenePd(PPh₃)₄ (3)K₂CO₃DME/H₂O801689

Data compiled from various sources and representative examples.

Experimental Protocols

General Protocol for Suzuki-Miyaura Vinylation with O'Shea's Reagent

This protocol provides a starting point for the vinylation of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • O'Shea's reagent (2,4,6-trivinylcyclotriboroxane-pyridine complex) (0.4 mmol, 1.2 equiv of vinyl groups)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Deionized water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, O'Shea's reagent, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed DME and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 16 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, O'Shea's Reagent, Catalyst, & Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvents Add Degassed Solvents (DME/H2O) inert->solvents heat Heat to 80 °C with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Figure 1. Experimental workflow for Suzuki-Miyaura vinylation with O'Shea's reagent.

Troubleshooting_Tree start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No check_catalyst->catalyst_no Inactive conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no Suboptimal reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no Degraded/Impure action_catalyst Use fresh catalyst. Use a direct Pd(0) source. catalyst_no->action_catalyst Solution action_conditions Ensure rigorous degassing. Optimize temperature and time. Ensure vigorous stirring. conditions_no->action_conditions Solution action_reagents Use fresh, pure reagents. Ensure sufficient water for hydrolysis. reagents_no->action_reagents Solution

Figure 2. Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki Coupling with Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trivinylcyclotriboroxane in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is trivinylcyclotriboroxane and why is it used in Suzuki coupling?

Trivinylcyclotriboroxane, often complexed with pyridine, is a stable, solid source of vinylboronic acid.[1] Vinylboronic acid itself is unstable and prone to polymerization, making it difficult to handle.[1] Trivinylcyclotriboroxane serves as a convenient in situ precursor, hydrolyzing under the basic aqueous conditions of the Suzuki-Miyaura coupling to generate three equivalents of vinylboronic acid for the reaction.[1] This offers an atom-economical and reliable method for vinylation.[1]

Q2: My Suzuki coupling reaction with trivinylcyclotriboroxane has a low yield. What are the common causes?

Low yields in Suzuki coupling reactions can stem from several factors.[2] Suboptimal reaction conditions are a primary cause, including the choice of catalyst, ligand, base, and solvent.[2] Other common issues include incomplete reaction, catalyst deactivation, and the occurrence of side reactions such as homocoupling or protodeboronation.[3] The quality and reactivity of the starting materials, particularly the aryl halide, also play a crucial role.[4]

Q3: What are the typical reaction conditions for a successful Suzuki coupling with trivinylcyclotriboroxane?

A common set of conditions for the vinylation of aryl bromides involves using Pd(PPh₃)₄ as the catalyst with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dimethoxyethane (DME)/water or tetrahydrofuran (THF)/water.[1][5] The reaction is typically heated to ensure a reasonable reaction rate.[6] However, the optimal conditions can vary depending on the specific substrates being used.[2]

Q4: How can I minimize side reactions in my Suzuki coupling with trivinylcyclotriboroxane?

To minimize side reactions, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst, which can lead to homocoupling.[3] Ensuring that the reaction goes to completion by monitoring it via TLC or GC/LC-MS can also prevent the isolation of unreacted starting materials. The choice of a suitable base is also important, as some bases can promote the decomposition of the boronic acid.[7]

Q5: Can I use aryl chlorides as coupling partners with trivinylcyclotriboroxane?

Yes, aryl chlorides can be used as coupling partners, but they are generally less reactive than aryl bromides or iodides.[7] Successful coupling with aryl chlorides often requires more specialized catalysts and ligands, such as those with bulky, electron-rich phosphines, to facilitate the oxidative addition step of the catalytic cycle.[7][8]

Troubleshooting Guide

Problem: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure you are using a fresh, high-quality palladium catalyst. • If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[3] • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Suboptimal Ligand • The choice of ligand is critical. For less reactive aryl halides (e.g., chlorides), consider using bulky, electron-rich phosphine ligands to promote oxidative addition.[8]
Ineffective Base • The base is crucial for activating the boronic acid.[9] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). • The solubility of the base can be important; using a mixture of an organic solvent and water can help.[1]
Inappropriate Solvent • The solvent can significantly impact the reaction. Common choices include DME/water, THF/water, and toluene/water.[1][4][5] If you are experiencing solubility issues with your substrates, a change of solvent may be necessary.
Low Reaction Temperature • Suzuki couplings often require heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature.[6]

Problem: Presence of Significant Byproducts

Possible Cause Troubleshooting Steps
Homocoupling of Aryl Halide or Boronic Acid • This can be caused by the presence of oxygen.[3] Ensure your reaction is properly degassed and maintained under an inert atmosphere. • Using the correct stoichiometry of reactants can also minimize homocoupling.
Protodeboronation (Loss of Boronic Acid Group) • This side reaction can be promoted by certain bases and high temperatures. If you suspect this is an issue, consider using a milder base or running the reaction at a lower temperature.
Dehalogenation of the Aryl Halide • This can occur as a side reaction. Optimizing the catalyst and reaction conditions can help to minimize this pathway.

Data Presentation

The following tables summarize representative yields for the Suzuki coupling of trivinylcyclotriboroxane with various aryl and heteroaryl halides.

Table 1: Vinylation of Aryl Halides with Trivinylcyclotriboroxane

EntryAryl HalideCatalystBaseSolventYield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃DME/H₂O95
24-BromoanisolePd(PPh₃)₄K₂CO₃DME/H₂O92
31-Bromo-4-fluorobenzenePd(PPh₃)₄K₂CO₃DME/H₂O88
4Methyl 4-bromobenzoatePd(PPh₃)₄K₂CO₃DME/H₂O91
51,4-DibromobenzenePd(PPh₃)₄K₂CO₃DME/H₂O85 (divinyl)
61,2,4,5-TetrabromobenzenePd(PPh₃)₄K₂CO₃DME/H₂O98 (tetravinyl)

Data extracted from a study on the vinylation of arenes with trivinylcyclotriboroxane.[1]

Table 2: Vinylation of Heteroaryl Halides with Trivinylcyclotriboroxane

EntryHeteroaryl HalideCatalystBaseSolventYield (%)
12-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O89
23-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O93
35-BromopyrimidinePd(PPh₃)₄K₂CO₃DME/H₂O87
42-ChloropyrazinePd(PPh₃)₄K₂CO₃DME/H₂O75
52-BromothiophenePd(PPh₃)₄K₂CO₃DME/H₂O90

Data extracted from a study on the cross-coupling of heterocycles with trivinylcyclotriboroxane.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Trivinylcyclotriboroxane

This protocol provides a general starting point for the vinylation of an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, provides 1.2 mmol of vinyl groups)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DME/water in a 4:1 ratio, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.4 mmol), and the base (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (e.g., 4 mL of DME and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired vinylated product.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ (from Trivinylcyclotriboroxane) + Base PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low yields.

References

minimizing side reactions with 2,4,6-trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-trivinylcyclotriboroxane (TVB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered when using 2,4,6-trivinylcyclotriboroxane, particularly in Suzuki-Miyaura cross-coupling reactions where it serves as a stable precursor for vinylboronic acid.

Issue 1: Low or No Yield of the Desired Vinylated Product

Symptoms:

  • TLC, GC-MS, or LC-MS analysis shows a large amount of unreacted starting material (aryl halide/triflate).

  • Minimal formation of the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Catalyst System The active catalytic species in Suzuki couplings is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and ligand are active and not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle.[1]
Inappropriate Ligand Choice For challenging couplings, such as those involving electron-rich vinylboronic acids or electron-poor aryl halides, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[2] Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4 for monodentate phosphines).
Ineffective Base The choice of base is crucial and often depends on the solvent. The base facilitates the transmetalation step. For many Suzuki reactions with TVB, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[3] If the reaction is sluggish, consider switching to a stronger base or ensuring the base is finely powdered and dry for anhydrous reactions.[1]
Suboptimal Reaction Temperature While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition and increased side reactions.[4] If the reaction is slow, incrementally increase the temperature (e.g., from 80°C to 100°C). Conversely, if significant degradation is observed, a lower temperature may be beneficial.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide with TVB

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, provides 1.2 mmol of vinyl groups)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, 2,4,6-trivinylcyclotriboroxane-pyridine complex, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Significant Formation of Side Products

The in situ generation of vinylboronic acid from TVB can lead to side reactions. The most common are homocoupling of the vinylboronic acid (forming 1,3-butadiene) and protodeboronation (forming ethene).

Troubleshooting Workflow for Side Product Formation

G start High Level of Side Products Observed check_homocoupling Is 1,3-butadiene or its derivatives a major byproduct? start->check_homocoupling check_protodeboronation Is ethene gas evolution observed or arene byproduct from protodeboronation of starting material present? check_homocoupling->check_protodeboronation No homocoupling_solutions Mitigate Homocoupling check_homocoupling->homocoupling_solutions Yes protodeboronation_solutions Mitigate Protodeboronation check_protodeboronation->protodeboronation_solutions Yes end_node Re-evaluate Reaction Outcome check_protodeboronation->end_node No degas Rigorously degas solvents and reaction mixture homocoupling_solutions->degas pd0 Use a Pd(0) source (e.g., Pd(PPh3)4) homocoupling_solutions->pd0 slow_addition Consider slow addition of TVB homocoupling_solutions->slow_addition degas->end_node pd0->end_node slow_addition->end_node milder_base Use a milder base (e.g., KF, CsF) protodeboronation_solutions->milder_base anhydrous Switch to anhydrous conditions protodeboronation_solutions->anhydrous milder_base->end_node anhydrous->end_node

Caption: Troubleshooting workflow for minimizing side reactions.

Detailed Solutions for Side Reactions:

Side ReactionMitigation Strategies
Homocoupling Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[5][6] To minimize this side reaction: • Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[2] • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[2] • Controlled Addition: In some cases, slow addition of the TVB to the reaction mixture can help to keep the concentration of vinylboronic acid low and disfavor homocoupling.
Protodeboronation Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. While vinylboronic acids are relatively stable to protodeboronation, it can occur under certain conditions.[7] To reduce this side reaction: • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or cesium fluoride (CsF).[1] • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q1: Why should I use 2,4,6-trivinylcyclotriboroxane instead of vinylboronic acid? A1: Monomeric vinylboronic acid is unstable and prone to polymerization upon attempted isolation.[3] 2,4,6-trivinylcyclotriboroxane, often used as its stable pyridine complex, serves as a bench-stable solid that generates vinylboronic acid in situ under the reaction conditions.[3] This slow-release approach minimizes the concentration of the unstable monomer, thereby reducing polymerization and other side reactions.

Q2: How can I monitor the progress of my reaction involving TVB? A2: You can monitor the reaction using standard chromatographic techniques. Thin-layer chromatography (TLC) is a quick qualitative method. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended to track the consumption of the starting materials and the formation of the desired product and any byproducts.

Q3: What is the optimal stoichiometry for TVB in a Suzuki-Miyaura reaction? A3: Since each molecule of TVB contains three vinyl groups, you should use at least 0.34 equivalents of TVB for every 1 equivalent of your coupling partner to ensure a 1:1 stoichiometry of the reacting groups. It is common to use a slight excess of the vinylating agent, so a typical starting point is 0.4 equivalents of TVB (providing 1.2 equivalents of vinyl groups).

Q4: Can I use TVB for reactions other than Suzuki-Miyaura couplings? A4: Yes, 2,4,6-trivinylcyclotriboroxane has been successfully used in other coupling reactions, such as copper-mediated O-vinylation and N-vinylation of phenols and other nucleophiles.[3]

Q5: How should I store 2,4,6-trivinylcyclotriboroxane? A5: It is recommended to store 2,4,6-trivinylcyclotriboroxane and its pyridine complex in a cool, dry place, tightly sealed to protect it from moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Reaction Pathway Diagram

G cluster_setup Reaction Setup cluster_reaction In Situ Generation & Catalytic Cycle cluster_products Products & Byproducts TVB 2,4,6-Trivinylcyclotriboroxane (TVB) Hydrolysis Hydrolysis TVB->Hydrolysis Base, H2O ArX Aryl Halide/Triflate (Ar-X) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle ArX->Suzuki_Cycle Base Base (e.g., K2CO3) Base->Suzuki_Cycle Solvent Solvent (e.g., Dioxane/H2O) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Suzuki_Cycle VBA Vinylboronic Acid Hydrolysis->VBA VBA->Suzuki_Cycle Homocoupling Homocoupling Byproduct (1,3-Butadiene) VBA->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation Byproduct (Arene) VBA->Protodeboronation H+ source Desired_Product Desired Product (Ar-Vinyl) Suzuki_Cycle->Desired_Product Cross-Coupling

References

Technical Support Center: 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2,4,6-trivinylcyclotriboroxane pyridine complex, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide & FAQs

Boroxines, including the this compound, are prone to hydrolysis, which can significantly impact experimental outcomes. This section addresses common issues and questions related to the stability and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for the this compound?

A1: The primary cause of degradation is hydrolysis. The boroxine ring is susceptible to reaction with water, which leads to the cleavage of the B-O-B bonds and the formation of vinylboronic acid.[1][2] This process is reversible but can be detrimental to reactions requiring the intact cyclotriboroxane structure.

Q2: How can I visually identify if my this compound has hydrolyzed?

A2: The this compound is a white to off-white solid.[3] Significant hydrolysis may lead to changes in the physical appearance of the solid, such as clumping or becoming sticky due to the presence of vinylboronic acid and water. However, partial hydrolysis may not be visually apparent. Therefore, it is crucial to rely on proper handling and storage techniques rather than visual inspection alone.

Q3: What are the recommended storage conditions for this reagent?

A3: To minimize hydrolysis, the this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be placed inside a desiccator to provide an additional layer of protection against ambient moisture.

Q4: I am using the complex in a Suzuki-Miyaura coupling reaction with an aqueous base. Is hydrolysis a concern?

A4: Yes, even though the complex is considered "bench-stable," it will hydrolyze to vinylboronic acid in situ under the aqueous basic conditions typical of many Suzuki-Miyaura cross-coupling reactions.[5] For many applications, this in-situ formation of the active boronic acid is the intended purpose of using the boroxine as a stable precursor. However, if the reaction is sensitive to the presence of water or requires the boroxine structure, anhydrous conditions are necessary.

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Low or no product yield in a reaction. Hydrolysis of the this compound before or during the reaction.Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and handle the complex under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
Inconsistent reaction results. Partial hydrolysis of the stock reagent due to improper storage or handling.Store the reagent in small, single-use aliquots under an inert atmosphere to avoid repeated exposure of the bulk supply to ambient air. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
Formation of unexpected byproducts. Reaction of vinylboronic acid (from hydrolysis) with other components in the reaction mixture.If the reaction is not intended to proceed under aqueous conditions, switch to a non-aqueous workup. Consider using anhydrous bases and solvents.
Difficulty in dissolving the reagent. The reagent is soluble in methanol.[6] If solubility issues arise in other solvents, it may indicate the presence of insoluble hydrolysis products.Use anhydrous solvents for dissolution. If the reagent appears insoluble in a typically compatible anhydrous solvent, it may be a sign of degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the essential steps for maintaining an anhydrous environment when working with the moisture-sensitive this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dioxane, THF, toluene)

  • Oven-dried glassware (e.g., Schlenk flask, syringes)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Septa and needles

Procedure:

  • Drying Glassware: Place all glassware in an oven at a minimum of 120°C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Handling:

    • Allow the container of this compound to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • If working on a Schlenk line, quickly weigh the desired amount of the solid in a dry, tared vial and add it to the reaction flask under a positive flow of inert gas.

    • If using a glovebox, all manipulations can be performed in the inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe that has been purged with inert gas.

  • Reaction Setup: Seal the reaction flask with a septum and maintain a positive pressure of inert gas throughout the experiment, using a bubbler to monitor the gas flow.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling using this compound

This protocol provides a general method for a Suzuki-Miyaura coupling reaction where the complex serves as a precursor to vinylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.5 mmol, providing 1.5 mmol of vinylboronic acid equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,2-dimethoxyethane/water)

  • Schlenk flask and condenser

  • Inert gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the this compound.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis_Pathway cluster_main Hydrolysis of this compound cluster_prevention Prevention Strategies Boroxine 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Hydrolyzed Vinylboronic Acid + Pyridine Boroxine->Hydrolyzed Hydrolysis Water H₂O Water->Hydrolyzed Inert_Atmosphere Inert Atmosphere (Ar, N₂) Inert_Atmosphere->Boroxine Protects Anhydrous_Solvents Anhydrous Solvents Anhydrous_Solvents->Boroxine Protects Proper_Storage Proper Storage (-20°C, Desiccator) Proper_Storage->Boroxine Protects

Caption: Hydrolysis pathway of the boroxine complex and key prevention strategies.

Experimental_Workflow start Start: Anhydrous Reaction Setup dry_glassware Oven-Dry Glassware (>120°C) start->dry_glassware cool_inert Cool Under Inert Gas dry_glassware->cool_inert weigh_reagent Weigh Reagent Under Inert Atmosphere cool_inert->weigh_reagent reagent_prep Warm Reagent to RT in Desiccator reagent_prep->weigh_reagent add_solvent Add Anhydrous Solvent weigh_reagent->add_solvent run_reaction Run Reaction Under Inert Atmosphere add_solvent->run_reaction end End: Stable Reaction run_reaction->end

Caption: Workflow for handling the moisture-sensitive boroxine complex.

References

workup procedure to remove boron impurities from Suzuki reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Removing Boron Impurities for Researchers, Scientists, and Drug Development Professionals.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the very reagents that make this reaction so powerful—organoboron compounds—can become persistent impurities in the final product.[3] Incomplete consumption of the boronic acid or boronate ester, along with the formation of various boron-containing byproducts, necessitates robust purification strategies. This is particularly critical in the pharmaceutical industry, where stringent purity requirements are paramount due to recent findings on the potential mutagenic activity of some boronic acids.[4]

This guide provides a comprehensive technical resource for troubleshooting the removal of boron-based impurities post-Suzuki coupling. Structured in a question-and-answer format, it addresses common challenges and offers detailed, field-proven protocols to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the removal of boron impurities.

Q1: My TLC plate shows a spot that co-elutes with my product, which I suspect is the starting boronic acid. What is the simplest first step to remove it?

A1: The most straightforward initial approach is a liquid-liquid extraction leveraging the acidic nature of the boronic acid.[5][6] Boronic acids (R-B(OH)₂) are weak Lewis acids and will deprotonate to form water-soluble boronate salts (R-B(OH)₃⁻) under basic conditions.

Causality: By washing your organic layer with an aqueous basic solution, you can selectively transfer the boronic acid impurity into the aqueous phase, leaving your (typically less acidic) desired product in the organic layer.[6]

Protocol: Basic Aqueous Wash

  • Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5][7]

  • Separate the layers.

  • To ensure complete removal, you may repeat the basic wash.

  • Follow with a water wash to remove any residual base, and then a brine wash to facilitate drying.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[1][7]

Q2: I've tried a basic wash, but I'm still seeing boron impurities. What's my next step?

A2: If a simple basic wash is insufficient, consider using a scavenger resin. These are solid-supported reagents with functional groups designed to covalently bind and remove specific impurities from a solution.[8] For boronic acids, scavengers with diol functionalities are particularly effective.[4][9][10]

Causality: Boronic acids are known to form stable, cyclic esters with 1,2- or 1,3-diols. Scavenger resins functionalized with groups like diethanolamine (DEAM) or other diols exploit this chemistry.[4][9] The resin forms an immobilized boronate ester, which can then be easily removed from the reaction mixture by simple filtration.[8]

Recommended Scavengers for Boronic Acids:

Scavenger Type Functional Group Supplier Examples
Diethanolamine (DEAM) Resin Polystyrene-supported diethanolamine SiliCycle SiliaBond DEAM[4], Supra-Sciences Diethanolamine (DEAM)[9]
Diol Resin Silica-supported 1,2-diol SiliCycle SiliaBond Diol[4][10]

| Guanidine Resin | Silica-supported diisopropylguanidine | SiliCycle SiliaBond Guanidine[10] |

Protocol: Boron Scavenging with a Diol-Based Resin

  • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

  • Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrates and concentrate to yield the purified product.

Troubleshooting Guides: Tackling Persistent Boron Impurities

For more challenging separations, a more nuanced approach is required. This section provides detailed guides for specific, persistent issues.

Issue 1: My product is base-sensitive, and I cannot perform a basic wash. How do I remove the boronic acid?

If your product contains base-labile functional groups (e.g., esters), a basic wash is not a viable option.[11] In this scenario, you have several alternatives.

Option A: Column Chromatography

Flash column chromatography is a standard purification technique that can be optimized to separate boronic acids and their derivatives from the desired product.[12][13]

  • Stationary Phase: While silica gel is common, it can sometimes cause degradation of boronic acids.[14] If you observe streaking or decomposition on a silica TLC plate, consider using neutral alumina as the stationary phase.[13]

  • Solvent System: The polarity of boronic acids can vary widely. A good starting point is a gradient elution with a hexane/ethyl acetate system.[15] For more polar compounds, a dichloromethane/methanol system may be more effective.[5] Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape of acidic compounds on silica gel, but be mindful of your product's stability.

Option B: Crystallization

If your desired product is a solid, crystallization can be a highly effective method for purification.[13][16]

Causality: Crystallization relies on the differential solubility of your product and impurities in a given solvent system at varying temperatures. By carefully selecting the solvent, you can induce your product to crystallize out of the solution, leaving the more soluble boron impurities behind in the mother liquor.

Protocol: Recrystallization

  • Dissolve your crude material in a minimum amount of a suitable hot solvent in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • If the product is too soluble in one solvent, you can use a binary solvent system. Dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent (in which the product is less soluble) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals to obtain the purified product.

Issue 2: I used a boronate ester (e.g., a pinacol ester) in my reaction, and it's now a difficult-to-remove impurity. How can I get rid of it?

Boronate esters, such as pinacol esters, are often more stable and less polar than their corresponding boronic acids, making them more challenging to remove with a simple basic wash.[14][17]

Option A: Hydrolysis to Boronic Acid Followed by Extraction

The first step is to hydrolyze the boronate ester back to the more water-soluble boronic acid.

Causality: The B-O bonds in boronate esters are susceptible to hydrolysis under acidic or basic conditions, regenerating the boronic acid.[14] Once converted, the resulting boronic acid can be removed using the standard basic wash protocol described in FAQ 1.

Protocol: Hydrolysis and Extraction

  • After the Suzuki reaction is complete, add an aqueous acid (e.g., 1M HCl) to the reaction mixture and stir vigorously for 30-60 minutes to promote hydrolysis of the excess boronate ester.

  • Proceed with the standard workup, including a basic wash (e.g., 1M NaOH) to remove the newly formed boronic acid.

Option B: Fluorous Solid-Phase Extraction (F-SPE)

If you anticipate purification challenges, a proactive strategy is to use a fluorous-tagged boronate ester.

Causality: F-SPE utilizes a stationary phase with high affinity for fluorous compounds (fluorous silica gel).[18][19] By tagging your boronate ester with a fluorous ponytail, you can selectively retain it on a fluorous silica cartridge while your non-fluorous product elutes.[19]

Workflow for Boron Impurity Removal

G cluster_0 Initial Workup cluster_1 Advanced Purification A Crude Suzuki Reaction Mixture B Basic Aqueous Wash (e.g., 1M NaOH) A->B C Boron Impurities in Aqueous Layer B->C Removes Boronic Acids D Organic Layer with Product B->D E Product Still Impure? D->E F Scavenger Resin (e.g., DEAM, Diol) E->F Yes G Column Chromatography (Silica or Alumina) E->G Yes H Crystallization E->H Yes I Pure Product E->I No F->I J Resin-Bound Boron (Filter to Remove) F->J G->I H->I

Caption: A decision-making workflow for the removal of boron impurities.

References

Technical Support Center: Purification of Products from O'Shea's Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of products from reactions involving O'Shea's reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of compounds synthesized using the aza-Peterson olefination methodology developed by Professor Donal O'Shea's research group.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in an aza-Peterson olefination reaction using O'Shea's bis(trimethylsilyl) reagents?

A1: The most significant byproduct generated in the aza-Peterson olefination using α,α-bis(trimethylsilyl)toluene reagents is N,N-bis(trimethylsilyl)aniline.[1][2][3] This byproduct is formed from the imine starting material during the reaction.

Q2: How can I easily remove the N,N-bis(trimethylsilyl)aniline byproduct?

A2: A major advantage of this methodology is the straightforward removal of the primary byproduct. N,N-bis(trimethylsilyl)aniline can be readily separated from the desired alkene product through a simple aqueous acid extraction during the reaction workup.[2][3] The acidic wash protonates the aniline, rendering it water-soluble and facilitating its removal into the aqueous layer.

Q3: My desired alkene product appears to be contaminated with unreacted starting materials. How can I improve the purification?

A3: If unreacted starting materials, such as the imine or the bis(trimethylsilyl) reagent, are present, standard purification techniques like flash column chromatography are typically effective. For imine starting materials, it is sometimes recommended to add a small amount of triethylamine (1-5%) to the column solvent system to prevent degradation on the silica gel.[4]

Q4: I am observing poor stereoselectivity in my olefination reaction. How does this impact purification?

A4: Poor stereoselectivity (i.e., a mixture of E and Z isomers) can make purification challenging due to the similar polarities of the geometric isomers. While the aza-Peterson reaction with N-aryl imines is known to be highly E-selective, deviations can occur.[5][6] If you have a mixture of stereoisomers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary to achieve separation. It is also crucial to re-optimize the reaction conditions to favor the formation of the desired isomer.

Q5: What is a general workup procedure for an aza-Peterson olefination reaction?

A5: A typical workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The aqueous phase is then extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with an aqueous acid solution (e.g., 1M HCl) to remove the N,N-bis(trimethylsilyl)aniline byproduct, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by flash column chromatography.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Difficulty removing all silicon-containing byproducts Incomplete acidic wash or formation of other silicon-containing side products.- Ensure a thorough aqueous acid wash (e.g., 1M HCl) is performed during the workup. Shaking the separatory funnel for an adequate amount of time is crucial. - Consider a second acid wash if the issue persists. - If other silicon byproducts are suspected, flash column chromatography should be effective for their removal.
Product degradation during column chromatography The product may be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-5%).[4] - Consider using a different stationary phase, such as neutral or basic alumina. - Minimize the time the product is on the column by using flash chromatography.
Co-elution of the product with an unknown impurity The impurity has a very similar polarity to the desired product.- Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. - If normal-phase chromatography is unsuccessful, consider using reverse-phase chromatography. - Preparative HPLC or SFC can offer higher resolution for challenging separations.
Low yield of isolated product after purification - Incomplete reaction. - Loss of product during workup (e.g., into the aqueous layer). - Volatility of the product.- Monitor the reaction by TLC or NMR to ensure it has gone to completion before starting the workup. - If the product has polar functional groups, it may have some solubility in the aqueous layer. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with the organic solvent. - If the product is volatile, use caution during solvent removal (e.g., use lower temperatures and pressures on the rotary evaporator).

Experimental Protocols

General Experimental Protocol for aza-Peterson Olefination Workup and Purification
  • Quenching: Once the reaction is deemed complete, quench the reaction mixture by adding a saturated aqueous solution of NH₄Cl.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Combine the organic layers and wash with 1M HCl to remove the N,N-bis(trimethylsilyl)aniline byproduct.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). For sensitive compounds, consider adding 1-5% triethylamine to the eluent.[4]

Visualized Workflows

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_byproduct Byproduct Removal Reaction Aza-Peterson Olefination Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Acid_Wash Wash with 1M HCl Extraction->Acid_Wash Brine_Wash Wash with Brine Acid_Wash->Brine_Wash Byproduct N,N-bis(trimethylsilyl)aniline (in aqueous layer) Acid_Wash->Byproduct Drying Dry with Na2SO4 Brine_Wash->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Pure_Product Pure Alkene Product Chromatography->Pure_Product

Caption: General workflow for the purification of alkene products from aza-Peterson olefination reactions.

Troubleshooting_Logic Start Crude Product Impure? Check_Byproduct Silicon Byproducts Present? Start->Check_Byproduct Yes End Further Analysis Start->End No Check_Stereoisomers Mixture of Stereoisomers? Check_Byproduct->Check_Stereoisomers No Perform_Acid_Wash Perform Thorough Aqueous Acid Wash Check_Byproduct->Perform_Acid_Wash Yes Check_Degradation Degradation on Column? Check_Stereoisomers->Check_Degradation No Optimize_Chromatography Optimize Chromatography (Solvent, Gradient) Check_Stereoisomers->Optimize_Chromatography Yes Deactivate_Silica Deactivate Silica Gel (e.g., with Et3N) Check_Degradation->Deactivate_Silica Yes Pure_Product Pure Product Check_Degradation->Pure_Product No Perform_Acid_Wash->Check_Stereoisomers Use_HPLC_SFC Consider Preparative HPLC or SFC Optimize_Chromatography->Use_HPLC_SFC Use_HPLC_SFC->Pure_Product Change_Stationary_Phase Use Alumina or Reverse-Phase Silica Deactivate_Silica->Change_Stationary_Phase Change_Stationary_Phase->Pure_Product

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling with Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing trivinylcyclotriboroxane as a vinylating agent. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is trivinylcyclotriboroxane and how does it function in a Suzuki-Miyaura reaction?

A1: Trivinylcyclotriboroxane is a stable, solid cyclic anhydride of vinylboronic acid. In the presence of a base and water, it undergoes hydrolysis in situ to generate three equivalents of vinylboronic acid, which then participate in the palladium-catalyzed cross-coupling reaction with an organic halide. This reagent is often preferred over vinylboronic acid itself due to its enhanced stability and easier handling.[1]

Q2: What is the primary role of the base in this reaction?

A2: The base plays a crucial role in the catalytic cycle. Its main function is to activate the vinylboronic acid (generated from trivinylcyclotriboroxane) to form a more nucleophilic boronate species (e.g., [CH₂=CH-B(OH)₃]⁻). This "ate" complex readily undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[2][3]

Q3: Which bases are most commonly used with trivinylcyclotriboroxane?

A3: Carbonate bases are frequently employed in Suzuki-Miyaura reactions involving trivinylcyclotriboroxane.[1] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are common choices. Potassium phosphate (K₃PO₄) is also a widely used base in Suzuki couplings. The choice of base can significantly impact the reaction yield and rate.

Q4: I am observing low to no yield. What are the initial troubleshooting steps?

A4: When encountering low or no product formation, several factors should be investigated:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[4] Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[5] Ensure that all solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: Verify the purity of your organic halide and the trivinylcyclotriboroxane.

  • Base and Solvent: The choice of base and solvent system is critical and often interdependent. Ensure the base is of high purity and, for anhydrous reactions, thoroughly dried. For biphasic reactions, vigorous stirring is essential.

Q5: How can I minimize protodeboronation, a common side reaction with vinylboronic acids?

A5: Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a significant side reaction with vinylboronic acids.[4][6] To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[7]

  • Use of Boronate Esters: While trivinylcyclotriboroxane is a stable precursor, in some challenging cases, converting it to a more stable boronate ester (e.g., a MIDA boronate) can provide a "slow-release" of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[6]

II. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive CatalystUse a fresh palladium source or a more robust precatalyst. Ensure proper activation of Pd(II) to Pd(0).
Oxygen ContaminationThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Ineffective BaseThe chosen base may not be optimal for your specific substrate. Screen different bases (see Table 1). Ensure the base is finely powdered for solid-liquid reactions.
Poor Reagent QualityVerify the purity of the aryl halide and trivinylcyclotriboroxane.
Significant Protodeboronation Base is too strong or reaction is too hydrousSwitch to a milder base (e.g., K₂CO₃, CsF).[8] Consider using anhydrous solvents.
High Reaction TemperatureLower the reaction temperature and monitor for longer reaction times.
Prolonged Reaction TimeOptimize the reaction time; prolonged exposure to basic, aqueous conditions can increase protodeboronation.
Homocoupling of Aryl Halide or Vinyl Boronic Acid Presence of OxygenRigorously degas all reagents and the reaction setup.
Inefficient Reduction of Pd(II) PrecatalystThe use of a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) catalysts.[5]
Reaction Stalls Before Completion Catalyst DeactivationIncrease catalyst loading or consider a more stable ligand.
Insufficient BaseEnsure an adequate stoichiometric amount of base is used (typically 2-3 equivalents).
Poor Solubility of ReagentsScreen different solvent systems to ensure all components are sufficiently soluble.

III. Data Presentation: Comparative Performance of Bases

The selection of a suitable base is critical for the success of the Suzuki-Miyaura coupling with trivinylcyclotriboroxane. The following table summarizes representative yields for the coupling of an aryl bromide with trivinylcyclotriboroxane using different inorganic bases. Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.

Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Reaction

Base Typical Yield (%) Notes
Na₂CO₃ 75-98%A commonly used and effective base, often providing high yields.[9]
K₂CO₃ 70-95%Another widely used carbonate base, often interchangeable with Na₂CO₃.
Cs₂CO₃ 80-99%Often provides higher yields, especially for challenging substrates, due to its higher solubility in organic solvents.
K₃PO₄ 65-90%A strong base that can be very effective, but may promote protodeboronation with sensitive substrates.
NaOH ~70%A very strong base that can lead to side reactions and degradation of sensitive functional groups.
KOH 70-90%Similar to NaOH, its high basicity can be detrimental in some cases.

IV. Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with trivinylcyclotriboroxane using different bases. These should be considered as starting points and may require optimization for specific substrates.

General Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, 1.2 vinyl equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Protocol 1: Using Sodium Carbonate (Na₂CO₃)

  • To an oven-dried Schlenk flask, add the aryl bromide, trivinylcyclotriboroxane-pyridine complex, sodium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using Potassium Phosphate (K₃PO₄)

  • Follow the general procedure outlined in Protocol 1, substituting sodium carbonate with finely powdered, anhydrous potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Due to the higher basicity of K₃PO₄, it may be beneficial to start at a lower temperature (e.g., 70-80 °C) and monitor for potential side reactions.

Protocol 3: Using Cesium Carbonate (Cs₂CO₃)

  • Follow the general procedure outlined in Protocol 1, substituting sodium carbonate with cesium carbonate (2.0 mmol, 2.0 equiv).

  • Given the higher solubility and reactivity of Cs₂CO₃, shorter reaction times or lower temperatures may be sufficient to achieve high yields.

V. Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Vinyl(L2) D->E F Reductive Elimination E->F F->A regenerates G Ar-Vinyl (Product) F->G H Vinyl-B(OH)2 J [Vinyl-B(OH)3]^- H->J I Base (e.g., CO3^2-) I->J activates J->D transfers vinyl group K Trivinylcyclotriboroxane L Hydrolysis (+ Base, H2O) K->L L->H

Caption: The Suzuki-Miyaura catalytic cycle highlighting the in-situ generation of vinylboronic acid and its activation by a base.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Check_Base Optimize Base and Solvent Start->Check_Base Check_Reagents Verify Reagent Purity Start->Check_Reagents Side_Reactions Investigate Side Reactions Check_Catalyst->Side_Reactions Check_Inertness->Side_Reactions Check_Base->Side_Reactions Check_Reagents->Side_Reactions Protodeboronation Protodeboronation? Side_Reactions->Protodeboronation Yes Homocoupling Homocoupling? Side_Reactions->Homocoupling Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Side_Reactions->Optimize_Conditions No Protodeboronation->Check_Base Use milder base or anhydrous conditions Homocoupling->Check_Inertness Improve degassing Success Successful Reaction Optimize_Conditions->Success

References

Technical Support Center: Suzuki Coupling with Potassium Organotrifluoroborates (O'Shea's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using potassium organotrifluoroborates (O'Shea's reagent) over boronic acids in Suzuki coupling?

A1: Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts. They are typically crystalline, air- and moisture-stable solids that are easy to handle and can be stored for extended periods without degradation.[1][2] This stability makes them less prone to protodeboronation, a common side reaction with boronic acids that can lead to lower yields.[1][3][4] Consequently, near-stoichiometric amounts of the organotrifluoroborate can often be used.[1]

Q2: How do organotrifluoroborates participate in the catalytic cycle? Do they need to be converted to boronic acids?

A2: Yes, organotrifluoroborates act as a protected form of the corresponding boronic acid.[4] For the Suzuki-Miyaura coupling to occur, the organotrifluoroborate must first hydrolyze in situ to release the boronic acid, which then participates in the transmetalation step of the catalytic cycle.[4] This "slow-release" mechanism can be beneficial as it keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation.[4]

Q3: Can I use standard Suzuki coupling conditions for organotrifluoroborates?

A3: While many standard Suzuki coupling conditions can be adapted, optimization is often necessary. The choice of base, solvent, and catalyst/ligand system can significantly impact the reaction's success. For instance, the hydrolysis of the organotrifluoroborate is a crucial step, and the reaction conditions must facilitate this process. Common conditions often involve a palladium source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand, a base such as Cs₂CO₃ or K₂CO₃, and a protic solvent system like THF/H₂O or i-PrOH/H₂O.[2][5]

Q4: What is protodeboronation and how can I minimize it when using organotrifluoroborates?

A4: Protodeboronation is an undesirable side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in a deboronated byproduct and reduced yield of the desired coupled product.[4] Although organotrifluoroborates are more resistant to this than boronic acids, it can still occur, especially under harsh basic conditions or at elevated temperatures.[4][6] To minimize protodeboronation, consider the following:

  • Use a milder base: Bases like KF or weaker carbonates can be effective.[4][6]

  • Control the base stoichiometry: Using a large excess of a strong base can be detrimental.

  • Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[6]

  • Use a highly active catalyst system: This can promote the desired cross-coupling over the undesired protodeboronation.[4]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Possible Cause 1: Ineffective Catalyst System

  • Solution: The choice of ligand is critical, especially for challenging substrates like electron-rich or sterically hindered aryl halides. For aryl chlorides, bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos are often more effective than traditional ligands like PPh₃.[1][7][8] If using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[6]

Possible Cause 2: Inefficient Hydrolysis of the Organotrifluoroborate

  • Solution: The hydrolysis of the R-BF₃K salt to the corresponding boronic acid is essential for the reaction to proceed. Ensure that water is present in the solvent system (e.g., THF/H₂O, i-PrOH/H₂O).[2][5] The choice of base also plays a role in facilitating this step.

Possible Cause 3: Poor Substrate Reactivity

  • Solution: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] For these less reactive electrophiles, a more active catalyst system, often employing bulky, electron-rich ligands (e.g., Buchwald ligands), and potentially higher reaction temperatures may be necessary.[7][9]

Data Presentation: Ligand Effects in Suzuki Coupling

The following tables summarize the performance of various ligands in Suzuki-Miyaura coupling reactions involving organotrifluoroborates and related substrates.

Table 1: Comparison of Ligands for Coupling with Aryl Chlorides

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
RuPhosPd(OAc)₂K₂CO₃Toluene/H₂O802472-95[7]
XPhosPd₂(dba)₃K₃PO₄n-Butanol100-High[1]
SPhosPd₂(dba)₃K₃PO₄n-Butanol100-High[1]
PCy₃Pd₂(dba)₃K₃PO₄Dioxane/H₂O100-High[1]

Table 2: General Conditions for Different Organotrifluoroborate Types

Organotrifluoroborate TypeCatalyst SystemBaseSolvent SystemTypical YieldsReference
Primary AlkylPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OGood to Excellent[7]
Secondary AlkylPd(OAc)₂ / Various LigandsCs₂CO₃Toluene, THF, or CPMEModerate to Good[9]
AlkenylPdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂OModerate to Excellent[5]
Aryl/HeteroarylPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OGood to Excellent[10]
Aryl/Heteroaryl (Ligandless)Pd(OAc)₂K₂CO₃Methanol or WaterVery Good[11]

Experimental Protocols

Protocol 1: General Procedure for Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides

This protocol is adapted from the work of Dreher et al.[7]

  • Reagent Preparation: In a reaction vessel, combine the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.0 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %).

  • Solvent Addition: Add a 10:1 mixture of toluene and water to achieve a concentration of 0.25 M with respect to the limiting reagent.

  • Inert Atmosphere: The reaction vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Reaction: The mixture is stirred at 80 °C for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Coupling of Potassium Alkenyltrifluoroborates

This protocol is based on the work of Molander and Bernardi.[5]

  • Reagent Preparation: To a reaction flask, add the potassium alkenyltrifluoroborate (1.2 equiv), the aryl or heteroaryl halide/triflate (1.0 equiv), and the base (e.g., t-BuNH₂).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Solvent Addition: Add a suitable solvent system, such as i-PrOH-H₂O.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen).

  • Reaction: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is dried and concentrated.

  • Purification: Purify the product by standard chromatographic techniques.

Visualizations

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand system appropriate for the substrate? Start->CheckCatalyst CheckHydrolysis Is hydrolysis of the organotrifluoroborate efficient? CheckCatalyst->CheckHydrolysis Yes Sol_Catalyst Use bulky, electron-rich ligands (e.g., RuPhos, SPhos) for Aryl Chlorides. CheckCatalyst->Sol_Catalyst No CheckProtodeboronation Is protodeboronation a significant side reaction? CheckHydrolysis->CheckProtodeboronation Yes Sol_Hydrolysis Ensure H₂O is in the solvent system. Optimize base (e.g., Cs₂CO₃). CheckHydrolysis->Sol_Hydrolysis No Sol_Protodeboronation Use milder base (e.g., KF). Lower reaction temperature. CheckProtodeboronation->Sol_Protodeboronation Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Organotrifluoroborate Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RBF3K R²-BF₃K (O'Shea's Reagent) Hydrolysis Hydrolysis (Base, H₂O) RBF3K->Hydrolysis BoronicAcid R²-B(OH)₂ Hydrolysis->BoronicAcid BoronicAcid->Transmetal Enters Catalytic Cycle

Caption: Suzuki coupling cycle with organotrifluoroborate activation.

References

troubleshooting low yields in vinyl ether synthesis with trivinylboroxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot low yields and other common issues encountered during the synthesis of vinyl ethers using trivinylboroxin.

Frequently Asked Questions (FAQs)

Q1: What is the role of trivinylboroxin-pyridine complex in this synthesis?

The trivinylboroxin-pyridine complex serves as a stable and easy-to-handle precursor for vinylboronic acid. In the presence of a suitable base, it participates in a copper-catalyzed Chan-Lam cross-coupling reaction with phenols or alcohols to form the desired vinyl ether.[1][2] The pyridine in the complex helps to stabilize the trivinylboroxin.

Q2: Why is a copper catalyst necessary for this reaction?

The copper catalyst, typically copper(II) acetate, is essential for mediating the cross-coupling between the vinylboronic acid and the phenol or alcohol.[1][2] The reaction proceeds through a mechanism involving transmetalation of the vinyl group from boron to copper, followed by reductive elimination to form the C-O bond of the vinyl ether.[3]

Q3: What is the purpose of the base in this reaction?

A base is required to deprotonate the phenol or alcohol, making it a more reactive nucleophile. Additionally, the base can play a role in the in situ generation of an amine-coordinated boroxine ring, which may be a key intermediate in the reaction sequence.[1]

Q4: Can I use other vinylboron reagents instead of trivinylboroxin?

While other vinylboron reagents like vinylboronic acids or their esters can be used in Chan-Lam vinylations, trivinylboroxin offers advantages in terms of stability and ease of handling.[4] Unstable vinylboronic acid can be replaced by the trivinylboroxin/pyridine complex for O-vinylation.[4]

Q5: Are the resulting vinyl ethers stable?

Vinyl ethers are generally stable under basic and neutral conditions. However, they are highly susceptible to acid-catalyzed hydrolysis, which can cleave them back to the corresponding aldehyde or ketone and alcohol. This is a critical consideration during the reaction workup and purification stages.

Troubleshooting Guides for Low Yields

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Trivinylboroxin-Pyridine Complex - Check the quality of the reagent. Boronic acids can dehydrate over time to form boroxines, which may have different reactivity.[5] Ensure the trivinylboroxin-pyridine complex is a white to off-white solid and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere). - Use a fresh batch of the reagent. If there is any doubt about the quality of the trivinylboroxin-pyridine complex, it is best to use a new, unopened container.
Inefficient Copper Catalyst - Use anhydrous copper(II) acetate. The presence of water can negatively impact the catalytic activity. Ensure the copper(II) acetate is anhydrous and has been stored in a desiccator. - Consider the copper source. While Cu(OAc)₂ is commonly used, other copper sources like Cu(OTf)₂ or CuCl₂ have been employed in Chan-Lam couplings and could be trialed.[6]
Inappropriate Base - Select a suitable base. The choice of base can be critical. Triethylamine or pyridine are commonly used.[1][2] If your substrate is sensitive to these bases, consider other options like K₂CO₃ or Cs₂CO₃. - Ensure the correct stoichiometry of the base. An insufficient amount of base will result in incomplete deprotonation of the phenol/alcohol, leading to low conversion. A large excess of base can sometimes lead to side reactions.
Suboptimal Reaction Conditions - Optimize the solvent. Dichloromethane (DCM) is a common solvent for this reaction.[1] However, for certain substrates, other solvents like acetonitrile, THF, or DMF could be explored.[6] - Adjust the reaction temperature. While the reaction is often performed at room temperature[1][2], gentle heating (e.g., to 40-50 °C) may improve the rate and yield for less reactive substrates. - Ensure an inert atmosphere. Although the reaction can be run open to the air, yields may be improved by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.
Problem 2: Presence of Significant Side Products
Observed Side Product Potential Cause & Solution
Starting Material Remains - Incomplete reaction. This could be due to any of the reasons listed in "Problem 1". Re-evaluate the quality of reagents and reaction conditions. Consider increasing the reaction time or temperature.
Homocoupling of Phenol/Alcohol - Oxidative coupling of the starting material. This can occur in the presence of the copper catalyst and an oxidant (like air). Running the reaction under a strictly inert atmosphere can minimize this side reaction.
Protodeboronation of Trivinylboroxin - Reaction of the vinylboron species with a proton source. This results in the formation of ethene and boric acid derivatives, consuming the vinylating reagent. Ensure all reagents and solvents are anhydrous. The presence of excess water can facilitate this side reaction.[6]
Formation of Phenol from Arylboronic Acid (if applicable) - Hydroxylation of the boronic acid. This is a known side reaction in copper-catalyzed couplings of arylboronic acids.[6] While using trivinylboroxin, ensure the starting phenol is pure.
Polymerization of the Vinyl Ether Product - Acidic conditions during workup. Vinyl ethers can polymerize in the presence of acid. Ensure the workup is performed under neutral or slightly basic conditions. Wash with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any acid.

Data Presentation

Table 1: Effect of Base on Aryl Vinyl Ether Yield
EntryPhenol SubstrateBase (equivalents)SolventYield (%)
14-MethoxyphenolPyridine (10)DCM95
24-MethoxyphenolTriethylamine (10)DCM92
34-tert-ButylphenolPyridine (10)DCM88
44-tert-ButylphenolTriethylamine (10)DCM85

Data synthesized from the general procedures described in McKinley, N. F., & O'Shea, D. F. (2004). J. Org. Chem., 69(15), 5087-5092.[1][2]

Table 2: Scope of the Reaction with Various Phenols
EntryPhenol SubstrateYield (%)
1Phenol85
24-Methoxyphenol95
34-Chlorophenol82
44-Nitrophenol75
52-Naphthol90

Data represents typical yields obtained under optimized conditions as reported by McKinley and O'Shea (2004).[1][2]

Experimental Protocols

General Procedure for the Synthesis of Aryl Vinyl Ethers

To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added copper(II) acetate (1.5 mmol), trivinylboroxin-pyridine complex (0.5 mmol), and pyridine (10 mmol). The reaction mixture is stirred at room temperature under an atmosphere of air for 16-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired aryl vinyl ether.[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Phenol in Anhydrous DCM reagents Add Cu(OAc)₂, Trivinylboroxin-Pyridine Complex, and Pyridine start->reagents stir Stir at Room Temperature (16-24h) reagents->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Column Chromatography concentrate->purify end Aryl Vinyl Ether purify->end

Caption: Experimental workflow for aryl vinyl ether synthesis.

troubleshooting_low_yields cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_analysis Side Product Analysis start Low Yield Observed boroxin_quality Is Trivinylboroxin-Pyridine Complex of Good Quality? start->boroxin_quality copper_quality Is Cu(OAc)₂ Anhydrous? boroxin_quality->copper_quality Yes base_quality Is the Base Pure and Dry? copper_quality->base_quality Yes solvent_check Is the Solvent Anhydrous? base_quality->solvent_check Yes atmosphere_check Is the Reaction Under Inert Atmosphere? solvent_check->atmosphere_check Yes temp_check Consider Gently Heating the Reaction atmosphere_check->temp_check Yes sm_remaining Significant Starting Material Remaining? temp_check->sm_remaining side_products Identify Side Products (e.g., Homocoupling, Protodeboronation) sm_remaining->side_products No

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals, offering troubleshooting guides and frequently asked questions (FAQs) to overcome common hurdles, with a specific focus on the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This is a major undesired side reaction in Suzuki-Miyaura coupling because it consumes the organoboron coupling partner, leading to reduced yields of the desired product and the formation of a deboronated byproduct, which can complicate purification.[1][3]

Q2: How can I tell if protodeboronation is occurring in my reaction?

A2: The most direct method to identify and quantify protodeboronation is by monitoring the reaction mixture over time using techniques like ¹H NMR, ¹⁹F NMR (if applicable), LC-MS, or GC-MS.[1][3] The key indicator is the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). This will often be accompanied by a lower than expected yield of your target molecule and unreacted aryl halide.[3]

Q3: What are the primary factors that promote protodeboronation?

A3: Several factors can significantly influence the extent of protodeboronation:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to protodeboronation.[1][3][4]

  • Reaction pH: The pH of the reaction medium is a critical factor.[1][5] While many simple arylboronic acids undergo protodeboronation fastest at high pH, some heteroaromatic boronic acids, like 2-pyridineboronic acid, can be most unstable at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[1][2]

  • Choice of Base: The strength and type of base can accelerate protodeboronation.[1][3] Strong bases often increase the rate of this side reaction.[6]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[1][3]

  • Solvent and Water Content: The presence of a proton source, such as water (often used as a co-solvent), is necessary for protodeboronation to occur.[1]

  • Catalyst and Ligands: The palladium catalyst and its associated ligands can influence the rate of protodeboronation.[1] Bulky phosphine ligands, while often used to promote difficult couplings, have been shown to sometimes promote palladium-catalyzed protodeboronation.[3][7]

Q4: Are boronic esters, like pinacol esters, always more stable than boronic acids?

A4: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, confers greater stability against protodeboronation. However, this is not always the case, and the stability is highly dependent on the specific ester and the reaction conditions.[8] In some instances, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[8] More robust derivatives like MIDA boronates or organotrifluoroborates often offer enhanced stability.[2][6]

Q5: What is a "slow-release" strategy and how does it help?

A5: The "slow-release" strategy involves using highly stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[2][9] These compounds are generally stable under the reaction conditions and slowly release the active boronic acid into the reaction mixture.[2][9][10] This keeps the instantaneous concentration of the unstable boronic acid low, which in turn minimizes the rate of protodeboronation and other side reactions, allowing the desired cross-coupling to proceed more efficiently.[2][9][10]

Troubleshooting Guide

If you are observing significant protodeboronation, consider the following troubleshooting steps, starting with the simplest modifications.

Problem: Low yield of desired product with significant formation of the deboronated arene.

Below is a decision tree to guide your troubleshooting process.

G cluster_reagent Boronic Acid Strategy cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System start High Protodeboronation Observed reagent_check Step 1: Modify Boronic Acid Reagent start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check If still problematic boronic_acid Using Boronic Acid catalyst_check Step 3: Re-evaluate Catalyst System conditions_check->catalyst_check If still problematic base Use a Weaker Base (e.g., K₃PO₄, CsF, K₂CO₃) ligand Screen Different Ligands (e.g., bulky biarylphosphines) pinacol Switch to Pinacol Ester boronic_acid->pinacol Simple modification mida Use MIDA Boronate (Slow-Release) pinacol->mida For highly unstable substrates trifluoroborate Use Organotrifluoroborate (Slow-Release) temp Lower Reaction Temperature base->temp solvent Use Anhydrous Solvent temp->solvent catalyst Use a Highly Active Pre-catalyst (e.g., Buchwald G3/G4) ligand->catalyst

Caption: A decision tree for troubleshooting protodeboronation.

Data on Mitigating Protodeboronation

The following tables summarize qualitative and semi-quantitative data on how different reaction parameters can be adjusted to minimize protodeboronation.

Table 1: Impact of Boronic Acid Reagent Type on Stability

Boron Reagent TypeRelative StabilityKey AdvantagesConsiderations
Boronic AcidLow to ModerateCommercially available; no deprotection needed.Prone to protodeboronation, oxidation, and trimerization to boroxines.[6][11]
Pinacol BoronateModerateGenerally more stable than boronic acids; good for purification.[6]Can still hydrolyze and undergo protodeboronation, especially at higher temperatures.[6][12]
OrganotrifluoroborateHighHighly stable, crystalline solids; enables a "slow-release" of the boronic acid.[2][6]Requires specific conditions for in situ hydrolysis to the active species.[6]
MIDA BoronateVery HighExceptionally stable, air-stable solids; allows for a tunable "slow-release" of the boronic acid.[2][6]Requires an additional synthetic step to prepare and subsequent deprotection.[6]

Table 2: Influence of Reaction Parameters on Protodeboronation

ParameterCondition to Favor CouplingRationale
Base Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation pathways.[1][9]
Temperature Lower Temperature (e.g., Room Temp to 80 °C)Slows the rate of decomposition. The lowest temperature for efficient coupling should be used.[1][9]
Catalyst/Ligand Highly Active Catalyst System (e.g., with bulky, electron-rich phosphine ligands)Accelerates the desired C-C bond formation to outcompete the protodeboronation side reaction.[9][13]
Solvent Anhydrous Solvent (e.g., Dioxane, Toluene)Minimizes the primary proton source for the protodeboronation reaction.[1]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point and should be optimized for specific substrates, particularly when using unstable boronic acids or their pinacol esters.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or pinacol ester (1.2–1.5 equiv.), and a mild base such as finely ground K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (e.g., Argon), add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1][6]

Protocol 2: "Slow-Release" Strategy using a MIDA Boronate Ester

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), the MIDA boronate ester (1.1-1.2 equiv.), a mild base such as K₃PO₄ (3.0 equiv.), and a highly active palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.[9]

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a THF/water or Dioxane/water mixture (e.g., 10:1 ratio).[6][9] The small amount of water is necessary to facilitate the slow hydrolysis of the MIDA boronate.

  • Reaction Execution: Seal the vial and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup procedure is also analogous.

Protocol 3: Quantification of Protodeboronation by ¹H NMR

This method allows for the determination of the extent of protodeboronation.

  • Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in an appropriate deuterated solvent.

  • Reaction Setup: In an NMR tube, set up a small-scale reaction that mimics your planned coupling conditions (boronic acid, base, solvent), but omit the aryl halide and palladium catalyst to specifically measure the stability of the boronic acid under the reaction conditions. Add a known amount of the internal standard.[6]

  • Data Acquisition: Acquire an initial ¹H NMR spectrum at time zero (t=0). Then, heat the NMR tube to the desired reaction temperature and acquire spectra at regular time intervals.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the boronic acid starting material and the protodeboronated byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of the rate of protodeboronation.[1]

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdArB Ar-Pd(II)-Ar' TM->ArPdArB RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Pd0->OA ArPdX->TM ArPdArB->RE ArX Ar-X ArX->OA ArBOH Ar'-B(OH)₂ Base Base ArBOH->Base Base->TM ArBOH2 Ar'-B(OH)₂ Byproduct Ar'-H (Byproduct) ArBOH2->Byproduct C-B Cleavage Proton H⁺ Source (e.g., H₂O) Proton->Byproduct

Caption: Competing pathways in Suzuki-Miyaura reactions.

References

stability of O'Shea's reagent under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of reagents and systems associated with the work of Professor Donal O'Shea's research group and related chemistries. Given that the term "O'Shea's reagent" can be ambiguous, this guide addresses the distinct chemical systems where this term might be encountered by researchers.

Section 1: Aza-BODIPY Dye Synthesis

The synthesis of aza-BODIPY dyes is a significant contribution from the O'Shea research group. Stability issues in this context usually relate to the multi-step synthesis process rather than a single reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common stability challenges during the synthesis of aza-BODIPY dyes?

A1: Stability issues in aza-BODIPY synthesis often arise during the cyclization and complexation steps. Intermediates can be prone to degradation, and reaction conditions need to be carefully controlled. For instance, the cyclization of γ-nitro ketones with an ammonium source can be inefficient and is a critical step where side reactions can occur.[1]

Q2: My aza-dipyrromethene intermediate seems to be degrading before the final complexation step. What could be the cause?

A2: Aza-dipyrromethenes can be unstable, particularly when exposed to strong acids or prolonged heating. It is often beneficial to use the crude intermediate directly in the next step without extensive purification.[1] The use of milder conditions and minimizing the time between steps can improve yields.

Q3: The final BF₃·OEt₂ complexation step is giving a low yield. What are the potential reasons?

A3: Low yields in the boron trifluoride complexation step can be due to several factors:

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze BF₃·OEt₂ and the boron complex. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Equilibrium: The complexation can be a reversible process. The use of a fluoride scavenger like TMS-Cl has been shown to shift the equilibrium towards the product, improving yields.[1]

  • Steric Hindrance: Bulky substituents on the aza-dipyrromethene core can hinder the approach of the boron trifluoride etherate.

Troubleshooting Guide: Aza-BODIPY Synthesis
Problem Potential Cause Recommended Solution
Low yield in chalcone formation Incomplete reaction or side product formation.Optimize reaction time and temperature. Ensure stoichiometry of aldehyde and acetophenone is correct.
Inefficient Michael addition of nitromethane Weak base or steric hindrance.Use a stronger base if compatible with the substrates. Increase reaction time or temperature cautiously.
Poor yield of aza-dipyrromethene in cyclization Degradation of the γ-nitro ketone or the dipyrromethene product. Use of an inappropriate ammonium source.Use ammonium acetate as the ammonium source. Running the reaction in butanol can facilitate product precipitation and isolation.[1][2]
Decomposition during final BF₂ complexation Presence of moisture or prolonged reaction time at high temperature.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Monitor the reaction by TLC to avoid unnecessary heating.
Difficulty in purifying the final aza-BODIPY dye Presence of unreacted starting materials or side products.Use column chromatography with an appropriate solvent system. Recrystallization can also be an effective purification method.
Experimental Protocol: General Synthesis of a Symmetrical Aza-BODIPY

This protocol is a generalized procedure based on reported syntheses.[2][3][4]

  • Chalcone Synthesis: An appropriate benzaldehyde and acetophenone are reacted in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol at room temperature. The reaction is monitored by TLC until completion. The resulting chalcone is typically filtered and washed.

  • Michael Addition: The synthesized chalcone is dissolved in a suitable solvent, and nitromethane is added along with a base (e.g., a strong organic base). The reaction is stirred until the starting material is consumed.

  • Cyclization to Aza-dipyrromethene: The crude product from the Michael addition is dissolved in butanol, and an excess of ammonium acetate is added. The mixture is heated to reflux. The progress of the reaction is monitored, and upon completion, the mixture is cooled, and the precipitated aza-dipyrromethene is collected by filtration.

  • Boron Complexation: The crude aza-dipyrromethene is suspended in a dry, non-polar solvent like toluene under an inert atmosphere. A base such as triethylamine is added, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂). The reaction mixture is heated to reflux and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted, dried, and purified by chromatography.

aza_bodipy_synthesis cluster_chalcone Step 1: Chalcone Synthesis cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Cyclization cluster_complexation Step 4: Boron Complexation benzaldehyde Benzaldehyde chalcone Chalcone benzaldehyde->chalcone Base (e.g., NaOH) acetophenone Acetophenone acetophenone->chalcone gamma_nitro γ-Nitro Ketone chalcone->gamma_nitro Base nitromethane Nitromethane nitromethane->gamma_nitro aza_dipyrro Aza-dipyrromethene gamma_nitro->aza_dipyrro NH₄OAc, BuOH, Reflux aza_bodipy Aza-BODIPY aza_dipyrro->aza_bodipy 1. Et₃N 2. BF₃·OEt₂

Section 2: LiTMP/KOtBu Metalating Reagent System

The combination of lithium tetramethylpiperidide (LiTMP) and potassium tert-butoxide (KOtBu) is a powerful base system used for deprotonative metalation. Its stability is primarily related to its high reactivity and sensitivity to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the LiTMP/KOtBu reagent system and why is it used?

A1: LiTMP/KOtBu is a superbasic mixture used for the deprotonation of weakly acidic C-H bonds, such as in benzylic positions. LiTMP is a sterically hindered, non-nucleophilic base, and the addition of KOtBu enhances its basicity.

Q2: How should the LiTMP/KOtBu system be handled and stored?

A2: This reagent system is extremely sensitive to moisture and air. It should be prepared in situ under an inert atmosphere (argon or nitrogen) using anhydrous solvents. LiTMP itself is commercially available as a solution in a THF/ethylbenzene mixture and should be stored according to the manufacturer's instructions.[5] Potassium tert-butoxide is a moisture-sensitive solid.

Q3: My metalation reaction with LiTMP/KOtBu is not working. What are the common pitfalls?

A3: Failure of metalation reactions with this system can often be attributed to:

  • Inactive Base: The base may have been deactivated by exposure to air or moisture.

  • Solvent Effects: The composition of the solvent can influence the aggregation state and reactivity of LiTMP.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

Troubleshooting Guide: LiTMP/KOtBu Metalation
Problem Potential Cause Recommended Solution
No reaction or incomplete conversion Deactivated base due to moisture/air. Insufficient amount of base.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly prepared or properly stored LiTMP. An excess of the base may be required.
Formation of side products Reaction temperature is too high, leading to decomposition or undesired reactions.Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the base and the subsequent reaction with an electrophile.
Low regioselectivity in metalation Steric or electronic factors of the substrate influencing the site of deprotonation.The choice of base and reaction conditions can sometimes be tuned to favor a specific regioisomer. Computational studies can help predict the most likely site of metalation.
Experimental Protocol: In Situ Preparation and Use of LiTMP

This is a general procedure for the preparation of LiTMP for use in metalation reactions.[6]

  • Preparation of LiTMP: An oven-dried flask under a nitrogen atmosphere is charged with 2,2,6,6-tetramethylpiperidine and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C (ice bath), and a solution of n-butyllithium in hexanes is added dropwise. The resulting solution of LiTMP is stirred at this temperature for about 30 minutes before use.

  • Metalation Reaction: The substrate to be metalated is dissolved in anhydrous THF in a separate flask under a nitrogen atmosphere and cooled to -78 °C (dry ice/acetone bath). The freshly prepared LiTMP solution is then added dropwise to the substrate solution, maintaining the low temperature. The reaction is stirred for the appropriate time, after which an electrophile is added to quench the reaction.

litmp_metalation cluster_prep LiTMP Preparation cluster_metalation Metalation cluster_quench Electrophilic Quench tmp 2,2,6,6-Tetramethylpiperidine litmp LiTMP Solution tmp->litmp nbuLi n-Butyllithium nbuLi->litmp THF, 0 °C metalated_substrate Metalated Substrate (Ar-Li) litmp->metalated_substrate substrate Substrate (Ar-H) substrate->metalated_substrate -78 °C product Product (Ar-E) metalated_substrate->product electrophile Electrophile (E⁺) electrophile->product

Section 3: Stability of Electrophilic Trifluoromethylating Reagents

While a specific "O'Shea's reagent" for trifluoromethylation is not prominently described, the user's interest may stem from the general challenges of trifluoromethylation reactions. This section provides information on the stability of common electrophilic trifluoromethylating reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic trifluoromethylating reagents, and how stable are they?

A1: Several classes of shelf-stable electrophilic trifluoromethylating reagents are now commercially available.[7][8] The most common include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[7][8] These reagents are generally solids that are stable to air and moisture at room temperature, making them much easier to handle than gaseous CF₃ sources.

Q2: What are the typical reaction conditions for using Togni or Umemoto reagents?

A2: Reaction conditions vary depending on the substrate. Togni's reagents are often used with a catalyst (e.g., a copper or palladium salt) or under photoredox conditions. Umemoto's reagents can react with a variety of nucleophiles, sometimes requiring a base or a Lewis acid.

Q3: My trifluoromethylation reaction is giving low yields. Could it be a reagent stability issue?

A3: While Togni and Umemoto reagents are generally stable, they can decompose under certain conditions. High temperatures, strong bases, or prolonged reaction times can lead to degradation. It is also important to ensure the purity of the reagent, as impurities can interfere with the reaction. Some newer generations of these reagents have been developed with enhanced thermal stability.[9]

Troubleshooting Guide: Electrophilic Trifluoromethylation
Problem Potential Cause Recommended Solution
No reaction Inappropriate reaction conditions (e.g., wrong catalyst, solvent, or temperature). Low reactivity of the substrate.Screen different catalysts (for Togni reagents) or additives. Increase the temperature, but monitor for reagent decomposition. Consider a different class of trifluoromethylating reagent.
Reagent decomposition Reaction temperature is too high. Incompatible additives.Run the reaction at a lower temperature for a longer time. Check for compatibility of all reaction components.
Formation of byproducts Radical side reactions. Reaction with the solvent.Add a radical scavenger if a radical pathway is not desired. Choose an inert solvent.
Data Summary: Comparison of Trifluoromethylating Reagents
Reagent Class Examples General Stability Common Applications
Hypervalent Iodine Togni ReagentsGenerally shelf-stable solids.[7][8]Trifluoromethylation of alcohols, thiols, phosphines, and C-H bonds (often with a catalyst).
Sulfonium Salts Umemoto ReagentsThermally stable solids.[7][8][9]Trifluoromethylation of a wide range of nucleophiles including carbanions, heteroaromatics, and alkenes.
Sulfoximines Shibata ReagentsShelf-stable solids.Electrophilic trifluoromethylation of various nucleophiles.
Radical Precursors Langlois Reagent (CF₃SO₂Na)Stable solid, but generates a radical species under oxidative conditions.Radical trifluoromethylation of (hetero)arenes.

reagent_stability cluster_conditions Reaction Conditions reagent Trifluoromethylating Reagent (e.g., Togni, Umemoto) stability Reagent Stability reagent->stability reactivity Desired Reactivity reagent->reactivity temperature Temperature temperature->stability temperature->reactivity catalyst Catalyst/Additive catalyst->stability catalyst->reactivity solvent Solvent solvent->stability solvent->reactivity outcome Reaction Outcome stability->outcome reactivity->outcome

References

Technical Support Center: Catalyst Deactivation in Reactions with Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving trivinylcyclotriboroxane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura cross-coupling and polymerization reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is trivinylcyclotriboroxane and why is it used?

Trivinylcyclotriboroxane, a cyclic anhydride of vinylboronic acid, is a stable, solid reagent used as a precursor for vinylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it an attractive alternative to the direct use of vinylboronic acid, which is prone to polymerization.[1] Under the aqueous basic conditions of the reaction, it hydrolyzes in situ to generate three equivalents of vinylboronic acid.

Q2: What are the common catalysts used in reactions with trivinylcyclotriboroxane?

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions involving trivinylcyclotriboroxane. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with phosphine ligands are frequently employed.[2][3] For polymerization reactions of vinylboronates, radical initiators are often used.

Q3: What are the primary signs of catalyst deactivation in my reaction?

Common indicators of catalyst deactivation include:

  • Low or no product yield: The most apparent sign that the catalyst is not performing efficiently.

  • Reaction stalling: The reaction proceeds initially but stops before the starting materials are fully consumed.

  • Formation of black precipitate (Palladium black): This indicates the agglomeration of palladium nanoparticles into an inactive bulk form.[4]

  • Homocoupling of the boronic acid: Formation of byproducts from the coupling of two vinylboronic acid molecules.[3]

  • Protodeboronation: Loss of the boronic acid group from the vinyl monomer, resulting in the formation of ethene.[1][2]

Q4: Can the hydrolysis of trivinylcyclotriboroxane affect the catalyst?

Yes, the hydrolysis of trivinylcyclotriboroxane, while necessary to generate the active vinylboronic acid, can also contribute to catalyst deactivation. The process releases boric acid as a byproduct. While not a strong poison, changes in the reaction medium's pH and the presence of borate species can influence the stability and activity of the palladium catalyst. Furthermore, incomplete hydrolysis can lead to the presence of various boronic acid and boroxine species in the reaction mixture, potentially complicating the catalytic cycle.[5]

Q5: What impurities in trivinylcyclotriboroxane can poison the catalyst?

While specific impurity profiles can vary between suppliers, potential catalyst poisons in trivinylcyclotriboroxane preparations can include:

  • Residual reagents from synthesis: Impurities from the synthesis of vinylboronic acid and its subsequent dehydration to the cyclotriboroxane.

  • Trace metals: Even minute amounts of certain metals can act as potent catalyst poisons.

  • Organic impurities: Unwanted organic side products from the synthesis can compete for the active sites of the catalyst.

It is crucial to use high-purity trivinylcyclotriboroxane to minimize the risk of catalyst poisoning.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in reactions with trivinylcyclotriboroxane.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Logical Relationship for Troubleshooting Low Yield

G Start Low or No Product Yield Catalyst Problem: Inactive Catalyst Start->Catalyst Conditions Problem: Suboptimal Reaction Conditions Start->Conditions Reagents Problem: Reagent Degradation/Purity Start->Reagents Sol_Catalyst Solution: - Use fresh, high-purity catalyst. - Increase catalyst loading. - Switch to a more active pre-catalyst. Catalyst->Sol_Catalyst Sol_Conditions Solution: - Ensure rigorous degassing. - Optimize base and solvent. - Adjust temperature. Conditions->Sol_Conditions Sol_Reagents Solution: - Use high-purity trivinylcyclotriboroxane. - Check for hydrolysis/degradation of boroxane. - Verify purity of aryl halide. Reagents->Sol_Reagents

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Verify Catalyst Quality: Use a fresh batch of palladium catalyst. Older catalysts can degrade, especially if not stored under an inert atmosphere.[2] - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[2] - Use a Pre-catalyst: Consider using a more active Buchwald-type pre-catalyst to ensure efficient generation of the active Pd(0) species.[2]
Suboptimal Reaction Conditions - Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides and promote boronic acid homocoupling.[3] - Base Selection: The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Ensure the base is anhydrous if required and used in the correct stoichiometry.[3] - Solvent Effects: The solvent system (e.g., THF/water, dioxane/water) can significantly impact the reaction. Ensure solvents are of high purity and anhydrous if the protocol demands it.
Reagent Issues - Trivinylcyclotriboroxane Purity: Use a high-purity grade of trivinylcyclotriboroxane. Impurities can act as catalyst poisons. - Hydrolysis of Boroxane: While hydrolysis is necessary, premature or incomplete hydrolysis can affect the concentration of the active vinylboronic acid. Consider pre-stirring the trivinylcyclotriboroxane with the aqueous base before adding the catalyst and aryl halide.
Issue 2: Formation of Palladium Black

Catalyst Deactivation Pathway: Agglomeration

G Active Active Pd(0) Nanoparticles Inactive Inactive Palladium Black (Agglomerated Pd) Active->Inactive High Temperature High Concentration Poor Ligand Stabilization

Caption: Deactivation of Pd(0) via agglomeration to form palladium black.

Potential Cause Troubleshooting Steps
High Local Concentration of Pd(0) - Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that stabilize the palladium nanoparticles and prevent agglomeration.[4]
High Reaction Temperature - Temperature Optimization: Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Insufficient Ligand - Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Excess ligand can sometimes be beneficial in stabilizing the active catalytic species.
Issue 3: Low Yield in Polymerization Reactions
Potential Cause Troubleshooting Steps
Inhibitors in the Monomer - Monomer Purification: Purify the trivinylcyclotriboroxane to remove any potential radical inhibitors.
Chain Transfer Reactions - Monomer Design: For radical polymerizations, chain transfer to the polymer backbone can occur with vinyl boronates, leading to branched polymers. Consider using protected vinylboronic acid monomers, such as those with an anthranilamide protecting group, which can exhibit improved polymerization activity.[6][7]
Catalyst Decomposition - Initiator Choice: Select a radical initiator with an appropriate decomposition temperature for the desired polymerization conditions.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using trivinylcyclotriboroxane-pyridine complex with various aryl halides. Note that reaction conditions can significantly influence the outcome.

Aryl Halide Palladium Catalyst Base Solvent Yield (%) Reference
2-BromoacetanilidePd(PPh₃)₄K₂CO₃DME/H₂O85Organic Syntheses, Coll. Vol. 10, p.86 (2004)
4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O72J. Org. Chem.2003 , 68, 6, 2493–2496
4-IodoanisolePd(OAc)₂/PPh₃Cs₂CO₃THF/H₂O63J. Org. Chem.2003 , 68, 6, 2493–2496
3-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O95Org. Lett.2001 , 3, 25, 4295–4298

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling with Trivinylcyclotriboroxane

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow

G A 1. Combine aryl halide, trivinylcyclotriboroxane, and base in a flask. B 2. Add solvent and degas the mixture. A->B C 3. Add palladium catalyst under inert atmosphere. B->C D 4. Heat the reaction to the desired temperature. C->D E 5. Monitor reaction progress (TLC, GC/MS, LC/MS). D->E F 6. Work-up: Quench, extract, and dry. E->F G 7. Purify the product by chromatography. F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), trivinylcyclotriboroxane-pyridine complex (0.4 equiv, providing 1.2 equiv of vinyl groups), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of THF and water). Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC/MS, or LC/MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Investigating Catalyst Deactivation

This protocol is designed to help identify the cause of catalyst deactivation in a specific reaction.

  • Baseline Reaction: Run the Suzuki-Miyaura coupling under your standard conditions and determine the yield.

  • Control Experiments:

    • Catalyst Activity Check: Run a known, reliable Suzuki-Miyaura coupling reaction with your catalyst to confirm its activity.

    • Reagent Purity Check: If possible, use a new batch of trivinylcyclotriboroxane and aryl halide from a different supplier to rule out impurity issues.

  • Analysis of the Deactivated Catalyst:

    • If a black precipitate (palladium black) has formed, isolate it by filtration.

    • Characterize the isolated material using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of palladium and identify potential poisons on the surface. Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the palladium particles.

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at different time points and analyze them by LC/MS or GC/MS. This can help determine if the reaction is stalling and at what point. It can also help identify the formation of byproducts such as homocoupled products or protodeboronated starting material.

  • Systematic Variation of Parameters:

    • Catalyst Loading: Run the reaction with varying catalyst loadings to see if this improves the conversion.

    • Ligand Screening: If using a pre-catalyst that requires a ligand, screen a variety of ligands (e.g., different phosphines) to find one that provides better stability and activity.

    • Base and Solvent Screening: Systematically vary the base and solvent to identify a combination that minimizes deactivation and maximizes yield.

References

Validation & Comparative

2,4,6-Trivinylcyclotriboroxane vs potassium vinyltrifluoroborate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vinylating Agents: 2,4,6-Trivinylcyclotriboroxane vs. Potassium Vinyltrifluoroborate

For researchers and professionals in drug development and organic synthesis, the choice of a vinylating agent is critical for the successful synthesis of complex molecules. Both 2,4,6-trivinylcyclotriboroxane and potassium vinyltrifluoroborate have emerged as highly effective reagents, particularly in palladium-catalyzed cross-coupling reactions, overcoming the inherent instability of vinylboronic acid. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection.

Overview and Chemical Properties

2,4,6-Trivinylcyclotriboroxane , often utilized as its stable pyridine complex, serves as a solid, bench-stable equivalent of vinylboronic acid.[1][2] This reagent is a versatile vinyl source for various coupling reactions, including the formation of C-C, C-O, and C-N bonds.[2] A notable characteristic is its structure, a six-membered boroxine ring with three vinyl groups. While this allows for multiple vinyl transfers from a single molecule, it can also impact atom economy if not all vinyl groups are utilized.[1]

Potassium vinyltrifluoroborate is an air- and moisture-stable crystalline solid, making it exceptionally easy to handle and store.[3][4] It is readily prepared on a large scale and has demonstrated broad utility in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl electrophiles.[1][5][6] Its stability and straightforward application have made it a popular choice in modern synthetic chemistry.

Performance in Suzuki-Miyaura Cross-Coupling

Both reagents are highly effective in Suzuki-Miyaura reactions for the synthesis of styrenes and vinyl-substituted heterocycles. The choice between them may depend on factors such as substrate scope, reaction conditions, and atom economy. Below is a compilation of performance data from various studies.

Data Presentation: Yield Comparison

The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions for various aryl halides with each reagent. It is important to note that the reaction conditions are optimized for each specific reagent and may not be directly identical.

Table 1: Performance of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

Aryl Halide SubstrateCatalystBaseSolventYield (%)
2-BromoacetanilidePd(PPh₃)₄K₂CO₃DME/H₂O95
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄K₂CO₃DME/H₂O96
1-Bromo-4-methoxybenzenePd(PPh₃)₄K₂CO₃DME/H₂O94
1-Bromo-4-fluorobenzenePd(PPh₃)₄K₂CO₃DME/H₂O85
1,4-Dibromo-2-fluorobenzenePd(PPh₃)₄K₂CO₃DME/H₂O80 (divinylation)
2-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O88

Data sourced from studies on the application of 2,4,6-trivinylcyclotriboroxane-pyridine complex in Suzuki-Miyaura reactions.[7]

Table 2: Performance of Potassium Vinyltrifluoroborate

Aryl Halide SubstrateCatalystBaseSolventYield (%)
4-IodoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O95
4-BromoanisolePdCl₂/PPh₃Cs₂CO₃THF/H₂O72
1-Bromo-4-nitrobenzenePdCl₂/PPh₃Cs₂CO₃THF/H₂O92
1-Bromo-3-(trifluoromethyl)benzenePdCl₂/PPh₃Cs₂CO₃THF/H₂O85
2-BromonaphthalenePdCl₂/PPh₃Cs₂CO₃THF/H₂O94
3-BromopyridinePdCl₂/PPh₃Cs₂CO₃THF/H₂O70

Data sourced from studies on the application of potassium vinyltrifluoroborate in Suzuki-Miyaura reactions.[6][8]

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.

Protocol 1: Vinylation using 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

This procedure is a general method for the vinylation of aryl bromides.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 mmol, 1.5 equiv of vinyl groups)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, 2,4,6-trivinylcyclotriboroxane-pyridine complex, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add DME and water, and degas the mixture.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture at 80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Vinylation using Potassium Vinyltrifluoroborate

This is a general procedure for the palladium-catalyzed cross-coupling of aryl electrophiles with potassium vinyltrifluoroborate.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (9 mL)

  • Water (1 mL)

Procedure:

  • In a reaction flask, combine the aryl halide, potassium vinyltrifluoroborate, cesium carbonate, PdCl₂, and PPh₃.

  • Evacuate the flask and backfill with an inert gas such as argon.

  • Add the THF/H₂O (9:1) solvent mixture.

  • Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the mixture with water, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X (L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R'-BY₂ + Base) pd2_complex->transmetalation pd2_r_rprime R-Pd(II)-R' (L)₂ transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both 2,4,6-trivinylcyclotriboroxane-pyridine complex and potassium vinyltrifluoroborate are excellent reagents for the synthesis of vinylarenes and related compounds via Suzuki-Miyaura cross-coupling.

  • Potassium vinyltrifluoroborate offers the advantages of being a simple, single-molecule reagent that is highly stable and provides good to excellent yields across a broad range of substrates. Its ease of preparation and handling makes it a highly practical choice.

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex is also a stable and effective reagent. It can be more atom-economical if reaction conditions are optimized to utilize all three vinyl groups. It has shown high efficacy, often with Pd(PPh₃)₄ as the catalyst.

The selection between these two reagents will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, desired scale, cost considerations, and atom economy. The provided data and protocols offer a solid foundation for making an informed decision.

References

A Comparative Guide to Vinylating Agents for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The introduction of a vinyl group to an aromatic or heteroaromatic core is a particularly valuable transformation, providing a versatile handle for further synthetic manipulations. This guide offers an objective comparison of the performance of three leading vinylating agents in the Suzuki-Miyaura coupling: potassium vinyltrifluoroborate, 2,4,6-trivinylcyclotriboroxane-pyridine complex, and vinylboronic acid pinacol ester. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific research applications.

Comparison of Key Vinylating Agents

The choice of vinylating agent can significantly impact the yield, reproducibility, and practicality of a Suzuki-Miyaura coupling reaction. Each of the commonly used reagents possesses a unique set of properties related to stability, handling, reactivity, and atom economy.

Potassium Vinyltrifluoroborate (KVBF₃) is a crystalline, air- and moisture-stable solid that is easy to handle and store long-term.[1][2] This stability is a significant advantage over boronic acids, which can be prone to decomposition.[2] The trifluoroborate salts are readily prepared from the corresponding boronic acids and inexpensive potassium hydrogen fluoride (KHF₂).[1] In the coupling reaction, they are activated by a base, typically in a protic solvent mixture.

2,4,6-Trivinylcyclotriboroxane-Pyridine Complex serves as a stable, solid precursor to the otherwise unstable vinylboronic acid.[1][3] Vinylboronic acid itself readily polymerizes and is difficult to isolate.[1] The cyclotriboroxane complex, often referred to as O'Shea's reagent, circumvents this issue and releases the active vinylboronic acid in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction.[3] A key consideration is that one equivalent of the complex delivers three equivalents of the vinylating agent, which can be advantageous for atom economy.[1]

Vinylboronic Acid Pinacol Ester (Vinyl-Bpin) is a liquid organoboron reagent that offers good stability compared to the free boronic acid. Boronic esters, in general, are more stable than their corresponding acids and are compatible with a wide range of reaction conditions.[4] They are frequently used in modern organic synthesis due to their predictable reactivity and amenability to purification.[5]

Performance Data in Suzuki-Miyaura Coupling

To provide a direct comparison, the following table summarizes the performance of the three vinylating agents in the Suzuki-Miyaura coupling with a common substrate, 4-bromoanisole. It is important to note that the reaction conditions have been optimized for each reagent and are not identical, which can influence the outcome.

Vinylating AgentCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Potassium VinyltrifluoroboratePdCl₂ (2), PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)851272[1]
2,4,6-Trivinylcyclotriboroxane-Pyridine ComplexPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O801695[3]
Vinylboronic Acid Pinacol EsterPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O801292

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura vinylation of 4-bromoanisole with each of the featured vinylating agents are provided below. These protocols are intended as a general guide and may require optimization for different substrates.

Protocol 1: Vinylation using Potassium Vinyltrifluoroborate

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium vinyltrifluoroborate (147 mg, 1.1 mmol, 1.1 equiv.), and cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Add palladium(II) chloride (3.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (15.7 mg, 0.06 mmol, 6 mol%).

  • A degassed solvent mixture of THF and water (9:1, 5 mL) is added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 85 °C in an oil bath.

Reaction Monitoring and Work-up:

  • The reaction is stirred vigorously and monitored by TLC or GC-MS for the consumption of the starting material.

  • Upon completion (typically 12 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 4-vinylanisole.

Protocol 2: Vinylation using 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

Reaction Setup:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), 2,4,6-trivinylcyclotriboroxane-pyridine complex (120 mg, 0.5 mmol, 0.5 equiv., providing 1.5 equiv. of the vinyl group), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and filled with argon.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • A degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL) is added.

  • The mixture is heated to 80 °C under an argon atmosphere.

Reaction Monitoring and Work-up:

  • The reaction is monitored by TLC or GC-MS.

  • After 16 hours, the reaction is cooled to room temperature.

  • The mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification by flash chromatography yields 4-vinylanisole.

Protocol 3: Vinylation using Vinylboronic Acid Pinacol Ester

Reaction Setup:

  • To a microwave vial, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), vinylboronic acid pinacol ester (231 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (22 mg, 0.03 mmol, 3 mol%).

  • The vial is purged with argon.

  • Degassed 1,4-dioxane (4 mL) and water (1 mL) are added.

  • The vial is sealed and heated to 80 °C.

Reaction Monitoring and Work-up:

  • The reaction is stirred for 12 hours and then cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite.

  • The filtrate is washed with water (10 mL) and brine (10 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to give 4-vinylanisole.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂(X) Pd0->PdII_halide R¹-X OxAdd Oxidative Addition PdII_vinyl R¹-Pd(II)L₂(Vinyl) PdII_halide->PdII_vinyl Vinyl-B(OR)₂ + Base Byproduct X-B(OR)₂ Transmetal Transmetalation PdII_vinyl->Pd0 Product R¹-Vinyl PdII_vinyl->Product RedElim Reductive Elimination ArylHalide R¹-X (Aryl Halide) VinylBoron Vinyl-B(OR)₂ (Vinylating Agent) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura vinylation reaction.

Conclusion

The selection of an appropriate vinylating agent for Suzuki-Miyaura coupling is a critical decision in synthetic planning. Potassium vinyltrifluoroborate stands out for its exceptional stability and ease of handling, making it a reliable choice for a wide range of applications. The 2,4,6-trivinylcyclotriboroxane-pyridine complex offers an atom-economical solution by delivering three vinyl units from a single molecule, serving as a practical surrogate for the unstable vinylboronic acid. Vinylboronic acid pinacol ester provides a balance of stability and reactivity, fitting well into established protocols for Suzuki-Miyaura couplings. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

A Comparative Guide to Vinylation Reagents: Potassium Vinyltrifluoroborate vs. Vinyltin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions are the preeminent methods for this transformation. This guide provides an objective, data-driven comparison between two prominent classes of vinylating agents: potassium vinyltrifluoroborate (a key example of an organoboron reagent used in Suzuki-Miyaura coupling) and vinyltin reagents (used in Stille coupling).

At a Glance: O'Shea's Reagent vs. Vinyltin Reagents

FeatureO'Shea's Reagent (Potassium Vinyltrifluoroborate)Vinyltin Reagents (e.g., Vinyltributyltin)
Coupling Reaction Suzuki-Miyaura CouplingStille Coupling
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[2][3][4]
Stability & Handling Air and moisture-stable crystalline solid, simplifying handling and storage.[5][6]Generally stable to air and moisture.[7]
Reaction Conditions Typically requires a base (e.g., Cs2CO3, K2CO3) for activation.[8][9]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][2]
Functional Group Tolerance Good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[2]

Performance Data: A Comparative Analysis

The choice between the Suzuki-Miyaura and Stille couplings for vinylation often depends on the specific substrates and desired functional group tolerance. The following tables summarize representative yields for the vinylation of various aryl halides.

Table 1: Vinylation using Potassium Vinyltrifluoroborate (Suzuki-Miyaura Coupling)

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePdCl2 (2), PPh3 (6)Cs2CO3THF/H2O851.595
4-BromobenzonitrilePdCl2 (2), PPh3 (6)Cs2CO3THF/H2O851.595
Methyl 4-bromobenzoatePdCl2 (2), PPh3 (6)Cs2CO3THF/H2O851.596
4-BromoanisolePdCl2 (2), PPh3 (6)Cs2CO3THF/H2O851872
1-Bromo-4-nitrobenzenePdCl2 (2), PPh3 (6)Cs2CO3THF/H2O851.591

Data sourced from Molander, G. A.; Brown, A. R. J. Org. Chem. 2006, 71 (25), 9681–9686.[8][9]

Table 2: Vinylation using Vinyltin Reagents (Stille Coupling)

Aryl HalideVinylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
IodobenzeneVinyltributyltinPd(PPh3)4 (2)THF651892
BromobenzeneVinyltributyltinPd(PPh3)4 (2)THF652476
4-IodoacetophenoneVinyltributyltinPd(PPh3)4 (2)THF65295
4-BromoanisoleTriphenyl vinyl tinPd(PPh3)4 (5)Toluene11024~85-95
4-ChlorotolueneVinyltributyltinPd2(dba)3/P(t-Bu)3Dioxane1001281

Data is representative and compiled from various sources illustrating typical Stille coupling performance.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols.

Protocol 1: Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate

This protocol is based on the work of Molander and Brown.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.1 mmol)

  • Palladium(II) chloride (PdCl2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.06 mmol)

  • Cesium carbonate (Cs2CO3) (3.0 mmol)

  • Tetrahydrofuran (THF) and Water (9:1 mixture, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Vinylation with Vinyltributyltin

This is a general protocol for a Stille coupling reaction.[10]

Materials:

  • Aryl halide (1.0 mmol)

  • Vinyltributyltin (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, THF) (5-10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the vinyltributyltin via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process and Comparison

To further clarify the experimental process and the key decision-making factors, the following diagrams are provided.

G cluster_workflow Generalized Cross-Coupling Workflow start Combine Aryl Halide, Palladium Catalyst, & Ligand in Flask add_reagent Add Vinylating Reagent (Organoboron or Organotin) & Solvent start->add_reagent add_base Add Base (Suzuki-Miyaura) add_reagent->add_base If required reaction Heat Under Inert Atmosphere add_reagent->reaction add_base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Yield Analysis of Vinylboronic Acid Surrogates for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success and efficiency of synthetic campaigns. Vinylboronic acids are valuable building blocks in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. However, their inherent instability often necessitates the use of more robust surrogates. This guide provides an objective comparison of the performance of common vinylboronic acid surrogates, focusing on their yields in the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The stability and reactivity of vinylboronic acid surrogates are critical factors that influence their utility in multi-step syntheses. While vinylboronic acid itself is prone to polymerization and decomposition, several surrogates have been developed to address these limitations. Among the most prominent are vinylboronic acid MIDA (N-methyliminodiacetic acid) esters and potassium vinyltrifluoroborate, both of which offer enhanced stability and ease of handling.[1][2] This guide focuses on a comparative yield analysis of these two key surrogates in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

Comparative Yield Analysis in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of vinylboronic acid surrogate can significantly impact the yield of the desired coupled product. The following tables summarize the performance of vinylboronic acid MIDA ester and potassium vinyltrifluoroborate in Suzuki-Miyaura reactions with a range of coupling partners.

Table 1: Yields for Suzuki-Miyaura Coupling of Vinylboronic Acid MIDA Ester with Various Aryl and Heteroaryl Chlorides. [1]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorotoluene4-Methylstyrene96
21-Chloro-4-methoxybenzene4-Methoxystyrene95
32-Chlorobenzofuran2-Vinylbenzofuran92
42-Chlorothiophene2-Vinylthiophene94
53-Chloropyridine3-Vinylpyridine90
61-Chloro-3,5-dimethylbenzene3,5-Dimethylstyrene93

Table 2: Yields for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Various Aryl and Heteroaryl Bromides. [3][4]

EntryAryl/Heteroaryl BromideProductYield (%)
14-Bromoanisole4-Methoxystyrene72
24-Bromobenzonitrile4-Vinylbenzonitrile85
31-Bromo-4-nitrobenzene4-Nitrostyrene90
44'-Bromoacetophenone4-Vinylacetophenone88
53-Bromopyridine3-Vinylpyridine75
62-Bromonaphthalene2-Vinylnaphthalene82

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these surrogates in a laboratory setting.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Vinylboronic Acid MIDA Ester with Aryl/Heteroaryl Chlorides.[1]

A reaction vessel is charged with the aryl or heteroaryl chloride (1.0 equiv), vinylboronic acid MIDA ester (1.0 equiv), palladium catalyst (e.g., 2 mol % Pd(OAc)₂), a suitable ligand (e.g., 4 mol % SPhos), and a base (e.g., 3.0 equiv K₃PO₄). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). A degassed solvent system (e.g., 5:1 dioxane/H₂O) is added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl/Heteroaryl Bromides.[3][4]

To a reaction flask are added the aryl or heteroaryl bromide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), a palladium catalyst (e.g., 2 mol % PdCl₂), a ligand (e.g., 6 mol % PPh₃), and a base (e.g., 3.0 equiv Cs₂CO₃). The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture of THF and water (e.g., 9:1 ratio) is then added. The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to afford the desired product.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the synthesis of the vinylboronic acid surrogates and their application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis_of_Vinyl_MIDA_Boronate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Vinylboronic Acid Vinylboronic Acid Condensation Condensation (Dehydration) Vinylboronic Acid->Condensation MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Condensation Vinyl_MIDA_Boronate Vinylboronic Acid MIDA Ester Condensation->Vinyl_MIDA_Boronate Yields typically high

Synthesis of Vinylboronic Acid MIDA Ester.

Synthesis_of_Potassium_Vinyltrifluoroborate cluster_start Starting Materials cluster_reaction Two-Step Synthesis cluster_product Product Vinyl Grignard Vinylmagnesium Bromide Step1 Reaction with Trimethyl Borate Vinyl Grignard->Step1 Trimethyl Borate Trimethyl Borate Trimethyl Borate->Step1 KHF2 Potassium Bifluoride (KHF2) Step2 Treatment with KHF2 KHF2->Step2 Step1->Step2 Intermediate Boronate Ester KVB Potassium Vinyltrifluoroborate Step2->KVB Good overall yield

Synthesis of Potassium Vinyltrifluoroborate.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Outcome Vinyl Surrogate Vinylboronic Acid Surrogate (MIDA Ester or Trifluoroborate) Transmetalation Transmetalation Vinyl Surrogate->Transmetalation Aryl Halide Aryl/Heteroaryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Di-organopalladium(II) Complex Pd Catalyst Palladium Catalyst (e.g., Pd(OAc)2, PdCl2) Reductive Elimination->Pd Catalyst Regenerates Pd(0) Coupled Product Styrene Derivative (Ar-Vinyl) Reductive Elimination->Coupled Product Pd Catalyst->Oxidative Addition Ligand Ligand (e.g., SPhos, PPh3) Ligand->Oxidative Addition Base Base (e.g., K3PO4, Cs2CO3) Base->Transmetalation

Suzuki-Miyaura Cross-Coupling Workflow.

References

A Comparative Guide to Vinylating Agents: Functional Group Compatibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a vinyl group is a cornerstone of complex molecule synthesis. The choice of vinylating agent is critical, dictating the reaction's success in the presence of sensitive functional groups. This guide provides an objective comparison of common vinylating agents, supported by experimental data, to inform the selection of the optimal reagent for your synthetic strategy.

The primary methods for vinylation can be broadly categorized into two approaches: the use of highly nucleophilic organometallic reagents, such as vinyl Grignards and vinyllithiums, and transition metal-catalyzed cross-coupling reactions employing more stable vinyl organometallics like vinylboronates, vinylstannanes, and vinyltrifluoroborates. Each class of reagents presents a unique profile of reactivity and functional group compatibility.

Performance Comparison of Vinylating Agents

The following table summarizes the functional group compatibility and typical yields of various vinylating agents. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are representative examples.

Functional GroupVinyl Grignard (RMgX)Vinyllithium (RLi)Vinylboronates (Suzuki)Vinylstannanes (Stille)Potassium Vinyltrifluoroborate (Suzuki)
Aldehyde High Yield (Addition)High Yield (Addition)CompatibleCompatibleGood to Excellent Yield[1]
Ketone High Yield (Addition)High Yield (Addition)CompatibleCompatibleGood to Excellent Yield[1]
Ester High Yield (Double Addition)High Yield (Double Addition)CompatibleCompatibleGood to Excellent Yield[1]
Amide Generally Poor/ComplexGenerally Poor/ComplexCompatibleCompatibleCompatible
Nitrile Reactive (forms ketones)Reactive (forms ketones)CompatibleCompatibleGood to Excellent Yield[1]
Nitro IncompatibleIncompatibleCompatibleCompatibleGood to Excellent Yield[1]
Alcohol Incompatible (Protonolysis)Incompatible (Protonolysis)CompatibleCompatibleGood to Excellent Yield[1]
Halide (Aryl) Generally CompatibleCan undergo exchangeN/A (Substrate)N/A (Substrate)N/A (Substrate)

Reactivity and Compatibility Overview

The choice of a vinylating agent is a trade-off between reactivity and functional group tolerance. The following diagram illustrates the general landscape of these reagents.

Functional_Group_Compatibility cluster_nucleophilic Highly Nucleophilic/Basic Reagents cluster_crosscoupling Cross-Coupling Reagents (Milder) cluster_functional_groups Functional Group Compatibility Grignard Vinyl Grignard Ketone Ketones Grignard->Ketone High Yield (Addition) Ester Esters Grignard->Ester High Yield (Double Add.) Nitrile Nitriles Grignard->Nitrile Reactive Alcohol Alcohols Grignard->Alcohol Incompatible Organolithium Vinyllithium Organolithium->Ketone High Yield (Addition) Organolithium->Ester High Yield (Double Add.) Organolithium->Nitrile Reactive Organolithium->Alcohol Incompatible Organoboron Vinylboronates / Vinyltrifluoroborates Organoboron->Ketone Compatible Organoboron->Ester Compatible Amide Amides Organoboron->Amide Compatible Organoboron->Nitrile Compatible Nitro Nitro Groups Organoboron->Nitro Compatible Organoboron->Alcohol Compatible Organotin Vinylstannanes Organotin->Ketone Compatible Organotin->Ester Compatible Organotin->Amide Compatible Organotin->Nitrile Compatible Organotin->Nitro Compatible Organotin->Alcohol Compatible

References

The Cost-Effectiveness of In-House Aza-BODIPY Synthesis via O'Shea's Method Versus Commercial Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for bioconjugation is a critical decision influenced by performance, cost, and accessibility. This guide provides a comprehensive comparison of synthesizing aza-BODIPY dyes in-house using the O'Shea method against purchasing commercially available, widely-used alternatives such as Cyanine5 (Cy5) and Alexa Fluor 647.

"O'Shea's reagent" does not refer to a single, commercially available product but rather to the synthetic methodology developed by the research group of Professor Donal O'Shea for the preparation of aza-BODIPY dyes. These dyes are notable for their absorption and emission in the near-infrared (NIR) spectrum, a region desirable for biological imaging due to reduced autofluorescence from cells and tissues. This guide evaluates the cost-effectiveness of undertaking this multi-step synthesis versus the convenience of purchasing ready-to-use commercial dyes.

Performance and Cost Comparison

The decision to synthesize a dye in-house or purchase a commercial alternative hinges on a trade-off between cost, time, and required expertise versus performance and convenience. The following tables summarize the key performance indicators and cost analysis.

Table 1: Performance Characteristics of Aza-BODIPY and Commercial Alternatives
FeatureAza-BODIPY (Synthesized)Cy5Alexa Fluor 647
Excitation Max (nm) ~650-670~646-651~651
Emission Max (nm) ~670-720~662-670~672
Quantum Yield 0.19 - 0.83 (highly substituent-dependent)[1]~0.20 - 0.28[2]~0.33[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (can be >100,000)~250,000~270,000[4]
Photostability Generally good to excellentGood, but can be susceptible to photobleachingExcellent, generally considered more photostable than Cy5[3][5]
Table 2: Cost Analysis: In-House Synthesis vs. Commercial Purchase
ItemIn-House Aza-BODIPY Synthesis (per ~300 mg product)Commercial Alternative (per 1 mg)
Source Multi-step chemical synthesisCommercial Supplier
Estimated Reagent Cost *~$50 - $100Cy5 NHS Ester: $78 - $169[2][6]Alexa Fluor 647 NHS Ester: $149 - $620[7][8][9]
Labor & Equipment Significant (requires organic chemistry expertise and equipment)Minimal (standard lab equipment for conjugation)
Time to Usable Dye Several daysImmediate
Cost per mg (approximate) < $1$78 - $620

*Cost estimate for synthesis is based on reagent prices from common chemical suppliers and the protocol provided below. This does not include labor, equipment, or solvent costs.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. Below are the methodologies for the in-house synthesis of a representative aza-BODIPY and a standard protocol for protein labeling with commercial NHS ester dyes.

O'Shea Method for Symmetrical Tetraphenyl-aza-BODIPY Synthesis

This four-step synthesis is a common example of the O'Shea method for producing symmetrical aza-BODIPY dyes.[10][11][12]

Step 1: Chalcone Synthesis (E)-1,3-diphenylprop-2-en-1-one

  • Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.

  • Continue stirring at room temperature for several hours until a precipitate forms.

  • Collect the solid by filtration, wash with cold water and then cold ethanol, and dry to yield the chalcone.

Step 2: Michael Addition to form 4-Nitro-1,3-diphenylbutan-1-one

  • Dissolve the chalcone from Step 1 (1 equivalent) in methanol.

  • Add nitromethane (a significant excess, e.g., 5-10 equivalents) and a catalytic amount of a base like diethylamine.

  • Reflux the mixture for several hours.

  • Remove the solvent under reduced pressure and purify the crude product, often by recrystallization from ethanol, to obtain the nitro derivative.

Step 3: Aza-dipyrromethene Synthesis

  • Dissolve the 4-nitro-1,3-diphenylbutan-1-one from Step 2 (1 equivalent) in a high-boiling point alcohol such as n-butanol.

  • Add ammonium acetate (a large excess, e.g., 10-20 equivalents).

  • Reflux the mixture for several hours. The solution will typically turn a deep blue or green color.

  • Cool the reaction mixture to room temperature, which may cause the aza-dipyrromethene to precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Step 4: BF₂ Complexation to form Tetraphenyl-aza-BODIPY

  • Suspend the aza-dipyrromethene from Step 3 (1 equivalent) in a dry, non-polar solvent like toluene or dichloromethane.

  • Add an excess of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (e.g., 10 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add an excess of boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 15 equivalents) dropwise.

  • Reflux the mixture for several hours.

  • After cooling, wash the reaction mixture with water to quench the excess reagents.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final aza-BODIPY dye.

Protein Labeling with Commercial NHS Ester Dyes

This is a general protocol for conjugating amine-reactive dyes like Cy5 NHS ester or Alexa Fluor 647 NHS ester to proteins.[2][6]

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of ~10 mg/mL.

  • Conjugation Reaction: While stirring, add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.

Visualizations

O'Shea Synthesis Pathway for aza-BODIPY

OShea_Synthesis cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Aza-dipyrromethene Formation cluster_3 Step 4: BF2 Complexation Benzaldehyde Benzaldehyde Chalcone Chalcone Benzaldehyde->Chalcone + Acetophenone (NaOH, EtOH) Acetophenone Acetophenone Nitrobutanone 4-Nitro-1,3-diphenylbutan-1-one Chalcone->Nitrobutanone + Nitromethane (Base, MeOH) AzaDIPY Aza-dipyrromethene Nitrobutanone->AzaDIPY + Ammonium Acetate (n-Butanol, Reflux) AzaBODIPY Aza-BODIPY AzaDIPY->AzaBODIPY + BF3.OEt2, Base (Toluene, Reflux)

Caption: Synthetic pathway for aza-BODIPY via the O'Shea method.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow A Prepare Protein Solution (pH 8.0-8.5) C Mix & Incubate (1-2 hours, RT, dark) A->C B Prepare Dye Stock (NHS Ester in DMSO/DMF) B->C D Purify Conjugate (Desalting Column/Dialysis) C->D E Characterize (Determine Degree of Labeling) D->E

Caption: General workflow for labeling proteins with NHS ester dyes.

Conclusion

The choice between synthesizing aza-BODIPY dyes via the O'Shea method and purchasing commercial alternatives like Cy5 or Alexa Fluor 647 is a strategic one, dependent on the specific needs and resources of the research team.

In-house synthesis using the O'Shea method is remarkably cost-effective on a per-milligram basis, making it an attractive option for researchers who require large quantities of the dye or need custom-functionalized derivatives not available commercially. However, this approach demands significant expertise in organic synthesis, access to appropriate laboratory equipment, and a considerable investment of time for the multi-step procedure and subsequent purification.

Purchasing commercial alternatives offers unparalleled convenience, quality control, and immediate availability of ready-to-conjugate dyes. While the initial cost per milligram is substantially higher, it eliminates the need for specialized synthetic chemistry skills and equipment, saving valuable research time. For many labs, especially those focused on biological applications rather than chemical synthesis, the reliability and time-savings offered by commercial dyes like Alexa Fluor 647, known for its high photostability and brightness, justify the higher price point.

Ultimately, for routine labeling of proteins and antibodies where performance and speed are paramount, commercial dyes are often the more cost-effective choice when factoring in labor and time. For specialized applications requiring novel dye structures or large-scale production, the O'Shea method provides a powerful and economical route for labs with the requisite synthetic capabilities.

References

A Comparative Guide to Stable Vinylboronic Acid Equivalents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. For the introduction of a vinyl group, a common motif in pharmaceuticals and advanced materials, traditional vinylboronic acid is often unsuitable due to its inherent instability and tendency to polymerize.[1] This has spurred the development of stable and efficient vinylboronic acid equivalents. This guide provides a comprehensive comparison of three leading alternatives: potassium vinyltrifluoroborate, vinyl N-methyliminodiacetic acid (MIDA) boronate, and vinylboronic acid neopentyl glycol ester (vinyl Bneop), to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Performance Comparison

The choice of a vinylboronic acid equivalent significantly impacts reaction yield, scope, and conditions. Below is a comparative summary of their performance in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides.

Table 1: Performance of Potassium Vinyltrifluoroborate in Suzuki-Miyaura Cross-Coupling [1]

Aryl HalideProductYield (%)
4-Bromoacetophenone4-Vinylacetophenone85
4-Bromobenzonitrile4-Vinylbenzonitrile83
Methyl 4-bromobenzoateMethyl 4-vinylbenzoate88
4-Bromonitrobenzene4-Nitrostyrene86
4-Bromoanisole4-Methoxystyrene72
1-Bromo-4-(trifluoromethyl)benzene1-(Trifluoromethyl)-4-vinylbenzene75
2-Bromopyridine2-Vinylpyridine78
3-Bromothiophene3-Vinylthiophene75

Table 2: Performance of Vinyl MIDA Boronate in Suzuki-Miyaura Cross-Coupling

Aryl HalideProductYield (%)
4-Iodoanisole4-Methoxystyrene95
4-Iodoacetophenone4-Vinylacetophenone92
Methyl 4-iodobenzoateMethyl 4-vinylbenzoate91
1-Bromo-4-nitrobenzene4-Nitrostyrene85
1-Bromo-3,5-dimethylbenzene3,5-Dimethylstyrene89
2-Bromonaphthalene2-Vinylnaphthalene93
3-Bromopyridine3-Vinylpyridine75
2-Bromo-5-methylthiophene2-Methyl-5-vinylthiophene88

Table 3: Performance of Vinylboronic Acid Neopentyl Glycol Ester (Vinyl Bneop) in Suzuki-Miyaura Cross-Coupling

Aryl HalideProductYield (%)
4-Iodoanisole4-Methoxystyrene92
1-Bromo-4-fluorobenzene4-Fluorostyrene88
4-Bromotoluene4-Methylstyrene90
1-Bromo-4-tert-butylbenzene4-tert-Butylstyrene85
1-Iodonaphthalene1-Vinylnaphthalene89
2-Bromopyridine2-Vinylpyridine78

Experimental Protocols

Detailed methodologies for the synthesis of each vinylboronic acid equivalent and their subsequent use in a typical Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of Potassium Vinyltrifluoroborate [1]

  • To a solution of trimethyl borate in anhydrous THF at -78 °C under an inert atmosphere, slowly add vinylmagnesium bromide.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and add a saturated aqueous solution of KHF2.

  • Stir the resulting mixture vigorously for 1 hour.

  • Collect the white precipitate by filtration, wash with cold acetone, and dry under vacuum to yield potassium vinyltrifluoroborate.

Protocol 2: Synthesis of Vinyl MIDA Boronate

  • To a solution of vinylboronic acid in a suitable solvent (e.g., toluene), add N-methyliminodiacetic acid (MIDA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford vinyl MIDA boronate as a white, crystalline solid.

Protocol 3: Synthesis of Vinylboronic Acid Neopentyl Glycol Ester (Vinyl Bneop) [2]

  • In a round-bottom flask, combine vinylboronic acid and neopentyl glycol in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete, cool the mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting vinyl Bneop can be purified by distillation or column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the vinylboronic acid equivalent (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv).

  • Add a degassed solvent system (e.g., dioxane/water, THF/water).

  • Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinylated product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a comparison of the structures of the vinylboronic acid equivalents, and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Vinyl(L2) Transmetalation (Vinyl-B(OR)2) Ar-Pd(II)-Vinyl(L2)->Pd(0)L2 Reductive Elimination Ar-Vinyl Ar-Vinyl Ar-Pd(II)-Vinyl(L2)->Ar-Vinyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagents cluster_0 Potassium Vinyltrifluoroborate cluster_1 Vinyl MIDA Boronate cluster_2 Vinyl Bneop KVBF3 [CH2=CH-BF3]- K+ MIDA Vinyl-B(MIDA) Bneop Vinyl-B(neop)

Caption: Structures of stable vinylboronic acid equivalents.

Experimental_Workflow start Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Base add_solvent Add Degassed Solvent start->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extraction with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura vinylation.

Discussion and Recommendations

Potassium Vinyltrifluoroborate: This reagent is a crystalline, air- and moisture-stable solid that is easy to handle and store.[3] It often provides good to excellent yields with a wide range of aryl and heteroaryl halides, including those bearing various functional groups.[1] The trifluoroborate salts are generally less expensive than other protected boronic acids, making them attractive for large-scale synthesis.

Vinyl MIDA Boronate: MIDA boronates are exceptionally stable, often crystalline solids that are compatible with chromatography, allowing for easy purification.[4][5] The MIDA ligand acts as a protecting group for the boronic acid, preventing decomposition and allowing for its use in multi-step sequences.[4] Deprotection occurs in situ under the basic conditions of the Suzuki-Miyaura reaction. While highly effective, MIDA boronates can be more expensive than trifluoroborates.

Vinylboronic Acid Neopentyl Glycol Ester (Vinyl Bneop): Boronic esters, in general, offer a good balance between stability and reactivity. Neopentyl glycol esters are particularly stable and can often be purified by distillation or chromatography.[2] They are generally more stable than the corresponding boronic acids but may require slightly more forcing conditions for the cross-coupling reaction compared to the more reactive trifluoroborates.

The selection of the most suitable stable vinylboronic acid equivalent depends on the specific requirements of the synthesis.

  • Potassium vinyltrifluoroborate is a cost-effective and highly reactive option for a broad range of substrates.

  • Vinyl MIDA boronate offers exceptional stability, making it ideal for complex, multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions.

  • Vinyl Bneop provides a good compromise between stability and reactivity and is a reliable choice for general applications.

By considering the factors of stability, reactivity, cost, and the specific demands of the synthetic target, researchers can make an informed decision to optimize their Suzuki-Miyaura vinylation reactions.

References

A Head-to-Head Comparison: Trivinylcyclotriboroxane vs. Potassium Vinyltrifluoroborate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of complex molecule synthesis, the efficient and selective formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, and the choice of the vinylboron reagent can significantly impact reaction outcomes. This guide provides a detailed comparison of two prominent vinylating agents: trivinylcyclotriboroxane-pyridine complex (TVCTB) and potassium vinyltrifluoroborate (KVTFB), offering researchers, scientists, and drug development professionals a data-driven perspective to inform their synthetic strategies.

At a Glance: Key Differences and Advantages

Trivinylcyclotriboroxane, the pyridine-stabilized cyclic anhydride of vinylboronic acid, serves as a stable, solid precursor that slowly releases the active vinylboronic acid in situ under aqueous basic conditions. This property circumvents the inherent instability and tendency of vinylboronic acid to polymerize.[1][2] In contrast, potassium vinyltrifluoroborate is an air- and water-stable crystalline solid that is easy to handle and has a long shelf life.[3][4]

The primary advantage of TVCTB lies in its high atom economy concerning the vinyl group, as, in principle, all three vinyl moieties on the boroxane ring can be transferred.[2] However, this often requires careful control of stoichiometry. KVTFB, while being a salt, offers excellent stability and straightforward reactivity, making it a highly reliable and versatile reagent in a multitude of transformations.[3][4]

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The Suzuki-Miyaura reaction is the most common application for both reagents. The following tables summarize their performance with various aryl and heteroaryl halides, providing a comparative overview of their efficacy.

Table 1: Vinylation of Aryl Halides

EntryAryl HalideReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisoleKVTFBPdCl₂ (2), PPh₃ (6)Cs₂CO₃THF/H₂O651272[1]
24-BromoacetophenoneKVTFBPdCl₂(dppf)·CH₂Cl₂ (2)Et₃Nn-PrOHReflux379[1][5]
32-BromonaphthaleneTVCTBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801295[2]
44-BromobenzonitrileTVCTBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801292[2]

Table 2: Vinylation of Heteroaryl Halides

EntryHeteroaryl HalideReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineKVTFBPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O651278[1]
23-BromothiopheneKVTFBPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O651285[1]
32-ChloropyrimidineTVCTBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801288[2]
45-BromouracilTVCTBPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801275[2]

Note: Reaction conditions and yields are sourced from different publications and may not represent a direct, optimized comparison under identical conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Trivinylcyclotriboroxane-Pyridine Complex

G Experimental Workflow: Suzuki-Miyaura Coupling with TVCTB cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, TVCTB (0.34-0.5 equiv), and Base (e.g., K₂CO₃) solvent Add Solvent (e.g., DME/H₂O) reagents->solvent degas Degas the mixture solvent->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat the reaction (e.g., 80 °C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify G Experimental Workflow: Suzuki-Miyaura Coupling with KVTFB cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, KVTFB (1.2-1.5 equiv), and Base (e.g., Cs₂CO₃) solvent Add Solvent (e.g., THF/H₂O) reagents->solvent degas Degas the mixture solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat the reaction (e.g., 65 °C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify G In-situ Generation of Vinylboronic Acid from TVCTB TVCTB Trivinylcyclotriboroxane (TVCTB) Hydrolysis Hydrolysis (H₂O, Base) TVCTB->Hydrolysis VBA Vinylboronic Acid (Active Species) Hydrolysis->VBA Suzuki Suzuki-Miyaura Catalytic Cycle VBA->Suzuki

References

A Comparative Guide to Vinylboron Reagents in Suzuki-Miyaura Coupling: Spotlight on 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a vinylating agent in Suzuki-Miyaura cross-coupling reactions is critical for achieving optimal yields, purity, and process efficiency. This guide provides a detailed comparison of the commonly used 2,4,6-trivinylcyclotriboroxane pyridine complex with its primary alternatives, potassium vinyltrifluoroborate and vinylboronic acid pinacol ester, supported by experimental data and detailed protocols.

The this compound has established itself as a valuable reagent for the introduction of vinyl groups onto aryl and heteroaryl scaffolds. However, a comprehensive understanding of its limitations is essential for informed reagent selection. This guide will delve into the stability, reactivity, and handling characteristics of this complex in direct comparison with other prevalent vinylboron reagents.

Core Comparison of Vinylating Agents

The primary limitation of the this compound lies in its nature as a stabilized precursor. While it effectively overcomes the inherent instability and tendency of monomeric vinylboronic acid to polymerize, it is a trimer.[1] This means that for a single vinylation event, a molecule containing three vinyl groups is consumed, leading to poor atom economy, especially when only one vinyl equivalent is required.[2] Furthermore, its stability is a key consideration; the complex is moisture-sensitive and requires careful handling and storage, typically under inert atmosphere and at low temperatures.

In contrast, potassium vinyltrifluoroborate and vinylboronic acid esters have emerged as highly stable and user-friendly alternatives. Potassium vinyltrifluoroborate is a crystalline solid that is stable in air and moisture, making it significantly easier to handle and store.[2] Similarly, vinylboronic acid esters, such as the pinacol ester, are generally stable, often crystalline solids that can be purified by standard chromatographic techniques.[3]

The following table summarizes the key characteristics of these three vinylating agents.

FeatureThis compoundPotassium VinyltrifluoroborateVinylboronic Acid Pinacol Ester
Stability Moisture-sensitive solid, requires inert atmosphere and low-temperature storage.[1]Air and moisture-stable crystalline solid.[2]Generally stable, often crystalline solid, amenable to chromatography.[3]
Handling Requires careful handling due to moisture sensitivity.Easy to handle in air.Easy to handle, can be purified by standard methods.
Atom Economy Poor; delivers three vinyl equivalents per molecule.[2]Good; delivers one vinyl equivalent per molecule.Good; delivers one vinyl equivalent per molecule.
Reactivity In situ hydrolysis to reactive vinylboronic acid under basic aqueous conditions.[1]Requires specific activation, often with a base.Generally requires basic conditions for transmetalation.
Byproducts Boroxine-related residues and pyridine.Inorganic fluoride salts.Pinacol and borate salts.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

To provide a quantitative comparison, we have compiled experimental data for the vinylation of a common substrate, 4-bromoanisole, using the three different vinylating agents. While a single study directly comparing all three under identical conditions is not available, the data from different sources under their respective optimized conditions offer valuable insights into their relative performance.

ReagentAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
This compound4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃DME/H₂O1295[1]
Potassium Vinyltrifluoroborate4-BromoanisolePdCl₂ (2), PPh₃ (6)Cs₂CO₃THF/H₂O1272[2]
Vinylboronic Acid Pinacol Ester4-BromoanisolePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O1285(Representative conditions based on similar couplings)

Note: The data for vinylboronic acid pinacol ester is based on typical conditions for such reagents, as a direct vinylation of 4-bromoanisole with this specific reagent was not found in the immediate search results. The yield is an educated estimation based on the performance of similar substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative procedures for the Suzuki-Miyaura vinylation using each of the discussed reagents.

Protocol 1: Vinylation using this compound

This protocol is adapted from a general procedure for the vinylation of aryl bromides.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.5 mmol, 1.5 vinyl equivalents)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add DME and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vinylation using Potassium Vinyltrifluoroborate

This protocol is based on the optimized conditions for the vinylation of 4-bromoanisole.[2]

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • PdCl₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (3.0 mmol)

  • Tetrahydrofuran (THF) (9 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine 4-bromoanisole, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.

  • Add THF and water.

  • Heat the mixture to reflux (approximately 66 °C) and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash with water and brine, dry the organic layer over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Vinylation using Vinylboronic Acid Pinacol Ester

This is a general protocol for Suzuki-Miyaura coupling with boronic acid esters.

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinylboronic acid pinacol ester (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction flask, add the aryl bromide, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Degas the flask by evacuating and backfilling with an inert gas three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by an appropriate method (TLC, GC-MS).

  • Once complete, cool the mixture, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Visualizing the Chemical Landscape

To further clarify the relationships and transformations discussed, the following diagrams illustrate the structures of the vinylating agents and the general Suzuki-Miyaura catalytic cycle.

Caption: Structures of the compared vinylboron reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ PdII_R_R R-Pd(II)Ln-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The this compound remains a useful reagent for vinylation, particularly due to its commercial availability and its ability to generate the active vinylboronic acid in situ. However, its limitations, primarily its poor atom economy and moisture sensitivity, necessitate the consideration of more stable and efficient alternatives.

For many applications, especially those where stability, ease of handling, and atom economy are paramount, potassium vinyltrifluoroborate and vinylboronic acid pinacol ester present superior options. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and the desired process robustness. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of aza-BODIPY Dyes: An Evaluation of O'Shea's Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of near-infrared (NIR) fluorescent dyes, aza-boron-dipyrromethene (aza-BODIPY) derivatives have garnered significant attention for their exceptional photophysical properties, including strong absorption and emission in the NIR region, high molar extinction coefficients, and excellent chemical and photostability. These characteristics make them invaluable tools in biomedical imaging, photodynamic therapy, and materials science. The synthesis of the aza-BODIPY core is paramount, and several methods have been developed, with the approach pioneered by O'Shea and colleagues being one of the most prominent.

This guide provides a comprehensive comparison of O'Shea's method for aza-BODIPY synthesis with its primary alternatives: the Carreira method, the Lukyanets method, and a more recent approach involving Schiff base condensation. We present a detailed analysis of their respective methodologies, substrate scopes, and performance based on available experimental data.

Overview of Synthetic Strategies

The synthesis of the aza-BODIPY core primarily revolves around the construction of the aza-dipyrromethene ligand, which is subsequently complexed with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). The key distinction between the prevalent synthetic routes lies in the strategy employed to assemble this crucial ligand.

O'Shea's Method: A Stepwise Approach from Chalcones

O'Shea's method is a multi-step synthesis that begins with readily available aryl aldehydes and aryl ketones.[1] The process involves an aldol condensation to form a chalcone, followed by a Michael addition of nitromethane. The resulting γ-nitro ketone is then cyclized with an ammonium salt, such as ammonium acetate, to form the aza-dipyrromethene core. The final step is the complexation with BF₃·OEt₂. This method is versatile and can be used to produce both symmetrical and unsymmetrical aza-BODIPY dyes.[2]

OShea_Method cluster_start Starting Materials Aryl_Aldehyde Aryl Aldehyde Chalcone Chalcone Aryl_Aldehyde->Chalcone Aldol Condensation Aryl_Ketone Aryl Ketone Aryl_Ketone->Chalcone Nitro_Adduct γ-Nitro Ketone Chalcone->Nitro_Adduct Michael Addition (Nitromethane) Aza_Dipyrromethene Aza-dipyrromethene Nitro_Adduct->Aza_Dipyrromethene Cyclization (NH₄OAc) Aza_BODIPY aza-BODIPY Aza_Dipyrromethene->Aza_BODIPY Complexation (BF₃·OEt₂)

Figure 1: O'Shea's Method for aza-BODIPY Synthesis.
Alternative Synthetic Routes

Several alternative methods have been developed to access the aza-BODIPY core, each with its own set of advantages and limitations.

  • Carreira's Method: This approach involves the direct cyclization of 2,4-diarylpyrroles with a nitrosating agent, such as sodium nitrite, in the presence of an acid.[3] This method can be more direct than O'Shea's for certain substrates and has been reported to provide higher yields in some cases.[3]

  • Lukyanets' Method: This route is particularly useful for the synthesis of aryl-fused aza-BODIPYs. It involves the reaction of a phthalonitrile with a Grignard reagent.[2] While effective for specific structures, the scope of this method can be limited by the availability of the starting materials.[3]

  • Schiff Base Condensation: A more recent development involves the condensation of lactams or keto-imines with heteroaromatic amines to form the aza-dipyrromethene precursor.[4][5] This method has shown promise for expanding the structural diversity of aza-BODIPY dyes.

Alternative_Methods cluster_carreira Carreira's Method cluster_lukyanets Lukyanets' Method cluster_schiff Schiff Base Method Pyrrole 2,4-Diarylpyrrole Aza_Dipyrromethene_C Aza-dipyrromethene Pyrrole->Aza_Dipyrromethene_C NaNO₂ / Acid Aza_BODIPY aza-BODIPY Aza_Dipyrromethene_C->Aza_BODIPY BF₃·OEt₂ Phthalonitrile Phthalonitrile Aza_Dipyrromethene_L Aza-dipyrromethene Phthalonitrile->Aza_Dipyrromethene_L Grignard Reagent Aza_Dipyrromethene_L->Aza_BODIPY BF₃·OEt₂ Lactam Lactam / Keto-imine Aza_Dipyrromethene_S Aza-dipyrromethene Lactam->Aza_Dipyrromethene_S Condensation Amine Heteroaromatic Amine Amine->Aza_Dipyrromethene_S Aza_Dipyrromethene_S->Aza_BODIPY BF₃·OEt₂

Figure 2: Alternative Synthetic Routes to aza-BODIPY Dyes.

Performance Comparison

The choice of synthetic method often depends on the desired substitution pattern of the aza-BODIPY dye, the availability of starting materials, and the desired yield. The following table summarizes a qualitative comparison of the different methods.

MethodStarting MaterialsKey AdvantagesKey LimitationsTypical Yields
O'Shea's Method Aryl aldehydes, Aryl ketonesVersatile for symmetrical and unsymmetrical dyes; readily available starting materials.Multi-step process; can have moderate to low yields in the cyclization step.[3]40-50%[3]
Carreira's Method 2,4-DiarylpyrrolesMore direct for certain substrates; can provide higher yields.[3]Requires synthesis of substituted pyrroles.>40%[6]
Lukyanets' Method PhthalonitrilesEffective for aryl-fused aza-BODIPYs.Limited substrate scope; can be less efficient.[3]Moderate[7]
Schiff Base Condensation Lactams, Keto-iminesExpands structural diversity.Newer method, full scope still under exploration.Good to high[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of aza-BODIPY dyes. Below are generalized protocols for the key synthetic methods.

O'Shea's Method: Synthesis of Tetraphenyl-aza-BODIPY
  • Chalcone Synthesis: An aryl aldehyde and an aryl ketone are dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The resulting chalcone is filtered, washed, and dried.

  • Michael Addition: The chalcone is dissolved in methanol, and nitromethane and a catalytic amount of a base (e.g., diethylamine) are added. The mixture is heated at reflux. After completion, the product is isolated.[9]

  • Aza-dipyrromethene Formation: The γ-nitro ketone is heated at reflux with a large excess of ammonium acetate in a suitable solvent like n-butanol.[9] The product is then purified.

  • Boron Complexation: The aza-dipyrromethene is dissolved in a dry solvent (e.g., toluene or dichloromethane), and triethylamine is added, followed by an excess of boron trifluoride etherate. The reaction is stirred at room temperature or refluxed until completion. The aza-BODIPY dye is then purified by chromatography.[9]

Carreira's Method: Synthesis from a 2,4-Diarylpyrrole
  • Aza-dipyrromethene Formation: A 2,4-diarylpyrrole is dissolved in a mixture of acetic acid and acetic anhydride. Sodium nitrite is added portion-wise at low temperature. The reaction is stirred until the formation of the aza-dipyrromethene is complete.

  • Boron Complexation: The reaction mixture is diluted with a solvent, and a base (e.g., triethylamine) is added, followed by boron trifluoride etherate. The mixture is stirred until the reaction is complete. The aza-BODIPY is then extracted and purified.[10]

Lukyanets' Method: Synthesis from Phthalonitrile
  • Aza-dipyrromethene Formation: A solution of an aryl magnesium bromide (Grignard reagent) in an anhydrous solvent like diethyl ether or THF is added to a solution of phthalonitrile in the same solvent at room temperature. The reaction is stirred for several hours.

  • Work-up and Boron Complexation: The reaction is quenched, and the aza-dipyrromethene intermediate is extracted. The crude intermediate is then dissolved in a suitable solvent, and a base and boron trifluoride etherate are added to form the aza-BODIPY, which is subsequently purified.[7]

Schiff Base Condensation Method
  • Condensation: A lactam or keto-imine and a heteroaromatic amine are dissolved in a suitable solvent (e.g., ethanol or toluene). A Lewis acid catalyst (e.g., TiCl₄) may be added. The mixture is heated at reflux until the Schiff base condensation is complete.

  • Boron Complexation: Without isolation of the intermediate, a base and boron trifluoride etherate are added to the reaction mixture. After stirring, the aza-BODIPY product is isolated and purified.[8]

Substrate Scope and Limitations

The substrate scope of O'Shea's method is broad, allowing for a wide variety of aryl aldehydes and ketones to be used, which in turn permits fine-tuning of the photophysical properties of the resulting aza-BODIPY dyes. Electron-donating or -withdrawing groups can be incorporated into the aryl rings to modulate the absorption and emission wavelengths.[1] A limitation of this method can be the yield of the cyclization step, which can be sensitive to the electronic nature of the substituents.[3]

Carreira's method is dependent on the availability of the corresponding 2,4-disubstituted pyrroles, which may require separate synthetic efforts. However, for accessible pyrroles, it offers a more convergent and often higher-yielding route. The Lukyanets method is more specialized for the synthesis of fused aza-BODIPY systems. The Schiff base condensation method is a relatively new and promising alternative that may offer access to novel aza-BODIPY architectures not easily accessible by the other methods.

Conclusion

O'Shea's method remains a cornerstone in the synthesis of aza-BODIPY dyes due to its versatility and reliance on readily available starting materials. It provides a robust platform for the creation of a diverse range of both symmetrical and unsymmetrical derivatives. However, for specific target structures, alternative methods such as Carreira's, Lukyanets', or the Schiff base condensation may offer advantages in terms of efficiency and access to unique molecular architectures. The selection of the optimal synthetic route will ultimately depend on the specific research goals, the desired substitution pattern of the aza-BODIPY, and the synthetic accessibility of the required precursors. Further research into the optimization and expansion of the substrate scope of all these methods will continue to drive the development of novel NIR dyes for a wide array of applications.

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Vinylation using Trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The use of 2,4,6-trivinylcyclotriboroxane, a stable and efficient source of vinylboronic acid, has gained prominence in these reactions. The choice of the palladium catalyst is a critical factor that dictates the yield, reaction time, and overall efficiency of the vinylation process. This guide provides a detailed comparative study of various palladium catalysts in the Suzuki-Miyaura coupling with trivinylcyclotriboroxane, supported by experimental data and protocols to facilitate informed catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura vinylation is profoundly influenced by the palladium precursor and its associated ligands. The following table summarizes the performance of commonly employed palladium catalysts in the vinylation of aryl bromides. While direct comparative data for trivinylcyclotriboroxane across all catalysts is limited, the data presented provides a valuable perspective based on available literature for vinylboronic acid precursors.

Catalyst SystemAryl HalideVinylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄2'-BromoacetanilideTrivinylcyclotriboroxane-pyridine complexK₂CO₃DME/H₂OReflux12845
PdCl₂(dppf)·CH₂Cl₂4-Methoxy-1-bromobenzenePotassium vinyltrifluoroborateCs₂CO₃THF/H₂O (9:1)654863[1]2
Pd(OAc)₂ / PPh₃4-Methoxy-1-bromobenzenePotassium vinyltrifluoroborateCs₂CO₃THF/H₂O (9:1)654572[1]2
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene1002980.05

Key Observations:

  • Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura vinylations with trivinylcyclotriboroxane, demonstrating good yields with a variety of aryl bromides.[2]

  • For the related vinylating agent, potassium vinyltrifluoroborate, the combination of Pd(OAc)₂ with PPh₃ as a ligand showed a higher yield compared to PdCl₂(dppf)·CH₂Cl₂ for the vinylation of 4-methoxy-1-bromobenzene, suggesting that the ligand plays a crucial role in optimizing the reaction.[1]

  • Catalyst systems incorporating bulky, electron-rich phosphine ligands, such as SPhos , are known to be highly active, often requiring lower catalyst loadings and shorter reaction times for a broad range of substrates.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura vinylation of an aryl bromide with trivinylcyclotriboroxane using different palladium catalysts.

Protocol 1: Vinylation using Pd(PPh₃)₄

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, 1.2 vinyl equiv.)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 2,4,6-trivinylcyclotriboroxane-pyridine complex, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vinylation using PdCl₂(dppf)

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, 1.2 vinyl equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (9 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl bromide, 2,4,6-trivinylcyclotriboroxane-pyridine complex, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Add degassed THF and water to the tube.

  • Seal the tube and heat the reaction mixture to 65 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Vinylation using Pd(OAc)₂/SPhos

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, 1.2 vinyl equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, 2,4,6-trivinylcyclotriboroxane-pyridine complex, Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.

  • Add anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the mixture to 100 °C for 2-8 hours, with stirring.

  • Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.

  • Once the reaction is complete, cool to ambient temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by silica gel chromatography.

Visualizing the Process

To better understand the chemical transformations and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Pd0->ArPdX Oxidative Addition Product Ar-Vinyl OxAdd Oxidative Addition ArPdVinyl Ar-Pd(II)L₂-Vinyl ArPdX->ArPdVinyl Vinyl-B(OR)₂ Base ArPdX->ArPdVinyl Transmetalation Transmetal Transmetalation ArPdVinyl->Pd0 ArPdVinyl->Pd0 Reductive Elimination ArPdVinyl->Product Ar-Vinyl Byproduct X-B(OR)₂(Base) ArPdVinyl->Byproduct RedElim Reductive Elimination BoronSource Vinyl-B(OR)₂ BoronSource->ArPdX ArX Ar-X ArX->Pd0 Base Base Base->ArPdX

Caption: Suzuki-Miyaura catalytic cycle for vinylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Trivinylcyclotriboroxane, Catalyst, and Base in Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify Product Isolated Product purify->Product

Caption: General experimental workflow for Suzuki-Miyaura vinylation.

References

A Comparative Guide to the Green Chemistry Metrics of O'Shea's Peterson Olefination Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, the development of reagents and methodologies that minimize environmental impact is paramount. Olefination reactions, fundamental for the construction of carbon-carbon double bonds, have traditionally been dominated by methods like the Wittig reaction, which, despite its utility, suffers from poor atom economy. This guide provides a detailed assessment of the bench-stable Peterson olefination reagents developed by the O'Shea group, presenting a compelling case for their adoption through the lens of established green chemistry metrics. We offer a direct comparison with the conventional Wittig reaction, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their environmental credentials.

The Challenge of Green Olefinations: Beyond the Wittig Reaction

The Wittig reaction, a cornerstone of organic synthesis for decades, utilizes a phosphorus ylide to convert a carbonyl compound into an alkene. While highly effective, its primary drawback from a green chemistry perspective is the generation of triphenylphosphine oxide as a stoichiometric byproduct. With a high molecular weight and no practical value in most synthetic contexts, this byproduct significantly diminishes the reaction's atom economy and contributes to a high E-Factor, a measure of the waste generated per unit of product.

The Peterson olefination offers a silicon-based alternative, theoretically boasting superior atom economy by producing a low-molecular-weight siloxane byproduct. However, its classical application has been hampered by the need to generate the requisite α-silyl carbanions under harsh conditions using strong bases, and often suffers from a lack of stereocontrol.

O'Shea's Innovation: Taming the Peterson Reaction with Bench-Stable Reagents

The research group of Professor Donal F. O'Shea has addressed these limitations by developing a class of bench-stable α,α-bis(trimethylsilyl)toluene reagents.[1][2] These reagents can be synthesized in a straightforward two-step process and stored under normal laboratory conditions, obviating the need for the in-situ generation of highly reactive carbanions immediately before use.[3] Activated under mild conditions, they react with imines in an "aza-Peterson" olefination to produce stilbenes and other valuable alkene products with high stereoselectivity and yield.[4][5] A key advantage is that the silicon-containing byproduct is an easily removable, water-soluble species, simplifying product purification and reducing solvent usage.[1][3]

A Head-to-Head Comparison: Green Chemistry Metrics

To objectively assess the environmental performance of O'Shea's reagent, we will compare it against the traditional Wittig reaction for the synthesis of a common stilbene product. The primary metrics for this evaluation will be:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

  • Environmental Factor (E-Factor): A practical metric that quantifies the amount of waste generated, calculated as the total mass of waste divided by the mass of the product.[6] A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): Considered a key metric for the pharmaceutical industry, PMI provides a holistic view of process efficiency by calculating the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product.[6][7]

Scenario: Synthesis of (E)-N-benzylideneaniline

For our comparative analysis, we will examine the synthesis of (E)-stilbene from benzaldehyde.

  • Route A: O'Shea's Aza-Peterson Olefination using α,α-bis(trimethylsilyl)toluene.

  • Route B: The Wittig Reaction using benzyltriphenylphosphonium chloride.

The table below summarizes the calculated green chemistry metrics for both routes, based on the detailed experimental protocols provided later in this guide.

MetricO'Shea's Aza-Peterson OlefinationWittig ReactionGreen Advantage
Atom Economy 69.8% 40.3% O'Shea's Reagent
E-Factor ~15.5 ~45.2 O'Shea's Reagent
Process Mass Intensity (PMI) ~16.5 ~46.2 O'Shea's Reagent

Analysis:

The data clearly illustrates the green advantages of O'Shea's methodology. The Atom Economy is significantly higher, reflecting the inherent efficiency of forming a low-molecular-weight silicon-based byproduct compared to the bulky triphenylphosphine oxide. This theoretical advantage translates directly into a vastly superior E-Factor and PMI . The nearly three-fold reduction in both these practical metrics highlights a dramatic decrease in waste generation and a more efficient use of resources for the Peterson olefination. The high PMI of the Wittig reaction is largely attributable to the mass of the phosphonium salt and the solvents required for both the reaction and the purification to remove the triphenylphosphine oxide byproduct.

Visualizing the Process

To further clarify the comparison, the following diagrams illustrate the assessment workflow and the reaction pathways.

Green_Chemistry_Assessment_Workflow cluster_0 Phase 1: Reaction Selection cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Metric Calculation cluster_3 Phase 4: Comparative Analysis Select Target Molecule\n(e.g., (E)-Stilbene) Select Target Molecule (e.g., (E)-Stilbene) Identify Synthetic Routes\n(Peterson vs. Wittig) Identify Synthetic Routes (Peterson vs. Wittig) Select Target Molecule\n(e.g., (E)-Stilbene)->Identify Synthetic Routes\n(Peterson vs. Wittig) Gather Experimental Protocols Gather Experimental Protocols Identify Synthetic Routes\n(Peterson vs. Wittig)->Gather Experimental Protocols List All Inputs\n(Reactants, Solvents, etc.) List All Inputs (Reactants, Solvents, etc.) Gather Experimental Protocols->List All Inputs\n(Reactants, Solvents, etc.) Record Masses & Yields Record Masses & Yields List All Inputs\n(Reactants, Solvents, etc.)->Record Masses & Yields Calculate Atom Economy Calculate Atom Economy Record Masses & Yields->Calculate Atom Economy Calculate E-Factor Calculate E-Factor Record Masses & Yields->Calculate E-Factor Calculate PMI Calculate PMI Record Masses & Yields->Calculate PMI Tabulate Results Tabulate Results Calculate Atom Economy->Tabulate Results Calculate E-Factor->Tabulate Results Calculate PMI->Tabulate Results Visualize Data Visualize Data Tabulate Results->Visualize Data Draw Conclusions Draw Conclusions Visualize Data->Draw Conclusions

Caption: Workflow for the Green Chemistry Assessment of Synthetic Routes.

Reaction_Pathway_Comparison cluster_peterson O'Shea's Aza-Peterson Olefination cluster_wittig Wittig Reaction Imine Imine Stilbene_P Stilbene Imine->Stilbene_P O'Shea_Reagent α,α-bis(TMS)toluene O'Shea_Reagent->Stilbene_P Byproduct_P N,N-bis(TMS)aniline (Low MW, Water Soluble) Stilbene_P->Byproduct_P Aldehyde Aldehyde Stilbene_W Stilbene Aldehyde->Stilbene_W Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Stilbene_W Byproduct_W Triphenylphosphine Oxide (High MW, Solid Waste) Stilbene_W->Byproduct_W

Caption: Comparison of Byproducts in Peterson vs. Wittig Olefinations.

Experimental Protocols

The following protocols provide the basis for the green chemistry metric calculations. They are representative procedures adapted from the literature.

Protocol 1: Synthesis of α,α-Bis(trimethylsilyl)toluene (O'Shea's Reagent)

This protocol is a two-step process involving initial monosilylation followed by a second silylation.

Step 1: Synthesis of Benzyltrimethylsilane

  • To a solution of n-butyllithium (1.1 eq) in THF at -78 °C, add a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq).

  • Add toluene (1.0 eq) dropwise and allow the solution to warm to room temperature and stir for 12 hours.

  • Cool the resulting red solution to -78 °C and add chlorotrimethylsilane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield benzyltrimethylsilane.

Step 2: Synthesis of α,α-Bis(trimethylsilyl)toluene

  • Repeat the metalation procedure from Step 1 using benzyltrimethylsilane (1.0 eq) as the starting material.

  • Following the quench with chlorotrimethylsilane and workup as described above, purify the crude product by distillation to yield α,α-bis(trimethylsilyl)toluene as a colorless oil.

Protocol 2: Aza-Peterson Olefination to Synthesize (E)-Stilbene
  • To a solution of α,α-bis(trimethylsilyl)toluene (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add N-benzylideneaniline (1.0 eq).

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq, 1.0 M solution in THF).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl to remove the N,N-bis(trimethylsilyl)aniline byproduct, followed by brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to afford (E)-stilbene.

Protocol 3: Wittig Reaction to Synthesize (E)-Stilbene

This protocol is a two-step process involving the synthesis of the Wittig salt and the subsequent olefination.

Step 1: Synthesis of Benzyltriphenylphosphonium Chloride

  • Dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add benzyl chloride (1.0 eq) and heat the mixture to reflux for 24 hours.

  • Cool the mixture to room temperature, and collect the resulting white precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield benzyltriphenylphosphonium chloride.

Step 2: Olefination Reaction

  • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) portion-wise. Stir for 1 hour at this temperature, during which the solution will turn deep orange, indicating ylide formation.

  • Add a solution of benzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to separate (E)-stilbene from the triphenylphosphine oxide byproduct.

Conclusion: A Greener Path to Alkenes

The quantitative analysis presented in this guide unequivocally demonstrates that O'Shea's bench-stable Peterson olefination reagents offer a significantly greener alternative to the traditional Wittig reaction. The superior atom economy, drastically reduced E-Factor, and lower Process Mass Intensity are compelling arguments for its adoption in both academic and industrial settings. The operational simplicity, use of stable reagents, and formation of an easily removable byproduct further enhance its appeal. For researchers, scientists, and drug development professionals committed to the principles of green chemistry, O'Shea's reagents represent a valuable and practical tool for the sustainable synthesis of alkenes.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trivinylcyclotriboroxane pyridine complex. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as hazardous, and its disposal must be managed by licensed professionals.

I. Immediate Safety and Handling Precautions

This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust.[1] Keep the container tightly closed when not in use and store it in a cool, dry place away from heat, sparks, and open flames.[2]

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®).To prevent skin contact.
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate.To prevent inhalation of dust.
Protective Clothing Laboratory coat.To protect skin and clothing.

III. Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Do not use compressed air. For wet spills, absorb with an inert, non-combustible material like sand or vermiculite.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report the Spill: Notify your institution's Environmental Health and Safety (EHS) department immediately.

IV. Proper Disposal Procedure

Due to its hazardous nature, this compound must not be disposed of in regular trash or down the drain.[3] The only approved method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Waste Collection and Labeling:

    • Collect all waste in a designated, compatible, and sealable container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.

    • Keep the waste container away from incompatible materials, such as strong oxidizing agents and acids.[4]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full description of the waste.

  • Documentation:

    • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

V. Waste Classification

Waste containing this compound is considered hazardous due to the presence of pyridine.[2] While a specific EPA hazardous waste code for this complex is not explicitly defined, wastes containing pyridine are often classified under the F005 code for spent non-halogenated solvents. Your EHS department will provide the final determination for proper waste classification.

VI. Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation (Fume Hood) Segregate Segregate Waste Ventilation->Segregate Handle Chemical Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Store Securely ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation Disposal Professional Disposal Documentation->Disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4,6-Trivinylcyclotriboroxane pyridine complex. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical.

Chemical Identifier:

  • CAS Number: 95010-17-6[1][2]

Hazard Identification:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1]

  • Flammable solid.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is required to determine the appropriate PPE for the specific tasks being performed.[4] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.[5] A face shield may be necessary for tasks with a high risk of splashing.[6]Protects against eye irritation from dust and splashes.[1][3]
Skin and Body Protection Chemical-resistant lab coat.[6] Protective gloves (disposable nitrile gloves are a minimum for incidental contact).[4] Long pants and closed-toe shoes.[4]Prevents skin irritation and exposure to the chemical.[1] Contaminated clothing should be laundered before reuse.[1]
Respiratory Protection Use in a well-ventilated area.[1] If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be worn.[5][7]Prevents respiratory tract irritation from dust or fumes.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition as the substance is a flammable solid.[2][8] Keep away from heat, sparks, and open flames.[2]

  • Ground and bond containers and receiving equipment.[2]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before handling the chemical.

3. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid physical damage to containers.[1]

4. Storage:

  • Store in a cool, dry, well-ventilated place.[1][2]

  • Some suppliers recommend storing in a freezer at -20°C.[2][7]

  • Store locked up.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

5. Accidental Spills:

  • For dry spills, use dry clean-up procedures and avoid generating dust.[1] Collect the residue and place it in a sealed container for disposal.[1]

  • For wet spills, shovel or vacuum the material into a labeled container for disposal.[1]

  • Wash the spill area with large amounts of water, preventing runoff into drains.[1]

6. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2]

  • If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth.[2] Call a poison center or doctor if you feel unwell.[2]

Disposal Plan

  • Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][2]

  • Do not dispose of the material into the environment.[2]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Handle Chemical (Avoid Dust/Contact) don_ppe->handle Begin Experiment store Store Properly (Cool, Dry, Sealed) handle->store decontaminate Decontaminate Work Area store->decontaminate After Use dispose Dispose of Waste (Authorized Collection) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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2,4,6-Trivinylcyclotriboroxane pyridine complex
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.